molecular formula C10H8N2O B180865 3-Phenyl-1H-pyrazole-4-carbaldehyde CAS No. 26033-20-5

3-Phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B180865
CAS No.: 26033-20-5
M. Wt: 172.18 g/mol
InChI Key: OCCFXKQCKSLEII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C10H8N2O and its molecular weight is 172.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10.3 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157355. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenyl-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-7-9-6-11-12-10(9)8-4-2-1-3-5-8/h1-7H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCFXKQCKSLEII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10303211
Record name 3-Phenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804149
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

26033-20-5
Record name 26033-20-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157355
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Phenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenyl-1H-pyrazole-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Phenyl-1H-pyrazole-4-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. This document details a common and effective synthetic protocol, outlines methods for its characterization, and presents its key physical and spectroscopic data.

Synthesis

The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an acetophenone phenylhydrazone precursor. The overall synthetic pathway is a two-step process.

Synthesis of Acetophenone Phenylhydrazone (Intermediate)

The initial step is the condensation reaction between acetophenone and phenylhydrazine to form the corresponding hydrazone.

Experimental Protocol:

  • In a round-bottom flask, dissolve acetophenone (1 equivalent) in ethanol.

  • Add a solution of phenylhydrazine hydrochloride (1 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid (a few drops).

  • Reflux the reaction mixture for 1-2 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated acetophenone phenylhydrazone is collected by filtration, washed with cold ethanol, and dried under vacuum.

Synthesis of this compound (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to effect a cyclization and formylation of the phenylhydrazone intermediate.

Experimental Protocol:

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, prepare the Vilsmeier reagent by adding phosphorus oxychloride (3-4 equivalents) dropwise to ice-cold anhydrous dimethylformamide (acting as both reagent and solvent) with constant stirring. Maintain the temperature below 5°C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature.

  • Add a solution of acetophenone phenylhydrazone (1 equivalent) in DMF dropwise to the pre-formed Vilsmeier reagent.

  • After the addition, allow the reaction mixture to slowly come to room temperature and then heat it to 60-80°C for 4-8 hours.[1]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or potassium carbonate solution until the pH is approximately 7-8.

  • The solid precipitate of this compound is collected by filtration.

  • Wash the solid thoroughly with water and then dry it.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Characterization

The synthesized this compound is characterized by its physical properties and various spectroscopic techniques to confirm its structure and purity.

Physical Properties
PropertyValue
Molecular Formula C₁₀H₈N₂O
Molecular Weight 172.18 g/mol [2]
Appearance Light yellow powder
Melting Point 142-147 °C
Spectroscopic Data

¹H NMR Spectroscopy (¹H NMR)

The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts (δ) in ppm relative to TMS are:

Proton AssignmentExpected Chemical Shift (ppm)
Aldehyde proton (-CHO)~9.4-10.0 (singlet)
Pyrazole proton (C5-H)~8.2-8.5 (singlet)
Phenyl protons (Ar-H)~7.2-7.8 (multiplet)
Pyrazole N-HBroad singlet (variable)

¹³C NMR Spectroscopy (¹³C NMR)

The carbon-13 NMR spectrum reveals the different carbon environments in the molecule. The expected chemical shifts (δ) in ppm are:

Carbon AssignmentExpected Chemical Shift (ppm)
Aldehyde carbon (-CHO)~185.0
Pyrazole C3~150.0
Pyrazole C5~138.0
Phenyl C1' (ipso)~130.0
Phenyl C2', C3', C4', C5', C6'~125.0-130.0
Pyrazole C4~115.0

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Key absorption bands (ν) in cm⁻¹ are:

Functional GroupExpected Absorption Range (cm⁻¹)
N-H stretch3100-3300 (broad)
Aromatic C-H stretch3000-3100
Aldehyde C-H stretch2700-2850
Carbonyl (C=O) stretch1650-1690
C=N stretch (pyrazole ring)1540-1590
C=C stretch (aromatic)1450-1600

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments.

IonExpected m/z
[M]⁺ (Molecular Ion)172
[M-H]⁺171
[M-CHO]⁺143
[C₆H₅]⁺77

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product acetophenone Acetophenone hydrazone Acetophenone Phenylhydrazone acetophenone->hydrazone Condensation (EtOH, H⁺) phenylhydrazine Phenylhydrazine phenylhydrazine->hydrazone product This compound hydrazone->product Vilsmeier-Haack Reaction (POCl₃, DMF)

Caption: Synthetic route to this compound.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Mix Acetophenone & Phenylhydrazine reflux Reflux with Catalytic Acid start->reflux isolate_inter Isolate Intermediate reflux->isolate_inter vh_reaction Vilsmeier-Haack Reaction isolate_inter->vh_reaction workup Aqueous Workup & Neutralization vh_reaction->workup isolate_final Isolate Crude Product workup->isolate_final purify Recrystallization isolate_final->purify mp Melting Point purify->mp nmr ¹H and ¹³C NMR purify->nmr ir IR Spectroscopy purify->ir ms Mass Spectrometry purify->ms

Caption: Workflow for synthesis and characterization.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-Phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyl-1H-pyrazole-4-carbaldehyde is a heterocyclic aromatic aldehyde belonging to the pyrazole family. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by its derivatives, including anti-inflammatory, analgesic, and antioxidant properties.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a visualization of its synthetic pathway.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and interpretation of its biological activity. A summary of these properties is presented in the tables below.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₁₀H₈N₂OPubChem
Molecular Weight 172.18 g/mol PubChem
Appearance SolidSigma-Aldrich
Melting Point 142-147 °CSigma-Aldrich
Boiling Point Not available-
Solubility 10.3 µg/mL (at pH 7.4)PubChem[3]
Chemical Identifiers
IdentifierValueSource(s)
CAS Number 26033-20-5Sigma-Aldrich
PubChem CID 291816PubChem[3]
InChI InChI=1S/C10H8N2O/c13-7-9-6-11-12-10(9)8-4-2-1-3-5-8/h1-7H,(H,11,12)PubChem[3]
SMILES O=Cc1c[nH]nc1-c2ccccc2Sigma-Aldrich
Predicted Properties
PropertyPredicted ValueSource
pKa Data not available-
logP 1.3PubChem[3]

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

The most common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction of acetophenone phenylhydrazone.[1][2]

Step 1: Synthesis of Acetophenone Phenylhydrazone

  • In a suitable reaction vessel, dissolve acetophenone and phenylhydrazine in a 1:1 molar ratio in absolute ethanol.

  • Add a few drops of glacial acetic acid to catalyze the reaction.[4]

  • Heat the mixture on a water bath for approximately 30 minutes.[4]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the precipitated acetophenone phenylhydrazone, wash with cold ethanol, and dry.

Step 2: Vilsmeier-Haack Formylation

  • Prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0 °C with constant stirring.

  • Dissolve the acetophenone phenylhydrazone synthesized in Step 1 in DMF.

  • Add the solution of acetophenone phenylhydrazone dropwise to the pre-formed Vilsmeier-Haack reagent.

  • Stir the reaction mixture at 60-65 °C for 4-8 hours.[1][2]

  • Monitor the reaction by TLC.

  • After completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate or potassium carbonate.[2]

  • The solid precipitate of this compound is then collected by filtration, washed thoroughly with water, and dried.

  • Recrystallize the crude product from ethanol to obtain the purified compound.[2]

Characterization Protocols

The structure and purity of the synthesized this compound can be confirmed using standard spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton, the pyrazole ring proton, and the protons of the phenyl ring.[1]

  • ¹³C NMR: A carbon NMR spectrum will confirm the presence of the carbonyl carbon of the aldehyde, as well as the carbons of the pyrazole and phenyl rings.[5]

2. Infrared (IR) Spectroscopy

  • Record the IR spectrum of the solid sample, typically using a potassium bromide (KBr) pellet.

  • Key characteristic absorption bands to be observed include:

    • A strong C=O stretching vibration for the aldehyde group (around 1650-1700 cm⁻¹).

    • C-H stretching vibrations for the aromatic rings.

    • C=N stretching of the pyrazole ring.[1]

3. Mass Spectrometry (MS)

  • Mass spectral analysis can be performed using techniques such as electron ionization (EI) or electrospray ionization (ESI).

  • The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (172.18 g/mol ).[6]

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the two-step synthesis process involving the formation of the hydrazone intermediate followed by the Vilsmeier-Haack cyclization and formylation.

Synthesis_Workflow Reactants Acetophenone + Phenylhydrazine Step1 Step 1: Hydrazone Formation (Ethanol, Acetic Acid, Heat) Reactants->Step1 Intermediate Acetophenone Phenylhydrazone Step1->Intermediate Step2 Step 2: Vilsmeier-Haack Reaction (Cyclization & Formylation) Intermediate->Step2 VH_Reagent Vilsmeier-Haack Reagent (POCl₃ + DMF) VH_Reagent->Step2 Product This compound Step2->Product Workup Work-up & Purification (Neutralization, Filtration, Recrystallization) Product->Workup Final_Product Pure Product Workup->Final_Product

Caption: Synthetic pathway for this compound.

Conclusion

This technical guide provides essential physicochemical data and detailed experimental protocols for this compound. The information presented is intended to support researchers and scientists in the fields of medicinal chemistry and drug development in their efforts to synthesize, characterize, and utilize this versatile chemical entity for the development of novel therapeutic agents. The provided synthesis workflow offers a clear visual representation of the key steps involved in its preparation. Further research into the specific biological targets and mechanisms of action of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to 3-Phenyl-1H-pyrazole-4-carbaldehyde (CAS: 26033-20-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of a wide array of biologically active compounds. Its pyrazole core is a privileged scaffold in medicinal chemistry, frequently associated with anti-inflammatory, anticancer, analgesic, and antimicrobial properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of this compound and its derivatives. Detailed experimental protocols for its synthesis via the Vilsmeier-Haack reaction are presented, along with a summary of its spectroscopic characteristics. Furthermore, this guide explores the therapeutic potential of pyrazole-based compounds, shedding light on their mechanisms of action and role in modulating key signaling pathways implicated in disease.

Chemical and Physical Properties

This compound is typically a light yellow powder.[1] Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.

PropertyValueReferences
CAS Number 26033-20-5[1][2][3][4]
Molecular Formula C₁₀H₈N₂O[1][2][3]
Molecular Weight 172.18 g/mol [1][2]
Appearance Light yellow powder[1]
Melting Point 142-150 °C[1][2][4]
Purity ≥97% (HPLC)[1][2]
Solubility 10.3 µg/mL in aqueous solution at pH 7.4[5]
Storage Conditions 0-8 °C, stored under nitrogen[1][2][3]
SMILES O=Cc1c[nH]nc1-c2ccccc2[2]
InChIKey OCCFXKQCKSLEII-UHFFFAOYSA-N[2]

Synthesis

The most prevalent method for the synthesis of this compound and its derivatives is the Vilsmeier-Haack reaction .[6][7] This reaction involves the formylation of an active hydrogen compound, in this case, a phenylhydrazone derivative, using a Vilsmeier reagent, which is typically a mixture of a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[6]

General Vilsmeier-Haack Reaction Mechanism

The reaction proceeds through the formation of an electrophilic iminium salt (the Vilsmeier reagent), which then attacks the electron-rich precursor, leading to cyclization and formylation.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophilic Iminium Salt) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Cyclized Intermediate Vilsmeier_Reagent->Intermediate Precursor Phenylhydrazone Precursor Precursor->Intermediate + Vilsmeier Reagent (Electrophilic Attack) Product 3-Phenyl-1H-pyrazole- 4-carbaldehyde Intermediate->Product Hydrolysis

Caption: Generalized Vilsmeier-Haack reaction for pyrazole synthesis.

Detailed Experimental Protocols

The following protocols are adapted from literature procedures for the synthesis of pyrazole-4-carbaldehydes.

Protocol 1: Synthesis from Substituted Acetophenone Phenylhydrazone

This two-step procedure involves the formation of the hydrazone followed by the Vilsmeier-Haack cyclization.[6]

Step 1: Synthesis of Acetophenone Phenylhydrazone

  • Dissolve acetophenone (0.019 mol) in 60 mL of ethanol.

  • Add phenylhydrazine hydrochloride (0.028 mol) and 1 mL of concentrated acetic acid.

  • Reflux the reaction mixture for 1 hour.

  • Cool the mixture, filter the resulting precipitate, wash with ethanol, and dry under vacuum.

Step 2: Vilsmeier-Haack Cyclization and Formylation

  • Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 0.012 mol) dropwise to chilled (0 °C) N,N-dimethylformamide (DMF, 10 mL).

  • To this reagent, add the acetophenone phenylhydrazone (0.004 mol) in small portions.

  • Stir the reaction mixture at 60-65 °C for 4-8 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Filter the resulting precipitate, wash with water, and dry.

  • Purify the crude product by recrystallization from ethanol to yield this compound.

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Acetophenone + Phenylhydrazine Reflux Reflux in Ethanol + Acetic Acid Start->Reflux Hydrazone Isolate Phenylhydrazone Precursor Reflux->Hydrazone Vilsmeier Vilsmeier-Haack Reaction (DMF, POCl3) Hydrazone->Vilsmeier Product 3-Phenyl-1H-pyrazole- 4-carbaldehyde Vilsmeier->Product Purify Recrystallization (Ethanol) Product->Purify TLC TLC Analysis Purify->TLC Spectroscopy Spectroscopic Characterization (NMR, IR, MS) TLC->Spectroscopy

Caption: Workflow for synthesis and purification of the target compound.

Spectroscopic Data

Spectroscopic DataExpected Features
¹H NMR Signals for the aldehydic proton (δ 9.0-10.0 ppm), pyrazole ring proton (δ 8.0-8.5 ppm), phenyl group protons (δ 7.2-7.8 ppm), and a broad signal for the N-H proton of the pyrazole ring.
¹³C NMR Resonances for the aldehyde carbonyl carbon (δ >180 ppm), and aromatic and pyrazole carbons (δ 110-150 ppm).
IR (KBr, cm⁻¹) Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the aldehyde (around 1670-1700 cm⁻¹), and C=N and C=C stretching of the aromatic and pyrazole rings.
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight of 172.18. PubChem lists major peaks at m/z 171 and 172.[5]

Biological Activities and Therapeutic Potential

This compound serves as a precursor for a multitude of derivatives with significant pharmacological activities. The pyrazole nucleus is a well-established pharmacophore, and its derivatives have been extensively investigated for various therapeutic applications.

Anti-inflammatory Activity
Anticancer Activity

A growing body of evidence highlights the potential of pyrazole derivatives as anticancer agents.[9] These compounds have been shown to exert their cytotoxic effects through multiple mechanisms, including:

  • Kinase Inhibition: Many pyrazole derivatives act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR), and phosphoinositide 3-kinase (PI3K).[4]

  • Induction of Apoptosis: Several studies have shown that pyrazole compounds can trigger programmed cell death (apoptosis) in cancer cells.[10] This is often achieved through the generation of reactive oxygen species (ROS) and the activation of caspase signaling pathways.[10]

  • Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[11]

The table below summarizes the anticancer activity of some representative derivatives of this compound.

Derivative StructureCell LineActivityReference
Pyrazolo[3,4-d]pyrimidin-4-one derivativeMCF-7 (Breast)IC₅₀ = 11 µM[11]
Pyrazole-indole hybridHepG2 (Liver)IC₅₀ = 6.1 ± 1.9 µM[6]
Pyrazole-indole hybridHCT-116 (Colon)IC₅₀ < 23.7 µM[4]
Pyrazole benzothiazole hybridPC3 (Prostate)IC₅₀ = 3.17 - 6.77 µM[4]
Potential Signaling Pathway Involvement

Based on the known mechanisms of action for pyrazole derivatives, a potential signaling pathway that could be modulated by compounds derived from this compound is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Pyrazole Pyrazole Derivative (e.g., from this compound) Pyrazole->PI3K Inhibits

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by pyrazole derivatives.

Conclusion

This compound is a compound of significant interest in the field of medicinal chemistry and drug discovery. Its straightforward synthesis, coupled with the versatile reactivity of its aldehyde functional group, makes it an invaluable starting material for the creation of diverse molecular libraries. The derivatives of this compound have demonstrated promising anti-inflammatory and anticancer activities, often acting on multiple biological targets. Future research should focus on the synthesis and evaluation of novel derivatives with improved potency and selectivity, as well as in-depth studies to elucidate their precise mechanisms of action and to identify the specific signaling pathways they modulate. Such efforts will be crucial in unlocking the full therapeutic potential of this important chemical scaffold.

References

Spectroscopic and Synthetic Profile of 3-Phenyl-1H-pyrazole-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a common synthetic route for 3-Phenyl-1H-pyrazole-4-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The data herein is compiled from various sources to aid in the identification, characterization, and utilization of this compound.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The following tables summarize the key quantitative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
ProtonChemical Shift (δ) ppmMultiplicityNotes
CHO~9.9 - 10.0SingletThe downfield shift is characteristic of an aldehyde proton.
Pyrazole-H5~8.2 - 8.5SingletThe specific shift can be influenced by the solvent and substitution.
Phenyl-H~7.4 - 7.9MultipletA complex multiplet arising from the five protons of the phenyl group.
NH~13.0 - 14.0Broad SingletThe N-H proton of the pyrazole ring is often broad and may exchange with D₂O.

¹³C NMR (Carbon NMR): The carbon NMR spectrum is a powerful tool for confirming the carbon framework of the molecule.

CarbonChemical Shift (δ) ppm
C=O (Aldehyde)~185 - 190
Pyrazole-C3~150 - 155
Pyrazole-C5~138 - 142
Phenyl-C (ipso)~130 - 135
Phenyl-C (o, m, p)~125 - 130
Pyrazole-C4~115 - 120
Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch3200 - 3400Medium, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C=O Stretch (Aldehyde)1680 - 1710Strong
C=N Stretch (Pyrazole)1580 - 1620Medium
C=C Stretch (Aromatic)1450 - 1600Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular weight of this compound is 172.18 g/mol [1][2].

m/zRelative IntensityPossible Fragment
172Moderate[M]⁺ (Molecular Ion)[1]
171High[M-H]⁺[1]
144Moderate[M-CO]⁺
116Moderate[C₇H₆N₂]⁺
77Moderate[C₆H₅]⁺ (Phenyl Cation)[1]

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

The most common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction of acetophenone phenylhydrazone.

Materials:

  • Acetophenone

  • Phenylhydrazine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Sodium carbonate solution

  • Crushed ice

  • Silica gel for column chromatography

  • Ethyl acetate and petroleum ether (or hexane) for elution

Procedure:

  • Preparation of Acetophenone Phenylhydrazone:

    • In a round-bottom flask, dissolve acetophenone (1 equivalent) in ethanol.

    • Add phenylhydrazine (1 equivalent) to the solution. A catalytic amount of acetic acid can be added to facilitate the reaction.

    • Reflux the mixture for 1-2 hours.

    • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

    • Collect the precipitated acetophenone phenylhydrazone by filtration, wash with cold ethanol, and dry.

  • Vilsmeier-Haack Formylation:

    • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, prepare the Vilsmeier reagent by adding phosphorus oxychloride (3 equivalents) dropwise to ice-cold, anhydrous N,N-dimethylformamide (acting as both reagent and solvent) with constant stirring.

    • After the addition is complete, add the previously synthesized acetophenone phenylhydrazone (1 equivalent) portion-wise to the Vilsmeier reagent, maintaining the temperature below 5 °C.

    • Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat it in a water bath at 60-70 °C for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is alkaline.

    • The crude this compound will precipitate out of the solution.

  • Purification:

    • Collect the crude product by filtration and wash it thoroughly with water.

    • Dry the crude product in a desiccator.

    • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol-water mixture) or by column chromatography on silica gel using an ethyl acetate/petroleum ether solvent system as the eluent.

Spectroscopic Analysis Protocol
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

  • Mass Spectrometry: Mass spectra are typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system with electron ionization (EI) or a Liquid Chromatography-Mass Spectrometry (LC-MS) system with electrospray ionization (ESI).

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound using the Vilsmeier-Haack reaction.

G Synthesis of this compound Acetophenone Acetophenone Hydrazone Acetophenone Phenylhydrazone Acetophenone->Hydrazone Condensation (Ethanol, H⁺ cat.) Phenylhydrazine Phenylhydrazine Phenylhydrazine->Hydrazone FinalProduct This compound Hydrazone->FinalProduct Vilsmeier-Haack Reaction VilsmeierReagent Vilsmeier Reagent (POCl₃/DMF) VilsmeierReagent->FinalProduct Purification Purification (Recrystallization/ Column Chromatography) FinalProduct->Purification

Caption: Synthetic route to this compound.

References

A Technical Guide to the Physicochemical Properties of 3-Phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility and melting point of 3-Phenyl-1H-pyrazole-4-carbaldehyde, a versatile heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. This document outlines key physical properties, standardized experimental protocols for their determination, and a visual representation of the experimental workflow for melting point analysis.

Core Physicochemical Data

The following table summarizes the key quantitative data for the melting point and solubility of this compound.

PropertyValueSolvents/ConditionsSource
Melting Point 142-147 °CNot Applicable
143-150 °CNot Applicable[1]
Aqueous Solubility 10.3 µg/mLpH 7.4[2]
Qualitative Solubility SolubleDMF and DMSO
InsolubleWater and common organic solvents

Experimental Protocols

Detailed methodologies for determining the melting point and solubility are crucial for reproducible research. The following sections describe generalized standard operating procedures for these measurements.

1. Melting Point Determination by Capillary Method

This protocol is based on standard laboratory techniques mentioned in the literature for similar compounds.[3][4]

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs for this compound.

Apparatus and Materials:

  • Melting point apparatus (e.g., Electrothermal MEL-TEMP® or similar)[3]

  • Capillary tubes (sealed at one end)

  • This compound, finely powdered

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample, forcing a small amount of the compound into the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. Repeat until a packed column of 2-3 mm in height is achieved.

  • Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating and Observation:

    • Set the apparatus to heat at a rapid rate initially to approach the expected melting point (e.g., to within 20°C of the lower end of the expected range of 142-150°C).

    • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

    • Continuously observe the sample through the magnifying lens.

  • Data Recording:

    • Record the temperature at which the first drop of liquid appears (the lower end of the melting range).

    • Record the temperature at which the entire sample has completely melted into a clear liquid (the upper end of the melting range).

  • Post-Analysis: Allow the apparatus to cool completely before the next measurement. Perform the measurement in triplicate to ensure accuracy.

2. Aqueous Solubility Determination by the Shake-Flask Method

This is a standard protocol for determining the thermodynamic solubility of a compound in an aqueous buffer.

Objective: To quantify the concentration of this compound in a saturated aqueous solution at a specific pH and temperature.

Apparatus and Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of known concentration of this compound in a suitable organic solvent (e.g., DMSO). This will be used to create a calibration curve.

  • Calibration Curve Generation: Create a series of standard solutions of decreasing concentration by diluting the stock solution with the aqueous buffer (pH 7.4). Analyze these standards using HPLC or UV-Vis spectrophotometry to generate a calibration curve of response versus concentration.

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the pH 7.4 buffer. Ensure that solid material remains undissolved.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Shake the vials for a sufficient time (typically 24-48 hours) to allow the solution to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with the buffer to a concentration that falls within the range of the calibration curve. Analyze the diluted sample using the same analytical method (HPLC or UV-Vis) used for the standards.

  • Concentration Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Multiply by the dilution factor to obtain the final solubility value in the saturated solution.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the determination of the melting point using the capillary method.

MeltingPointWorkflow start Start prep Sample Preparation (Dry & Pulverize) start->prep load Load Capillary Tube (2-3 mm height) prep->load setup Place in Apparatus load->setup heat Heating Protocol (Rapid then 1-2°C/min) setup->heat observe Observe Phase Transition heat->observe record Record T_initial & T_final observe->record end End record->end

Caption: Workflow for Melting Point Determination.

References

Unveiling the Structural Architecture of 3-Phenyl-1H-pyrazole-4-carbaldehyde: A Technical Guide Based on Crystallographic Analysis of Analogous Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth exploration of the crystal structure of 3-Phenyl-1H-pyrazole-4-carbaldehyde, a significant heterocyclic compound with potential applications in drug discovery and materials science. In the absence of a publicly available crystal structure for the parent compound, this report provides a comprehensive analysis based on the crystallographic data of several closely related derivatives. This comparative approach allows for a detailed understanding of the core pyrazole scaffold and the influence of various substituents on its solid-state conformation and intermolecular interactions.

This guide is intended for researchers, scientists, and drug development professionals, providing a thorough summary of crystallographic data, detailed experimental protocols for the synthesis and crystallization of analogous compounds, and visualizations of experimental workflows.

Comparative Crystallographic Data

The following tables summarize the key crystallographic parameters for a series of this compound derivatives. This comparative data provides valuable insights into how substitutions on the pyrazole and phenyl rings affect the crystal lattice and molecular geometry.

Table 1: Crystal Data and Structure Refinement for this compound Derivatives

Parameter3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde[1][2]3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde[3]3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde[4][5][6]
Chemical Formula C₁₆H₁₁ClN₂OC₁₇H₁₄N₂O₂C₁₈H₁₆N₂O₂
Formula Weight 282.72278.30292.33
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/c
a (Å) 16.0429 (4)8.6207 (1)9.7788 (4)
b (Å) 4.8585 (1)7.1695 (1)16.1478 (7)
c (Å) 16.7960 (4)22.9228 (3)9.6961 (4)
β (°) 96.581 (1)99.168 (1)97.354 (2)
Volume (ų) 1300.53 (5)1398.67 (3)1516.48 (11)
Z 444
Temperature (K) 100100296
Radiation Mo Kα (λ = 0.71073 Å)Mo Kα (λ = 0.71073 Å)Mo Kα (λ = 0.71073 Å)
Reflections collected 265282489411436
Independent reflections 385966103458
R(int) 0.0570.0350.027
Final R indices [I > 2σ(I)] R₁ = 0.040, wR₂ = 0.098R₁ = 0.044, wR₂ = 0.127R₁ = 0.044, wR₂ = 0.117

Table 2: Selected Dihedral Angles (°) in this compound Derivatives

CompoundDihedral Angle between Pyrazole and Phenyl Ring at N1Dihedral Angle between Pyrazole and Phenyl/Substituted Phenyl Ring at C3
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde[1][2]7.93 (7)24.43 (9) and 28.67 (9) (disordered)
3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde[3]45.99 (4)73.67 (4) (with phenoxy ring)
3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde[4][5][6]22.68 (8)79.44 (5) (with tolyloxy ring)
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde[7]22.2 (2) - 41.9 (2) (four molecules in asymmetric unit)-

Experimental Protocols

The synthesis and crystallization of these pyrazole derivatives generally follow established synthetic routes. Below are detailed methodologies for the preparation and crystal growth of representative analogues.

Synthesis of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

The synthesis of 3-(4-substituted phenyl)-1-phenyl-1H-pyrazole-4-carbaldehydes is often achieved through a Vilsmeier-Haack reaction on the corresponding acetophenone phenylhydrazone.[8]

Experimental Workflow for Synthesis

G Synthesis of 3-(Aryl)-1-phenyl-1H-pyrazole-4-carbaldehyde cluster_start Starting Materials cluster_reaction Reaction cluster_vilsmeier Vilsmeier-Haack Reaction cluster_product Product start1 Substituted Acetophenone step1 Condensation to form Acetophenone Phenylhydrazone start1->step1 start2 Phenylhydrazine start2->step1 step2 Reaction with Vilsmeier Reagent (DMF/POCl₃) step1->step2 product 3-(Aryl)-1-phenyl-1H-pyrazole-4-carbaldehyde step2->product

Caption: General synthesis workflow for 3-(Aryl)-1-phenyl-1H-pyrazole-4-carbaldehydes.

Synthesis of 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde

This derivative is synthesized by the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with phenol.[3]

  • Reaction Setup: 5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-carboxaldehyde (0.1 mol) and phenol (0.1 mol) are dissolved in 10 mL of dimethyl sulfoxide (DMSO).

  • Base Addition: To this solution, 5.6 g (0.1 mol) of potassium hydroxide is added.

  • Reflux: The reaction mixture is refluxed for 6 hours.

  • Work-up: After cooling to room temperature, the mixture is poured into crushed ice.

  • Isolation and Purification: The solid product that separates is filtered, dried, and then recrystallized from ethanol.[3]

Single Crystal Growth

Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the compound in an appropriate solvent system. For 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde, crystals were grown from a 1:2 mixture of DMF and ethanol by slow evaporation.[3]

X-ray Data Collection and Structure Refinement

The determination of the crystal structure involves the following key steps, as illustrated in the workflow diagram below.

Experimental Workflow for Crystal Structure Determination

G Workflow for Single-Crystal X-ray Diffraction cluster_crystal Crystal Preparation cluster_diffraction Data Collection cluster_processing Data Processing cluster_solution Structure Solution and Refinement crystal Single Crystal Selection diffractometer Mounting on Diffractometer (e.g., Bruker SMART APEXII) crystal->diffractometer data_collection X-ray Diffraction Data Collection diffractometer->data_collection cell_refinement Cell Refinement (e.g., SAINT) data_collection->cell_refinement data_reduction Data Reduction (e.g., SAINT) cell_refinement->data_reduction absorption_correction Absorption Correction (e.g., SADABS) data_reduction->absorption_correction structure_solution Structure Solution (e.g., SHELXTL) absorption_correction->structure_solution structure_refinement Structure Refinement (e.g., SHELXTL) structure_solution->structure_refinement

Caption: A typical workflow for determining a crystal structure using X-ray diffraction.

Data for the analogous compounds were collected on a Bruker SMART APEXII CCD area-detector diffractometer using Mo Kα radiation.[1][2][3] The structures were solved by direct methods and refined by full-matrix least-squares on F².

Structural Insights and Discussion

The analysis of the crystal structures of the derivatives reveals several key features that are likely to be conserved in the parent this compound.

  • Planarity of the Pyrazole Ring: The 1H-pyrazole ring is consistently found to be essentially planar.[3]

  • Molecular Conformation: The dihedral angles between the pyrazole ring and the attached phenyl rings vary depending on the substitution pattern, indicating a degree of conformational flexibility. For instance, in 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, the dihedral angle between the pyrazole and the N1-phenyl ring is relatively small at 7.93 (7)°.[1][2] In contrast, the presence of bulky substituents at the 5-position, such as a phenoxy group, leads to a larger twist, as seen in 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde where the corresponding angle is 45.99 (4)°.[3]

  • Intermolecular Interactions: The crystal packing of these compounds is stabilized by various intermolecular interactions. In the case of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, the molecules are linked by C—H⋯O hydrogen bonds, forming ring motifs.[1][2] Additionally, π–π stacking interactions between the pyrazole and phenyl rings further stabilize the crystal structure.[1][2] In 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde, weak C—H···π interactions are observed.[3]

Conclusion

While the definitive crystal structure of this compound remains to be determined, this technical guide provides a robust framework for understanding its likely structural characteristics. Through a detailed comparative analysis of closely related, crystallographically characterized derivatives, we can anticipate a planar pyrazole core with a variable degree of torsion between the heterocyclic and aromatic rings, influenced by the steric and electronic nature of any substituents. The crystal packing is expected to be governed by a combination of weak hydrogen bonds and π-stacking interactions. The experimental protocols and workflows detailed herein provide a practical guide for the synthesis, crystallization, and structural determination of this important class of compounds. Further research to obtain single crystals of the parent compound is highly encouraged to validate these structural predictions.

References

The Pharmacological Potential of Pyrazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its versatile structure has been extensively explored, leading to the development of a wide array of therapeutic agents with diverse biological activities. This technical guide provides an in-depth overview of the significant pharmacological properties of pyrazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory activities. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering structured quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to facilitate further research and development in this promising area.

Anticancer Activity of Pyrazole Derivatives

Pyrazole-containing compounds have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a broad spectrum of cancer cell lines.[1][2] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various pyrazole derivatives against different human cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Polysubstituted pyrazole derivative 59HepG2 (Hepatocellular carcinoma)2[3]
Indole-pyrazole hybrid 33CDK20.074[3]
Indole-pyrazole hybrid 34CDK20.095[3]
Pyrazole carbaldehyde derivative 43MCF7 (Breast cancer)0.25[3]
Pyrazoline derivativeHCT-116 (Colon cancer)7.74 - 82.49[4]
Pyrazoline derivativeMCF-7 (Breast cancer)4.98 - 92.62[4]
Benzimidazole linked pyrazole derivativeEGFR-[4]
1-(3,5-difluorophenyl)-N-(E) -3-(1-pyrimidin-2-yl)-1H-pyrazol-4-yl-piperidin-4-amineHuman lung cancer cell lines-[5]
1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazideA549 (Lung cancer)-[5]
1-(3-(4-chlorophenoxy)phenyl)- 3-(4-chlorophenyl)-1H-pyrazole-5 carbohydrazideA549 (Lung cancer)-[5]
Pyrazole chalcone 111cMCF-7 (Breast cancer)-[5]
Pyrazole chalcone 111cHeLa (Cervical cancer)-[5]
Signaling Pathway: Apoptosis Induction

A primary mechanism by which pyrazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often mediated by the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. Key molecular events include the upregulation of pro-apoptotic proteins (e.g., Bax, p53) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to the activation of caspases, which are the executioners of apoptosis.[6]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors (e.g., TRAIL) Death Receptors (e.g., TRAIL) Caspase-8 Caspase-8 Death Receptors (e.g., TRAIL)->Caspase-8 Executioner Caspases (e.g., Caspase-3) Executioner Caspases (e.g., Caspase-3) Caspase-8->Executioner Caspases (e.g., Caspase-3) Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Bax Bax Bax->Mitochondrion promotes Bcl-2 Bcl-2 Bcl-2->Mitochondrion inhibits Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-9->Executioner Caspases (e.g., Caspase-3) Pyrazole Derivatives Pyrazole Derivatives Pyrazole Derivatives->Death Receptors (e.g., TRAIL) activates Pyrazole Derivatives->Bax upregulates Pyrazole Derivatives->Bcl-2 downregulates Apoptosis Apoptosis Executioner Caspases (e.g., Caspase-3)->Apoptosis

Figure 1: Apoptosis signaling pathways modulated by pyrazole derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines

  • Complete culture medium

  • Pyrazole derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration.

mtt_assay_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 add_compounds Add pyrazole derivatives incubate_24h_1->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize formazan crystals incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Figure 2: Experimental workflow for the MTT assay.

Antimicrobial Activity of Pyrazole Derivatives

Pyrazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi.[7][8] Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various pyrazole derivatives against selected microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Pyrazole-1-carbothiohydrazide 21aStaphylococcus aureus62.5 - 125[7]
Pyrazole-1-carbothiohydrazide 21aAspergillus niger2.9 - 7.8[7]
Pyrazole-thiazole hybrid--[8]
Imidazothiadiazole-pyrazole derivative 21cMulti-drug resistant strains0.25[9]
Imidazothiadiazole-pyrazole derivative 23hMulti-drug resistant strains0.25[9]
Pyranopyrazole derivative 3cBacillus subtilis125[10]
Pyrazole-pyrazoline derivative 4a, 5a, 5b, 9bGram-positive and Gram-negative bacteria-[11]
Pyrazole derivative 2f, 2gStaphylococcus aureus, Candida albicans12.5[2]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Pyrazole derivatives

  • Sterile saline or PBS

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile broth, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Prepare a serial two-fold dilution of the pyrazole derivative in the broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL and a final inoculum concentration of 2.5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

mic_determination_workflow start Start prepare_inoculum Prepare standardized inoculum start->prepare_inoculum prepare_dilutions Prepare serial dilutions of pyrazole derivatives start->prepare_dilutions inoculate_plate Inoculate 96-well plate prepare_inoculum->inoculate_plate prepare_dilutions->inoculate_plate incubate_plate Incubate plate inoculate_plate->incubate_plate read_mic Determine MIC (lowest concentration with no visible growth) incubate_plate->read_mic end End read_mic->end

Figure 3: Experimental workflow for MIC determination.

Anti-inflammatory Activity of Pyrazole Derivatives

Many pyrazole derivatives exhibit potent anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[12][13] This selectivity offers a significant advantage over non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) by reducing the risk of gastrointestinal side effects.

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro and in vivo anti-inflammatory activity of various pyrazole derivatives.

Compound/DerivativeAssayIC50/ED50Selectivity Index (COX-1/COX-2)Reference
3-(trifluoromethyl)-5-arylpyrazoleCOX-2 InhibitionIC50 = 0.02 µM225[12]
Pyrazole derivative 2aCOX-2 InhibitionIC50 = 19.87 nM-[13]
Pyrazole derivative 3bCOX-2 InhibitionIC50 = 39.43 nM22.21[13]
Pyrazole derivative 4aCOX-2 InhibitionIC50 = 61.24 nM14.35[13]
Pyrazole derivative 5bCOX-2 InhibitionIC50 = 38.73 nM17.47[13]
Pyrazole derivative 5eCOX-2 InhibitionIC50 = 39.14 nM13.10[13]
Pyrazole-based derivative 133Carrageenan-induced paw edemaED50 = 0.8575 mmol/kg-[14]
Pyrazole-thiazole hybridCarrageenan-induced paw edema75% edema reduction-[12]
Signaling Pathway: NF-κB Inhibition in Inflammation

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[15] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. Some pyrazole derivatives have been shown to inhibit the NF-κB pathway, thereby exerting their anti-inflammatory effects.[16][17]

nfkb_pathway Pro-inflammatory Stimuli (LPS, TNF-α) Pro-inflammatory Stimuli (LPS, TNF-α) Receptor Receptor Pro-inflammatory Stimuli (LPS, TNF-α)->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκB-NF-κB Complex IκB NF-κB IKK Complex->IκB-NF-κB Complex phosphorylates IκB IκB IκB NF-κB NF-κB Nuclear Translocation Nuclear Translocation NF-κB->Nuclear Translocation Ubiquitination & Degradation Ubiquitination & Degradation IκB-NF-κB Complex->Ubiquitination & Degradation leads to Ubiquitination & Degradation->NF-κB releases Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription activates Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators Pyrazole Derivatives Pyrazole Derivatives Pyrazole Derivatives->IKK Complex inhibit

Figure 4: The NF-κB signaling pathway and its inhibition by pyrazole derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Pyrazole derivatives (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the pyrazole derivatives orally or intraperitoneally to the test groups of rats. The control group receives the vehicle only. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point. The ED50 (effective dose that causes 50% inhibition) can be determined.

paw_edema_workflow start Start acclimatize Acclimatize rats start->acclimatize administer_compounds Administer pyrazole derivatives/vehicle acclimatize->administer_compounds induce_edema Inject carrageenan into paw administer_compounds->induce_edema measure_volume Measure paw volume at different time points induce_edema->measure_volume analyze_data Calculate % inhibition and ED50 measure_volume->analyze_data end End analyze_data->end

Figure 5: Experimental workflow for the carrageenan-induced paw edema assay.

Other Notable Biological Activities

Beyond the core areas of anticancer, antimicrobial, and anti-inflammatory research, pyrazole derivatives have demonstrated a wide range of other important biological activities, leading to the development of drugs for various therapeutic indications.

Phosphodiesterase-5 (PDE5) Inhibition

Sildenafil, a well-known pyrazole-containing drug, is a selective inhibitor of phosphodiesterase type 5 (PDE5).[6][18] PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, sildenafil increases the levels of cGMP, which leads to smooth muscle relaxation and vasodilation. This mechanism is the basis for its use in the treatment of erectile dysfunction and pulmonary arterial hypertension.[15]

pde5_pathway Nitric Oxide (NO) Nitric Oxide (NO) Guanylate Cyclase Guanylate Cyclase Nitric Oxide (NO)->Guanylate Cyclase activates cGMP cGMP Guanylate Cyclase->cGMP converts GTP to GTP GTP GTP->Guanylate Cyclase PDE5 PDE5 cGMP->PDE5 degraded by Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation promotes GMP GMP PDE5->GMP Sildenafil Sildenafil Sildenafil->PDE5 inhibits

Figure 6: The PDE5/cGMP signaling pathway and the mechanism of action of sildenafil.
Cannabinoid Receptor (CB1) Antagonism

Rimonabant is a pyrazole derivative that acts as a selective antagonist of the cannabinoid receptor type 1 (CB1).[19][20] The endocannabinoid system is involved in regulating appetite and energy balance. By blocking the CB1 receptor, rimonabant was developed to reduce appetite and was initially marketed as an anti-obesity drug. However, it was later withdrawn from the market due to severe psychiatric side effects.[19]

cb1_pathway Endocannabinoids (e.g., Anandamide) Endocannabinoids (e.g., Anandamide) CB1 Receptor CB1 Receptor Endocannabinoids (e.g., Anandamide)->CB1 Receptor activate Appetite Stimulation Appetite Stimulation CB1 Receptor->Appetite Stimulation Rimonabant Rimonabant Rimonabant->CB1 Receptor blocks Appetite Suppression Appetite Suppression Rimonabant->Appetite Suppression

Figure 7: The endocannabinoid signaling pathway and the mechanism of action of rimonabant.

Synthesis of Pyrazole Derivatives

A common and versatile method for the synthesis of pyrazole derivatives is the reaction of chalcones (α,β-unsaturated ketones) with hydrazine or its derivatives.

Experimental Protocol: Synthesis of Pyrazoles from Chalcones

Materials:

  • Substituted chalcone

  • Hydrazine hydrate or a substituted hydrazine

  • Ethanol or glacial acetic acid

  • Reflux apparatus

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Reaction Setup: Dissolve the chalcone (1 equivalent) in ethanol or glacial acetic acid in a round-bottom flask.

  • Addition of Hydrazine: Add hydrazine hydrate or a substituted hydrazine (1-1.2 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux for 4-8 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitates, collect it by filtration. If not, pour the reaction mixture into ice-cold water to induce precipitation.

  • Purification: Wash the crude product with cold water and then recrystallize it from a suitable solvent (e.g., ethanol) to obtain the purified pyrazole derivative.

pyrazole_synthesis_workflow start Start dissolve_chalcone Dissolve chalcone in solvent start->dissolve_chalcone add_hydrazine Add hydrazine derivative dissolve_chalcone->add_hydrazine reflux Reflux for 4-8 hours add_hydrazine->reflux monitor_tlc Monitor reaction by TLC reflux->monitor_tlc cool_and_precipitate Cool and precipitate product monitor_tlc->cool_and_precipitate filter_and_wash Filter and wash the solid cool_and_precipitate->filter_and_wash recrystallize Recrystallize from a suitable solvent filter_and_wash->recrystallize end End recrystallize->end

Figure 8: General workflow for the synthesis of pyrazole derivatives from chalcones.

Conclusion

The pyrazole scaffold continues to be a highly privileged structure in the field of medicinal chemistry, offering a versatile platform for the design and development of novel therapeutic agents. The diverse biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties, underscore the immense potential of this heterocyclic core. This technical guide has provided a comprehensive overview of these activities, supported by quantitative data, detailed experimental protocols, and visual representations of key molecular pathways. It is anticipated that this resource will serve as a valuable tool for researchers and drug development professionals, stimulating further innovation and the discovery of new pyrazole-based drugs to address unmet medical needs.

References

Technical Guide: Discovery and Development of Novel Pyrazole Derivatives as Potential Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The continuous evolution of fungal resistance to existing treatments poses a significant threat to global agriculture and food security. This necessitates the urgent discovery of novel fungicides with high efficacy and new modes of action. Pyrazole derivatives have emerged as a critically important class of heterocyclic compounds in agrochemical research, demonstrating a broad spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties.[1][2][3][4][5][6] The pyrazole ring serves as a versatile pharmacophore, and its derivatives are key components in many commercial fungicides.[2] This guide provides a comprehensive overview of the rational design, synthesis, biological evaluation, and mechanism of action of novel pyrazole derivatives as potential fungicides, intended for professionals in the field of drug discovery and development.

Rational Design and Synthesis Workflow

The discovery of new pyrazole-based fungicides often begins with a rational design strategy, leveraging existing knowledge of structure-activity relationships (SAR) and known antifungal pharmacophores. Common approaches include the modification of existing commercial fungicides or the hybridization of the pyrazole scaffold with other biologically active moieties.[6][7]

A typical workflow for the discovery and development of these compounds involves several key stages, from initial design to in vivo testing.

G A Lead Compound Identification (e.g., Fluxapyroxad) B Rational Design (Scaffold Hopping, Substructure Splicing) A->B C Virtual Screening & Molecular Docking B->C D Chemical Synthesis of Novel Pyrazole Derivatives C->D E Structural Characterization (NMR, HRMS, X-ray) D->E F In Vitro Antifungal Activity Screening E->F G In Vivo Efficacy Testing (Pot/Field Trials) F->G I Structure-Activity Relationship (SAR) Analysis F->I H Mechanism of Action Studies (e.g., SDH Inhibition Assay) G->H J Lead Optimization I->J J->B

Caption: General workflow for the discovery of novel pyrazole fungicides.

Experimental Protocol: General Synthesis

The synthesis of pyrazole derivatives often involves multi-step reactions. A common route is the condensation of a hydrazine with a 1,3-dicarbonyl compound or a related precursor, followed by modifications to the pyrazole ring substituents. Below is a representative protocol for the synthesis of pyrazole carboxamide derivatives.

Protocol: Synthesis of N-substituted-1,3-dimethyl-1H-pyrazole-4-carboxamides

  • Synthesis of Pyrazole Carboxylic Acid: A mixture of ethyl acetoacetate and N,N-dimethylformamide dimethyl acetal is heated, followed by cyclization with methylhydrazine sulfate to yield ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate. The resulting ester is then hydrolyzed using a base like sodium hydroxide to produce 1,3-dimethyl-1H-pyrazole-4-carboxylic acid.

  • Synthesis of Pyrazole Carboxamide: The synthesized pyrazole carboxylic acid (1 equivalent) is dissolved in an appropriate solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • A coupling agent, for instance, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC), is added to the solution and stirred for 30 minutes at room temperature.[1]

  • The desired substituted aniline or amine (1 equivalent) is then added to the reaction mixture.

  • The mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).[8]

  • Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield the final pyrazole carboxamide derivative.

  • Structural Confirmation: The final structure of the synthesized compounds is confirmed using spectroscopic methods such as 1H-NMR, 13C-NMR, and high-resolution mass spectrometry (HRMS).[1][2][9]

Antifungal Activity of Novel Pyrazole Derivatives

The antifungal efficacy of newly synthesized pyrazole derivatives is evaluated against a panel of economically important plant pathogenic fungi. The activity is typically quantified by determining the half-maximal effective concentration (EC50) or the minimum inhibitory concentration (MIC).

Quantitative Data: In Vitro Antifungal Activity (EC50)

The following tables summarize the EC50 values (in µg/mL) of several recently developed pyrazole derivatives against various fungal pathogens. Lower values indicate higher potency.

Table 1: Antifungal Activity of Pyrazole Carboxamide Derivatives

Compound Botrytis cinerea Rhizoctonia solani Valsa mali Fusarium graminearum Reference
SCU2028 - 0.022 - - [10]
Compound 26 2.432 2.182 1.787 6.043 [1]
Compound 7ai - 0.37 - - [11][12]
Compound 8j - - - - [3]
Compound B6 - 0.23 - - [9]
Boscalid (Control) - 0.94 2.80 - [13][14]

| Thifluzamide (Control) | - | 0.20 | - | - |[9] |

Table 2: Antifungal Activity of Pyrazole Carboxylate and Other Derivatives

Compound Botrytis cinerea Sclerotinia sclerotiorum Valsa mali Fusarium graminearum Reference
Compound 15 - - 0.32 - [15][16]
Compound 24 0.40 3.54 - - [15][16]
Compound 1v - - - 0.0530 µM [2]
Compound 11m - - - 0.27 [17]
Compound 6c - - - 1.94 [14]
Carbendazol (Control) - - - - [11]

| Pyraclostrobin (Control) | - | - | - | Comparable to 1v |[2] |

Experimental Protocol: In Vitro Antifungal Assay (Mycelium Growth Rate Method)

This method is widely used to determine the inhibitory effect of compounds on fungal growth.[2]

  • Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. These are then mixed with potato dextrose agar (PDA) medium at various concentrations.

  • Inoculation: A mycelial disc (typically 5 mm in diameter) is taken from the edge of an actively growing culture of the target fungus and placed at the center of the PDA plate containing the test compound.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a specified period, until the mycelial growth in the control plate (containing only the solvent) reaches the edge of the plate.

  • Measurement: The diameter of the fungal colony is measured in two perpendicular directions.

  • Calculation: The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] × 100 where C is the average diameter of the mycelial colony on the control plate, and T is the average diameter on the treated plate.

  • EC50 Determination: The EC50 value is calculated by probit analysis based on the inhibition rates at different concentrations.

Experimental Protocol: In Vivo Antifungal Assay

In vivo assays are crucial to evaluate the protective and curative effects of the compounds under more realistic conditions.

  • Plant Cultivation: Healthy plants (e.g., tomato, cucumber, apple branches) are grown in a controlled environment.[15][16]

  • Protective Assay: The test compound, formulated as an emulsifiable concentrate or suspension, is sprayed evenly onto the plant leaves. After the leaves are dry (approx. 24 hours), they are inoculated with a spore suspension or mycelial plugs of the pathogen.

  • Curative Assay: The plants are first inoculated with the pathogen. After a set incubation period (e.g., 24 hours), the compound is sprayed onto the infected leaves.

  • Incubation and Evaluation: The treated plants are kept in a high-humidity chamber to facilitate infection. After several days, the disease incidence or lesion diameter is assessed and compared to control groups (mock-treated and pathogen-only). The protective or curative effect is calculated as a percentage of disease reduction.[3]

Mechanism of Action

A significant number of modern pyrazole fungicides function as Succinate Dehydrogenase Inhibitors (SDHIs).[14] SDH, also known as Complex II, is a key enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.

SDH Inhibition Pathway

By binding to the ubiquinone-binding site of the SDH enzyme, these pyrazole derivatives block the transfer of electrons from succinate to ubiquinone. This disruption of cellular respiration leads to a severe depletion of ATP, ultimately causing fungal cell death.[10]

G cluster_0 Mitochondrial Inner Membrane TCA TCA Cycle SDH Succinate Dehydrogenase (Complex II) TCA->SDH Succinate ETC Electron Transport Chain (Complex III, IV, V) SDH->ETC Electrons SDH->Block ATP ATP Production ETC->ATP Inhibitor Pyrazole Derivative (SDHI) Inhibitor->Block Block->SDH Inhibition

Caption: Mechanism of pyrazole derivatives as Succinate Dehydrogenase Inhibitors.

Experimental Protocol: SDH Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the SDH enzyme activity.[9][15][16]

  • Mitochondria Isolation: Mitochondria are isolated from the target fungus through differential centrifugation.

  • Reaction Mixture: The reaction is typically carried out in a 96-well plate. Each well contains a buffer solution, the isolated mitochondria, and the test compound at various concentrations.

  • Initiation: The reaction is initiated by adding succinate as the substrate. The activity of SDH is monitored by measuring the reduction of an electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt like MTT, which changes color upon reduction.

  • Measurement: The change in absorbance is measured over time using a spectrophotometer.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined from the dose-response curve. For instance, compound 15 was found to have an IC50 of 82.26 μM against SDH.[16]

Other Mechanisms and Morphological Studies

While SDH inhibition is a primary mechanism, some pyrazole derivatives may exhibit other modes of action. Studies have shown that certain compounds can cause significant damage to the fungal cell wall and membrane, leading to the leakage of cellular contents.[5][10]

Protocol: SEM and TEM Observation

  • Sample Preparation: Fungal mycelia are treated with the test compound at its EC50 concentration for a specific duration.

  • Fixation: The mycelia are fixed using glutaraldehyde, followed by post-fixation with osmium tetroxide.

  • Dehydration and Drying: The samples are dehydrated through a graded series of ethanol and then critical-point dried for Scanning Electron Microscopy (SEM) or embedded in resin for Transmission Electron Microscopy (TEM).

  • Imaging: For SEM, the dried samples are sputter-coated with gold and observed to analyze surface morphology. For TEM, ultrathin sections are cut, stained with uranyl acetate and lead citrate, and observed to analyze internal cellular structures.

  • Analysis: Observations often reveal shrunken, wrinkled, and collapsed mycelia in treated samples compared to the smooth and regular morphology of control samples.[10][13][18]

Conclusion

Pyrazole derivatives continue to be a highly promising and fruitful area of research for the development of novel fungicides. Through rational design strategies like scaffold hopping and the introduction of diverse active fragments, researchers are successfully identifying new candidates with potent and broad-spectrum antifungal activity.[7][18] The well-established mechanism of SDH inhibition provides a clear target for molecular design and optimization, though investigations into alternative mechanisms are expanding the potential applications of this versatile chemical class.[9][10] The comprehensive evaluation pipeline, from in silico design and chemical synthesis to in vitro and in vivo bioassays, is essential for advancing these promising compounds from the laboratory to effective agricultural solutions.

References

The Versatile Building Block: A Technical Guide to 3-Phenyl-1H-pyrazole-4-carbaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Phenyl-1H-pyrazole-4-carbaldehyde, a versatile heterocyclic building block in organic and medicinal chemistry. This document details its synthesis, physicochemical properties, and its application in the construction of diverse molecular architectures, including potent biologically active agents.

Core Compound Properties

This compound is a stable, solid organic compound. Its structure, featuring a phenyl group at the 3-position and a formyl group at the 4-position of the pyrazole ring, offers multiple reaction sites for synthetic transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₀H₈N₂O[1]
Molecular Weight 172.18 g/mol [1]
CAS Number 26033-20-5[1]
Appearance Solid, Light yellow powder[1]
Melting Point 142-147 °C[1]
Solubility 10.3 µg/mL (at pH 7.4)[2]
Storage Temperature 2-8°C[1]

Table 2: Spectroscopic Data of this compound

SpectroscopyDataReference(s)
¹H NMR (DMSO-d₆) δ 9.74 (s, 1H), 7.98 – 7.62 (m, 2H), 7.47 (d, J = 27.5 Hz, 5H), 6.90 (s, 2H), 6.67 (s, 2H)[3]
¹³C NMR (DMSO) δ 158.77, 153.17, 150.94, 137.93, 129.92, 128.30, 127.89, 126.09, 124.65, 122.59, 115.97, 115.38[3]
IR (KBr, cm⁻¹) 3479, 3368, 3347, 3233, 3055, 2923, 2210, 1642, 1597, 1520, 1448, 1274, 1228, 1172, 918, 829, 697, 513[3]
Mass Spectrum (GC-MS) m/z: 172 (M+), 171, 124, 77[2]

Synthesis of the Core Scaffold

The most prevalent and efficient method for synthesizing this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation and cyclization of a suitable precursor, typically an acetophenone phenylhydrazone.

Vilsmeier-Haack Reaction Workflow

The general workflow for the synthesis of this compound via the Vilsmeier-Haack reaction is depicted below.

G acetophenone Acetophenone hydrazone Acetophenone Phenylhydrazone acetophenone->hydrazone phenylhydrazine Phenylhydrazine phenylhydrazine->hydrazone product 3-Phenyl-1H-pyrazole- 4-carbaldehyde hydrazone->product vilsmeier_reagent Vilsmeier Reagent (POCl₃/DMF) vilsmeier_reagent->product Cyclization & Formylation

Synthesis of this compound.
Detailed Experimental Protocol: Vilsmeier-Haack Synthesis

This protocol is a representative example for the synthesis of 1,3-diaryl-1H-pyrazole-4-carbaldehydes.[4]

Materials:

  • Substituted Acetophenone (10 mmol)

  • (2,6-Dichloro-4-trifluoromethyl)phenylhydrazine (12 mmol)

  • Absolute Ethanol (30 mL)

  • Concentrated HCl (2 drops)

  • Phosphorus oxychloride (POCl₃) (3.0 mmol, 0.5 g)

  • Anhydrous N,N-Dimethylformamide (DMF) (4 mL)

  • Crushed ice

  • Dilute sodium hydroxide solution

  • Ethyl acetate and petroleum ether for chromatography

Procedure:

Step 1: Synthesis of the Hydrazone Intermediate

  • Dissolve the substituted acetophenone (10 mmol) and (2,6-dichloro-4-trifluoromethyl)phenylhydrazine (12 mmol) in absolute ethanol (30 mL).

  • Add two drops of concentrated HCl to the stirred solution.

  • Reflux the mixture for 1 hour.

  • Cool the reaction mixture to allow the solid hydrazone to precipitate.

  • Filter the solid, dry it, and use it in the next step without further purification.

Step 2: Vilsmeier-Haack Cyclization and Formylation

  • In a separate flask, prepare the Vilsmeier reagent by adding POCl₃ (3.0 mmol) dropwise to ice-cold, stirred, anhydrous DMF (4 mL).

  • Add the hydrazone from Step 1 (1.0 mmol) to the Vilsmeier reagent.

  • Allow the reaction mixture to warm to room temperature and then heat it at 80°C for 4 hours.

  • Pour the resulting mixture onto crushed ice and neutralize it with a dilute sodium hydroxide solution.

  • Allow the mixture to stand overnight to precipitate the crude product.

  • Purify the pale yellow precipitate by flash column chromatography using an ethyl acetate-petroleum ether mixture to yield the 1,3-diaryl-1H-pyrazole-4-carbaldehyde.

Applications in the Synthesis of Bioactive Molecules

This compound is a valuable precursor for synthesizing a variety of heterocyclic compounds with significant biological activities. Its aldehyde functionality allows for condensations, cyclizations, and other transformations to build molecular complexity.

Synthesis of Pyrazolo[3,4-d]pyrimidines

A prominent application of this compound is in the synthesis of pyrazolo[3,4-d]pyrimidines, which are purine isosteres known to act as kinase inhibitors and possess anticancer properties.[5][6]

Table 3: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

DerivativeReactant with Core ScaffoldYield (%)Biological ActivityReference(s)
5-(4-aminophenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-onep-phenylenediamineNot specifiedAnticancer, VEGFR-2 inhibitor[7]
5-(4-acetylphenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-onep-aminoacetophenoneNot specifiedAnticancer, VEGFR-2 inhibitor[7]
1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one derivativesVarious amines and hydrazinesGood to excellentAnticancer[8]

General Workflow for Pyrazolo[3,4-d]pyrimidine Synthesis

G start 5-Amino-1-phenyl- 1H-pyrazole-4-carboxylate acid 5-Amino-1-phenyl- 1H-pyrazole-4-carboxylic acid start->acid 1. NaOH hydrolysis Hydrolysis oxazinone Pyrazolo[3,4-d][1,3] oxazin-4-one acid->oxazinone 2. (CH₃CO)₂O cyclization Acetic Anhydride product Pyrazolo[3,4-d]pyrimidin-4-ones oxazinone->product 3. Condensation amines Amines / Hydrazines amines->product

Synthesis of Pyrazolo[3,4-d]pyrimidines.
Detailed Experimental Protocol: Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones

This protocol describes the synthesis of 5-(4-aminophenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one from a pyrazolo[3,4-d][9][10]oxazin-4-one intermediate.[7]

Materials:

  • 6-Methyl-1-phenylpyrazolo[3,4-d][9][10]oxazin-4(1H)-one (intermediate synthesized from 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid and acetic anhydride)

  • p-Phenylenediamine

  • Glacial acetic acid

Procedure:

  • A mixture of 6-methyl-1-phenylpyrazolo[3,4-d][9][10]oxazin-4(1H)-one and p-phenylenediamine in glacial acetic acid is heated under reflux for 8 hours.

  • The reaction mixture is then cooled to room temperature.

  • The cooled mixture is poured into ice-water.

  • The resulting solid precipitate is collected by filtration, washed with water, and dried.

  • The crude product is recrystallized from an appropriate solvent (e.g., ethanol) to yield the pure 5-(4-aminophenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Biological Activity and Signaling Pathways

Derivatives of this compound have shown a wide range of biological activities, including anticancer, anti-inflammatory, and analgesic effects.[9][11][12] The pyrazole scaffold is a key feature in many kinase inhibitors.

Anticancer Activity: Kinase Inhibition

Many pyrazole-containing compounds, particularly pyrazolo[3,4-d]pyrimidines, exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell proliferation and survival. These kinases are often components of key signaling pathways that are dysregulated in cancer.

Table 4: Kinase Targets of Pyrazole Derivatives

Kinase TargetSignaling PathwayCancer TypeReference(s)
EGFR, VEGFRPI3K/Akt, MAPK/ERKBreast, Lung, etc.[9][13]
CDKsCell Cycle RegulationVarious Cancers[5][9]
BTKB-cell Receptor SignalingB-cell Malignancies[9]
PI3KPI3K/Akt/mTORBreast Cancer[9]
Haspin KinaseMitosis RegulationVarious Cancers[9]
Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Pyrazole derivatives have been developed as inhibitors of key kinases in this pathway, such as PI3K and Akt.

G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation Pyrazole Pyrazole Derivative (PI3K Inhibitor) Pyrazole->PI3K inhibits

Inhibition of the PI3K/Akt/mTOR pathway.
Anti-inflammatory and Analgesic Activity

Certain pyrazole derivatives exhibit potent anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[11][14] This selective inhibition reduces the production of prostaglandins, which are key mediators of inflammation and pain.

Signaling Pathway: COX Inhibition in Inflammation

G ArachidonicAcid Arachidonic Acid Prostaglandins Prostaglandins ArachidonicAcid->Prostaglandins COX-2 COX2 COX-2 Enzyme Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyrazole Pyrazole Derivative (COX-2 Inhibitor) Pyrazole->COX2 inhibits

Mechanism of anti-inflammatory action via COX-2 inhibition.

Conclusion

This compound has established itself as a cornerstone building block in modern organic synthesis. Its straightforward preparation and versatile reactivity provide access to a vast chemical space of heterocyclic compounds. The demonstrated success of its derivatives, particularly in the realm of medicinal chemistry as kinase and COX inhibitors, underscores its importance for researchers and professionals in drug discovery and development. This guide serves as a comprehensive resource to facilitate the continued exploration and application of this valuable scaffold in creating novel and impactful molecules.

References

The Architecture of Activity: A Technical Guide to Pyrazole Synthesis and Biological Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery. Its versatile scaffold has given rise to a plethora of compounds exhibiting a wide spectrum of biological activities, leading to the development of blockbuster drugs such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant. This technical guide provides an in-depth review of the core synthetic methodologies for constructing the pyrazole ring system and explores the intricate biological mechanisms through which these compounds exert their therapeutic effects. Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways and experimental workflows are presented to serve as a comprehensive resource for researchers in the field.

I. Synthesis of the Pyrazole Core: A Methodological Overview

The construction of the pyrazole ring can be achieved through several strategic synthetic routes, ranging from classical condensation reactions to modern multicomponent and cycloaddition strategies. The choice of method often depends on the desired substitution pattern, scalability, and atom economy.

Knorr Pyrazole Synthesis: The Classic Approach

First reported in 1883, the Knorr synthesis remains a fundamental and widely used method for preparing pyrazoles.[1] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or basic conditions.[1]

A key consideration in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyls, is regioselectivity, as the initial nucleophilic attack of the hydrazine can occur at either carbonyl group, potentially leading to a mixture of regioisomers.[1]

Experimental Protocol: Synthesis of 3,5-dimethylpyrazole

  • Reagents: Hydrazine hydrate, acetylacetone (2,4-pentanedione), ethanol, ammonium chloride (catalyst).

  • Procedure: To a solution of acetylacetone (10 mmol) in ethanol (20 mL), add hydrazine hydrate (10 mmol) and a catalytic amount of ammonium chloride. The reaction mixture is then refluxed for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in an appropriate organic solvent, washed with water, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography to yield 3,5-dimethylpyrazole.[2]

Multicomponent Reactions (MCRs): Efficiency and Diversity

Multicomponent reactions, where three or more reactants combine in a single synthetic operation, offer a highly efficient and atom-economical route to complex pyrazole derivatives.[3] These one-pot syntheses are particularly valuable for generating diverse compound libraries for high-throughput screening. A common MCR for pyrazole synthesis involves the reaction of an aldehyde, an active methylene compound (like malononitrile or ethyl acetoacetate), and a hydrazine derivative.[4]

Experimental Protocol: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

  • Reagents: Aromatic aldehyde (e.g., benzaldehyde), malononitrile, ethyl acetoacetate, phenylhydrazine, ethanol, and a catalyst (e.g., piperidine).

  • Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and phenylhydrazine (1 mmol) in ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 5 mol%).

  • Reaction: Stir the mixture at room temperature or under reflux, monitoring by TLC. Reaction times can vary from 20 minutes to several hours.

  • Workup and Purification: Upon completion, the precipitated solid product is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization to yield the desired pyrano[2,3-c]pyrazole derivative.[3]

[3+2] Cycloaddition Reactions: A Modern Approach

The [3+2] cycloaddition reaction, a type of 1,3-dipolar cycloaddition, is a powerful and regioselective method for pyrazole synthesis. This reaction typically involves the addition of a 1,3-dipole, such as a nitrile imine or a diazo compound, to a dipolarophile, such as an alkyne or an alkene.[5]

Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazoles via Nitrile Imine Cycloaddition

  • Reagents: A substituted hydrazonoyl halide (nitrile imine precursor), a terminal alkyne, and a non-nucleophilic base (e.g., triethylamine) in an appropriate solvent (e.g., toluene).

  • Procedure: To a solution of the terminal alkyne in toluene, the hydrazonoyl halide and triethylamine are added. The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates. The triethylamine hydrochloride byproduct is removed by filtration, and the filtrate is concentrated. The crude product is then purified by column chromatography to afford the 1,3,5-trisubstituted pyrazole.

Green Synthesis Strategies

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. For pyrazole synthesis, this includes the use of green solvents like water or ethanol, solvent-free conditions, and the application of microwave or ultrasound irradiation to accelerate reaction rates and improve yields.[6][7]

Experimental Protocol: Microwave-Assisted, Solvent-Free Synthesis of 3,5-Disubstituted-1H-pyrazoles

  • Reagents: An α,β-unsaturated carbonyl compound (e.g., trans-chalcone) and tosylhydrazine.

  • Procedure: The α,β-unsaturated carbonyl compound and tosylhydrazine are mixed in a microwave-transparent vessel without any solvent. The vessel is then subjected to microwave irradiation at a controlled temperature and time. After cooling, the solid product is typically pure enough for characterization, or it can be recrystallized from a suitable solvent.[7]

II. Quantitative Data on Pyrazole Synthesis

The efficiency of different synthetic methods can be compared by examining key quantitative parameters such as reaction yield and time. The following tables summarize representative data for the synthesis of various pyrazole derivatives.

Table 1: Comparison of Synthetic Methods for Pyrazole Derivatives

Synthesis MethodStarting MaterialsProduct TypeCatalyst/ConditionsYield (%)TimeReference
Knorr SynthesisAcetylacetone, Phenylhydrazine1-Phenyl-3,5-dimethylpyrazoleAcetic Acid, Reflux85-952-4 h[1]
Multicomponent ReactionBenzaldehyde, Malononitrile, Hydrazine Hydrate, Ethyl AcetoacetateDihydropyrano[2,3-c]pyrazolePiperidine, Reflux80-921-3 h[4]
[3+2] CycloadditionHydrazonoyl Chloride, Phenylacetylene1,3,5-TriphenylpyrazoleTriethylamine, Reflux75-906-12 h[5]
Green Synthesis (Microwave)Chalcone, Tosylhydrazine3,5-Diaryl-1H-pyrazoleSolvent-free, MW90-985-15 min[7]

III. Biological Activities and Mechanisms of Action

Pyrazole derivatives exhibit a remarkable diversity of biological activities, which has led to their widespread investigation and application in drug development.

Anti-inflammatory Activity: The COX-2 Inhibition Pathway

A significant number of pyrazole-based compounds exert their anti-inflammatory effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[8] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[3] Celecoxib is a prime example of a selective COX-2 inhibitor.[3]

Signaling Pathway: COX-2 and Prostaglandin Synthesis

Arachidonic acid, released from the cell membrane by phospholipase A2, is converted by COX enzymes into prostaglandin H2 (PGH2). PGH2 is then further metabolized by various synthases into different prostaglandins (e.g., PGE2, PGI2) that promote inflammation, pain, and fever. Selective COX-2 inhibitors like celecoxib block this pathway at the level of COX-2, reducing the production of pro-inflammatory prostaglandins while sparing the gastroprotective functions of COX-1.[8]

COX2_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PGH2 Prostaglandin H2 AA->PGH2 PLA2 Phospholipase A2 COX2 COX-2 Prostaglandins Pro-inflammatory Prostaglandins (PGE2, PGI2) PGH2->Prostaglandins Prostaglandin Synthases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2

Caption: Inhibition of the COX-2 pathway by Celecoxib.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

  • Principle: This assay measures the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandin E2 (PGE2) by recombinant human COX-2 enzyme.

  • Procedure:

    • Recombinant human COX-2 enzyme is pre-incubated with various concentrations of the test pyrazole compound or a vehicle control.

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a specific time and then terminated.

    • The amount of PGE2 produced is quantified using an Enzyme Immunoassay (EIA).

    • The percentage of inhibition is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.[1]

Anticancer Activity: Targeting Kinase Signaling Pathways

Many pyrazole derivatives have demonstrated potent anticancer activity by targeting various protein kinases that are often dysregulated in cancer cells.[9] These kinases are crucial components of signaling pathways that control cell proliferation, survival, and angiogenesis.

Signaling Pathway: PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival. In many cancers, this pathway is constitutively active, promoting uncontrolled cell proliferation and inhibiting apoptosis. Pyrazole-based inhibitors can target key kinases in this pathway, such as PI3K or Akt, thereby blocking downstream signaling and inducing cancer cell death.[9][10]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Pyrazole_Inhibitor Pyrazole Kinase Inhibitor Pyrazole_Inhibitor->PI3K Pyrazole_Inhibitor->Akt

Caption: Inhibition of the PI3K/Akt signaling pathway by pyrazole-based kinase inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Principle: This assay measures the ability of a compound to inhibit the phosphotransferase activity of a specific kinase.

  • Procedure:

    • The purified kinase enzyme is incubated with the test pyrazole compound at various concentrations.

    • A specific substrate for the kinase and ATP are added to initiate the reaction.

    • The reaction is allowed to proceed for a set time.

    • The amount of phosphorylated substrate or the amount of ADP produced is measured, often using luminescence-based or fluorescence-based detection methods.

    • IC50 values are calculated to determine the potency of the inhibitor.[11]

Experimental Protocol: Cell Proliferation (MTT) Assay

  • Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Procedure:

    • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the pyrazole compound for a specified period (e.g., 48 or 72 hours).

    • MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (concentration that inhibits cell growth by 50%) is determined.[12]

Antimicrobial Activity

Pyrazole derivatives have also emerged as a promising class of antimicrobial agents, with activity against a range of bacteria and fungi.[13] The mechanisms of action are diverse and can involve the inhibition of essential microbial enzymes or disruption of the cell membrane.[14]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Procedure:

    • A serial dilution of the pyrazole compound is prepared in a liquid growth medium in a 96-well plate.

    • Each well is inoculated with a standardized suspension of the target microorganism.

    • The plate is incubated under appropriate conditions for the microorganism.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).[13]

IV. Quantitative Data on Biological Activity

The biological efficacy of pyrazole derivatives is quantified by various parameters, such as IC50 values for enzyme inhibition and cell-based assays, and MIC values for antimicrobial activity.

Table 2: Biological Activity of Representative Pyrazole Derivatives

Compound ClassTarget/OrganismAssayActivity (IC50/MIC)Reference
Celecoxib AnalogCOX-2In vitro enzyme inhibitionIC50: 0.05 - 0.5 µM[1]
Pyrazole-based Kinase InhibitorPI3KαIn vitro kinase assayIC50: 10 - 100 nM[9]
Pyrazole-based Kinase InhibitorA549 (Lung Cancer Cells)MTT AssayIC50: 1 - 10 µM[12]
Antimicrobial PyrazoleStaphylococcus aureusMIC determinationMIC: 4 - 16 µg/mL[13]
Antimicrobial PyrazoleCandida albicansMIC determinationMIC: 8 - 32 µg/mL[13]

V. Conclusion and Future Perspectives

The pyrazole scaffold continues to be a highly privileged and fruitful starting point for the design and discovery of novel therapeutic agents. The synthetic methodologies for accessing this core structure are well-established and continue to evolve towards greater efficiency, diversity, and environmental sustainability. The diverse biological activities of pyrazole derivatives, particularly in the areas of inflammation, oncology, and infectious diseases, underscore their therapeutic potential.

Future research in this field will likely focus on the development of more selective and potent inhibitors of novel biological targets. The integration of computational chemistry and structure-based drug design will undoubtedly accelerate the discovery of next-generation pyrazole-based drugs. Furthermore, a deeper understanding of the signaling pathways modulated by these compounds will be crucial for elucidating their precise mechanisms of action and for identifying potential biomarkers for patient stratification and therapeutic response. This comprehensive guide serves as a foundational resource to aid researchers in these endeavors, providing the necessary tools and information to advance the field of pyrazole-based drug discovery.

References

The Pyrazole Aldehyde Group: A Technical Guide to its Synthesis and Chemical Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. When functionalized with an aldehyde group, this heterocycle becomes a versatile building block, offering a gateway to a vast array of molecular architectures. The aldehyde's electrophilic nature, coupled with the unique electronic properties of the pyrazole ring, provides a rich landscape for chemical transformations. This technical guide explores the primary synthetic routes to pyrazole aldehydes and provides an in-depth analysis of the reactivity of the formyl group, supported by experimental protocols, quantitative data, and logical workflow diagrams to aid in the design of novel synthetic pathways.

Synthesis of Pyrazole Aldehydes: The Vilsmeier-Haack Reaction

The most prevalent and efficient method for introducing a formyl group onto the pyrazole ring, typically at the C4 position, is the Vilsmeier-Haack reaction.[1][2] This reaction utilizes a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). The reaction proceeds by electrophilic substitution on an electron-rich precursor, usually the phenylhydrazone of an appropriate ketone.[3][4]

The general workflow involves the formation of the electrophilic chloroiminium ion (Vilsmeier reagent), which then attacks the hydrazone. A subsequent cyclization and hydrolysis cascade yields the 1,3-disubstituted-1H-pyrazole-4-carbaldehyde.[4]

Vilsmeier_Haack_Workflow start Ketone Phenylhydrazone (Precursor) reaction Vilsmeier-Haack Reaction start->reaction reagent Vilsmeier Reagent (DMF + POCl3) reagent->reaction hydrolysis Aqueous Workup (Hydrolysis) reaction->hydrolysis Intermediate product Pyrazole-4-carbaldehyde (Final Product) hydrolysis->product

Caption: General workflow for the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes.

Experimental Protocol: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

This protocol is adapted from the procedure described by S. M. Ridhima et al. and others.[4]

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, anhydrous N,N-dimethylformamide (DMF, 0.01 mol) is taken and cooled to 0-5°C in an ice bath. Phosphorus oxychloride (POCl₃, 0.01 mol) is added dropwise with continuous stirring over 15 minutes, ensuring the temperature remains below 5°C. The mixture is stirred for an additional 15 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Reaction: The appropriate precursor, acetophenone phenylhydrazone (0.01 mol), is added to the flask.

  • Cyclization: The reaction mixture is heated under reflux at 80-100°C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature and poured slowly into crushed ice (approx. 200 g) with stirring.

  • Neutralization: The acidic solution is neutralized carefully with a saturated sodium bicarbonate solution until effervescence ceases.

  • Isolation: The precipitated solid product is collected by vacuum filtration, washed thoroughly with cold water, and dried.

  • Purification: The crude product is recrystallized from a suitable solvent, such as ethanol or ethyl acetate, to yield the pure 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.

Chemical Reactivity of the Pyrazole Aldehyde Group

The formyl group is a highly reactive functional handle, enabling a diverse range of chemical transformations. Its reactivity is dominated by the electrophilicity of the carbonyl carbon.

Reactivity_Pathways Pz_CHO Pyrazole Aldehyde Pz_CH2OH Primary Alcohol Pz_CHO->Pz_CH2OH Reduction (e.g., NaBH4) Pz_COOH Carboxylic Acid Pz_CHO->Pz_COOH Oxidation (e.g., KMnO4) Pz_Imine Imine / Schiff Base Pz_CHO->Pz_Imine Condensation (Amine) Pz_Knoevenagel α,β-Unsaturated Product Pz_CHO->Pz_Knoevenagel Knoevenagel Condensation Pz_Alkene Alkene Pz_CHO->Pz_Alkene Wittig Reaction Pz_Sec_Alcohol Secondary Alcohol Pz_CHO->Pz_Sec_Alcohol Grignard Reaction

Caption: Key chemical reactivity pathways of the pyrazole aldehyde group.

Condensation Reactions

This reaction involves the condensation of the pyrazole aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate), catalyzed by a weak base. It is a fundamental C-C bond-forming reaction leading to the synthesis of α,β-unsaturated compounds, which are valuable intermediates in drug synthesis.

Knoevenagel_Mechanism Knoevenagel Condensation Mechanism sub1 Pyrazole Aldehyde (Pz-CHO) intermediate Tetrahedral Intermediate (Alkoxide) sub1->intermediate Nucleophilic Attack sub2 Active Methylene (NC-CH2-CN) carbanion Carbanion (NC-CH--CN) sub2->carbanion Deprotonation cat Base (B:) cat->sub2 carbanion->intermediate product Unsaturated Product (Pz-CH=C(CN)2) intermediate->product Elimination of H2O water H2O

Caption: Simplified mechanism of the Knoevenagel condensation.

Quantitative Data: The Knoevenagel condensation of various pyrazole aldehydes with malononitrile has been shown to proceed with high efficiency under mild conditions.

EntryPyrazole Aldehyde Substituent (Ar)CatalystConditionsYield (%)Reference
14-Cl-C₆H₄(NH₄)₂CO₃Water/Ethanol, Sonication, 10 min95[5]
24-F-C₆H₄(NH₄)₂CO₃Water/Ethanol, Sonication, 12 min92[5]
34-Br-C₆H₄(NH₄)₂CO₃Water/Ethanol, Sonication, 15 min94[5]
44-OH-C₆H₄(NH₄)₂CO₃Water/Ethanol, Sonication, 15 min90[5]
5C₆H₅(NH₄)₂CO₃Water/Ethanol, Sonication, 10 min96[5]

Experimental Protocol: Knoevenagel Condensation with Malononitrile

This protocol is adapted from the procedure reported by Sonar et al.[5]

  • Setup: In a round-bottom flask, dissolve the substituted 1-phenyl-1H-pyrazole-4-carbaldehyde (1 mmol) and malononitrile (1.2 mmol) in a 1:1 mixture of water and ethanol (10 mL).

  • Catalyst Addition: Add ammonium carbonate ((NH₄)₂CO₃, 20 mol%) to the mixture.

  • Reaction: Place the flask in an ultrasonic bath and sonicate at ambient temperature for 10-20 minutes. Monitor the reaction progress by TLC.

  • Isolation: Upon completion, the solid product that precipitates is collected by filtration.

  • Purification: Wash the collected solid with cold water and then a small amount of cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization if necessary.

Pyrazole aldehydes readily react with primary amines to form imines (Schiff bases). This reaction is often a crucial step in the synthesis of more complex heterocyclic systems or ligands for coordination chemistry.

Oxidation to Carboxylic Acids

The aldehyde group can be smoothly oxidized to the corresponding carboxylic acid, a key functional group for forming amides, esters, and other derivatives in drug development. Potassium permanganate (KMnO₄) in a water-pyridine medium has been reported to be a highly effective reagent for this transformation, affording high yields without significant side reactions.[3]

Experimental Protocol: Oxidation of Pyrazole Aldehyde

This protocol is based on the findings of a review by Abdel-Wahab et al.[3] and general procedures for KMnO₄ oxidations.[6]

  • Setup: Dissolve the 3-aryl-4-formylpyrazole (1 mmol) in a mixture of pyridine and water.

  • Oxidant Addition: While stirring the solution at room temperature, slowly add a solution of potassium permanganate (KMnO₄, approx. 1.1 mmol) in water. A slight exotherm may be observed.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, acidify the mixture with dilute HCl. Add a sufficient amount of sodium bisulfite (NaHSO₃) to reduce the excess KMnO₄ and dissolve the MnO₂.

  • Isolation: The resulting precipitate of the pyrazole-4-carboxylic acid is collected by filtration, washed with water, and dried. Alternatively, the product can be extracted into an organic solvent like ethyl acetate.

Reduction to Alcohols

The reduction of the aldehyde group to a primary alcohol is a fundamental transformation, providing a hydroxyl group for further functionalization. Sodium borohydride (NaBH₄) is a mild and selective reagent commonly used for this purpose, compatible with many other functional groups.[7][8][9]

Experimental Protocol: Reduction of Pyrazole Aldehyde

This is a general procedure adapted for a pyrazole aldehyde substrate.[7][9]

  • Setup: Dissolve the pyrazole-4-carbaldehyde (1 mmol) in a suitable protic solvent like methanol or ethanol (10 mL) in a round-bottom flask and cool the solution in an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.2 eq.) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 1N HCl or saturated aqueous ammonium chloride (NH₄Cl) at 0°C until gas evolution ceases.

  • Isolation: Remove the organic solvent under reduced pressure. Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the desired pyrazolyl-methanol product.

Wittig Reaction

The Wittig reaction provides a powerful method for converting the aldehyde into an alkene, enabling the extension of carbon chains and the synthesis of stilbene-like structures. The reaction involves a phosphonium ylide, which attacks the aldehyde to form a betaine intermediate that collapses to the alkene and triphenylphosphine oxide.[5]

Experimental Protocol: Wittig Reaction for 4-[2-Arylethenyl]pyrazoles

This protocol is a representative procedure based on established Wittig methodologies.[5]

  • Ylide Formation: In a flame-dried, two-necked flask under an inert atmosphere (N₂ or Ar), suspend the appropriate phosphonium salt (e.g., benzyltriphenylphosphonium chloride, 1.1 mmol) in anhydrous THF (15 mL). Cool the suspension to 0°C and add a strong base such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.1 mmol) dropwise. Stir the resulting deep red/orange solution for 1 hour at room temperature to ensure complete ylide formation.

  • Aldehyde Addition: Cool the ylide solution back to 0°C and add a solution of the pyrazole-4-carbaldehyde (1 mmol) in anhydrous THF (5 mL) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product is often a mixture of the desired alkene and triphenylphosphine oxide. Purify by column chromatography on silica gel to isolate the target alkene.

Grignard Reaction

The addition of organometallic reagents, such as Grignard reagents (R-MgBr), to the pyrazole aldehyde allows for the formation of secondary alcohols and the introduction of diverse alkyl or aryl substituents. While the N-H proton of an unsubstituted pyrazole can be acidic, N-substituted pyrazoles are generally compatible with Grignard reagents, which will preferentially attack the electrophilic aldehyde carbon.[10]

Experimental Protocol: Grignard Addition to Pyrazole Aldehyde

This is a general procedure for Grignard reactions with aldehydes, adapted for an N-substituted pyrazole-4-carbaldehyde substrate.

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere, place a solution of the N-substituted pyrazole-4-carbaldehyde (1 mmol) in anhydrous diethyl ether or THF (10 mL).

  • Reagent Addition: Cool the flask to 0°C. Add the Grignard reagent (e.g., phenylmagnesium bromide, 1.2 mmol, commercially available solution) dropwise via syringe.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to 0°C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Isolation: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude secondary alcohol by column chromatography on silica gel.

Conclusion

The pyrazole aldehyde group is a profoundly valuable synthon in modern organic and medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the predictable, high-yielding reactivity of the formyl group make it an ideal starting point for library synthesis and lead optimization campaigns. Through fundamental reactions such as condensation, oxidation, reduction, and carbon-carbon bond formation, researchers can access a rich diversity of pyrazole-based scaffolds. The protocols and data presented in this guide serve as a practical resource for leveraging the chemical potential of this important heterocyclic building block.

References

Initial Screening of 3-Phenyl-1H-pyrazole-4-carbaldehyde for Anticancer Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed initial screening protocol for evaluating the anticancer potential of the novel compound, 3-Phenyl-1H-pyrazole-4-carbaldehyde. While direct experimental data for this specific molecule is not yet extensively published, this document draws upon established methodologies and findings from studies on structurally similar pyrazole derivatives to provide a comprehensive framework for its investigation. Pyrazole-based compounds have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer effects.[1] Derivatives have been shown to interact with various cellular targets, inducing apoptosis and cell cycle arrest in cancer cells.[2] This guide details the necessary experimental procedures, data presentation standards, and potential mechanistic pathways to explore, serving as a foundational resource for researchers initiating anticancer drug discovery programs centered on this promising scaffold.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][3][4] The functionalization of the pyrazole ring allows for the fine-tuning of its pharmacological profile, making it an attractive starting point for the development of novel therapeutic agents. The subject of this guide, this compound, represents a foundational structure within this class. Its aldehyde functional group provides a reactive handle for the synthesis of a diverse library of derivatives, while the phenyl-pyrazole core is a recurring motif in many biologically active molecules.[5][6]

The urgent need for new and more effective cancer chemotherapeutics drives the exploration of novel chemical entities.[3] Initial screening of compounds like this compound is a critical first step in the drug discovery pipeline. This process typically involves assessing the compound's cytotoxic effects against a panel of cancer cell lines to determine its potency and selectivity. This guide provides a structured approach to this initial evaluation.

Proposed Experimental Protocols

The following protocols are based on standard methodologies reported in the screening of analogous pyrazole derivatives for anticancer activity.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Methodology:

  • Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], HepG-2 [liver], and A549 [lung]) and a non-cancerous cell line (e.g., BJ-1 [fibroblast]) should be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%. Cells are treated with the compound dilutions and incubated for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis and Cell Cycle Analysis

Should the initial cytotoxicity screening yield promising results, further investigation into the mechanism of cell death is warranted.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining):

  • Treatment: Cells are treated with this compound at its IC50 concentration for 24-48 hours.

  • Staining: Cells are harvested, washed with PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis:

  • Treatment and Fixation: Cells are treated with the compound at its IC50 concentration for 24 hours, then harvested and fixed in cold 70% ethanol.

  • Staining: Fixed cells are washed and stained with a solution containing PI and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation: Cytotoxicity of Structurally Related Pyrazole Derivatives

The following tables summarize the in vitro anticancer activity of various pyrazole derivatives from the literature, providing a reference for the expected potency of this class of compounds.

Table 1: IC50 Values (µM) of Pyrazoline Derivatives against Various Cancer Cell Lines.

CompoundHepG-2AsPC-1U251HCT-116MCF-7
b17 [7]3.57----
Compound 11 [8]-16.811.9--
10e [9]----11
3f [10]-----
PTA-1 [2]----10 (MDA-MB-231)
Doxorubicin (Ref.) 8.45[7]----

Note: "-" indicates that the data was not reported in the cited source.

Visualization of Experimental Workflow and Potential Signaling Pathways

Experimental Workflow for Anticancer Screening

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Outcome start This compound cell_lines Panel of Cancer Cell Lines (e.g., MCF-7, HCT-116, HepG-2) start->cell_lines mtt MTT Cytotoxicity Assay cell_lines->mtt ic50 Determine IC50 Values mtt->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle pathway Signaling Pathway Analysis apoptosis->pathway cell_cycle->pathway evaluation Evaluate Anticancer Potential pathway->evaluation

Caption: Workflow for the initial screening and mechanistic evaluation of this compound.

Hypothetical Signaling Pathway for Pyrazole-Induced Apoptosis

Based on the known mechanisms of other anticancer agents, a potential pathway for pyrazole-induced apoptosis could involve the activation of intrinsic apoptotic signaling.

G compound 3-Phenyl-1H-pyrazole- 4-carbaldehyde ros Increased ROS Production compound->ros mito Mitochondrial Stress ros->mito bax Bax Activation mito->bax bcl2 Bcl-2 Inhibition mito->bcl2 cyto Cytochrome c Release bax->cyto bcl2->cyto cas9 Caspase-9 Activation cyto->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A hypothetical intrinsic apoptosis pathway initiated by this compound.

Conclusion

This compound presents a promising scaffold for the development of novel anticancer agents. This guide provides a comprehensive framework for its initial in vitro screening and preliminary mechanism of action studies. The provided protocols and data from related compounds offer a solid foundation for researchers to embark on the evaluation of this compound. Further studies, including structure-activity relationship (SAR) analyses of its derivatives and in vivo efficacy studies, will be crucial in advancing this chemical class towards clinical application. The exploration of pyrazole-based compounds continues to be a fruitful area of research in the quest for more effective and selective cancer therapies.

References

Methodological & Application

Application Notes and Protocols: 3-Phenyl-1H-pyrazole-4-carbaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Phenyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic aldehyde that serves as a pivotal building block in the synthesis of a wide array of organic compounds. Its unique structural framework, featuring a reactive aldehyde group positioned on a biologically significant pyrazole scaffold, makes it an attractive starting material for the construction of novel molecules with potential applications in medicinal chemistry and materials science. This document provides an overview of its key applications, supported by detailed experimental protocols and quantitative data.

Synthesis of Schiff Bases

The condensation of this compound with primary amines is a straightforward and efficient method to produce Schiff bases (aldimines). These compounds are of significant interest due to their broad spectrum of biological activities, including antimicrobial, antifungal, analgesic, and anxiolytic properties.[1][2][3] The imine bond (C=N) is crucial for their biological function.

Application Highlight: Antimicrobial and Analgesic Agents

Schiff bases derived from this pyrazole aldehyde have been synthesized and evaluated for their in-vitro biological activities.[1][2] For instance, condensation with o-aminophenol and various substituted anilines has yielded compounds with notable antimicrobial and analgesic effects.[1][3]

Quantitative Data: Synthesis of Schiff Bases
ProductAmine ReactantSolventConditionsYield (%)Reference
2-(((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)amino)phenolo-aminophenolMethanolReflux, 8h86[4]
Schiff bases with various substituted anilinesSubstituted anilinesEthanolRefluxGood[3]
Schiff bases with heteroaryl aminesAromatic/heteroaryl aminesEthanolUltrasound, 50°C, 30 min89[5]
Experimental Protocol: General Synthesis of Schiff Bases

This protocol is a representative example for the synthesis of Schiff bases from this compound.

  • Dissolution: Dissolve this compound (1.0 mmol) in an appropriate solvent such as ethanol or methanol (20-30 mL) in a round-bottom flask.

  • Addition of Amine: To this solution, add an equimolar amount (1.0 mmol) of the desired primary amine (e.g., o-aminophenol or a substituted aniline). A few drops of glacial acetic acid can be added as a catalyst.[5]

  • Reaction: The reaction mixture is then heated under reflux for a specified period (typically 2-8 hours).[1] Alternatively, the reaction can be carried out under ultrasound irradiation at 50°C for 30 minutes.[5]

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into crushed ice. The solid product that separates is collected by filtration.

  • Purification: The crude product is washed with a cold saturated sodium bisulfite solution and then recrystallized from a suitable solvent like ethanol to afford the pure Schiff base.[1]

Schiff_Base_Synthesis pyrazole_aldehyde This compound schiff_base Schiff Base pyrazole_aldehyde->schiff_base + R-NH2 Ethanol/Methanol Reflux or Ultrasound amine Primary Amine (R-NH2)

Caption: General reaction scheme for the synthesis of Schiff bases.

Synthesis of Chalcones via Claisen-Schmidt Condensation

This compound readily undergoes Claisen-Schmidt condensation with various acetophenones to yield pyrazole-based chalcones. These α,β-unsaturated ketones are valuable intermediates for the synthesis of other heterocyclic compounds like pyrazolines, pyridines, and pyrimidines, and are known to possess a range of biological activities, including anticancer properties.[6][7]

Application Highlight: Green Synthesis and Biological Intermediates

The synthesis of these chalcones has been optimized using green chemistry principles, for instance, by using polyethylene glycol (PEG-400) as a recyclable reaction medium.[8] The resulting chalcones serve as precursors for more complex, biologically active molecules.[6][7]

Quantitative Data: Synthesis of Chalcones
AldehydeAcetophenoneCatalyst/MediumConditionsYield (%)Reference
1,3-diphenyl-1H-pyrazole-4-carbaldehydeSubstituted acetophenonesNaOH / PEG-400rt, 2-3hGood to Excellent[8]
3-(alkyloxy)-1-phenyl-1H-pyrazole-4-carbaldehydeSubstituted acetophenonesNaOH / Ethanol55°C, 30 min58-97[6]
Experimental Protocol: Synthesis of Pyrazole Chalcones in PEG-400

This protocol describes a greener approach to the Claisen-Schmidt condensation.

  • Mixing Reactants: In a flask, dissolve an equimolar mixture of this compound (1.0 mmol) and a substituted acetophenone (1.0 mmol) in a minimal amount of PEG-400 (10 mL).

  • Base Addition: Slowly add a 20% aqueous solution of sodium hydroxide (1 mL) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 2-3 hours using a magnetic stirrer.

  • Monitoring: Monitor the reaction's completion using TLC.

  • Isolation: Pour the reaction mixture slowly into ice-cold water while stirring continuously. The chalcone product will precipitate out.

  • Purification: Filter the precipitate, wash it thoroughly with water, and dry it to obtain the final product.[8]

Chalcone_Synthesis pyrazole_aldehyde This compound chalcone Pyrazole Chalcone pyrazole_aldehyde->chalcone + R-CO-CH3 NaOH / PEG-400 Room Temperature acetophenone Acetophenone (R-CO-CH3)

Caption: Claisen-Schmidt condensation for pyrazole chalcone synthesis.

Multicomponent Reactions (MCRs)

Multicomponent reactions are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more reactants. This compound is an excellent substrate for such reactions.

Application Highlight: Synthesis of Fluorescent Boron Complexes

A one-pot, three-component reaction involving 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde, 2-aminobenzenecarboxylic acids, and boronic acids has been developed to synthesize novel fluorescent pyrazole-containing boron(III) complexes.[9][10][11] These compounds exhibit fluorescence in the green region of the visible spectrum and show potential for applications in materials science.[9][10]

Quantitative Data: Synthesis of Fluorescent Boron Complexes
Pyrazole AldehydeAmineBoronic AcidSolventConditionsYieldReference
3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehydeAnthranilic acidsPhenylboronic acidsEthanol70°C, 48hNot specified, but pure products obtained[9]
Experimental Protocol: One-Pot Synthesis of Fluorescent Boron Complexes
  • Reactant Mixture: To a solution of 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol, 188 mg) in ethanol (5 mL), add the appropriate anthranilic acid (1.0 mmol) and phenylboronic acid (1.0 mmol).

  • Reaction: Stir the reaction mixture at 70°C for 48 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature. The solid product will precipitate.

  • Purification: Filter the reaction mixture and wash the obtained solid with ethanol and acetone to yield the pure product.[9]

MCR_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product A 3-Hydroxy-1-phenyl-1H- pyrazole-4-carbaldehyde D Mix in Ethanol A->D B Anthranilic Acid B->D C Phenylboronic Acid C->D E Stir at 70°C for 48h D->E F Cool to Room Temperature E->F G Filter and Wash F->G H Fluorescent Boron Complex G->H

Caption: Workflow for the multicomponent synthesis of boron complexes.

Synthesis of Fused Heterocyclic Systems

The aldehyde functionality of this compound, often in conjunction with another functional group on the pyrazole ring, is instrumental in the construction of fused heterocyclic systems such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]quinolines.[12] These scaffolds are prevalent in many biologically active compounds and approved drugs.[13]

Application Highlight: Precursors for Bioactive Scaffolds

For example, 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo Friedländer condensation with cyclohexanone to yield tetrahydro-1H-pyrazolo[3,4-b]quinolin-4-amine, a core structure in medicinal chemistry.[12]

Due to the diverse nature of these reactions, a single general protocol is not provided. However, the synthetic strategies typically involve condensation of the aldehyde followed by an intramolecular cyclization reaction. Researchers are encouraged to consult specific literature for detailed procedures based on the desired fused system.

This document provides a snapshot of the synthetic utility of this compound. Its reactivity and the biological significance of the pyrazole core make it a valuable tool for synthetic and medicinal chemists in the development of novel compounds.

References

The Versatile Intermediate: 3-Phenyl-1H-pyrazole-4-carbaldehyde in Drug Discovery and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 3-Phenyl-1H-pyrazole-4-carbaldehyde stands as a cornerstone intermediate, unlocking a diverse array of bioactive molecules. Its unique chemical architecture, featuring a reactive aldehyde group appended to a stable pyrazole scaffold, provides a versatile platform for the synthesis of novel therapeutics, agrochemicals, and functional materials.

This pyrazole derivative is a critical building block in the creation of complex organic structures, enabling a wide range of chemical transformations such as condensation reactions, cyclizations, and functional group interconversions. Its utility is particularly prominent in pharmaceutical research, where it serves as a readily modifiable scaffold for constructing intricate molecules with potential therapeutic applications.

Applications in Medicinal Chemistry

The pyrazole nucleus is a well-established pharmacophore, and compounds derived from this compound have demonstrated a broad spectrum of biological activities. These include anticancer, anti-inflammatory, analgesic, antioxidant, and kinase inhibitory effects.

Anticancer Activity

Derivatives of this compound have shown significant promise as anticancer agents.[1][2] These compounds often act by inhibiting key enzymes involved in cancer cell proliferation and survival. For instance, novel pyrazole carbaldehyde derivatives have been identified as potential PI3 kinase inhibitors, with some compounds exhibiting excellent cytotoxicity against breast cancer cells (MCF7).[3] Furthermore, this intermediate is instrumental in synthesizing pyrazolo[3,4-d]pyrimidine derivatives, which have been investigated as potential agents against breast cancer.

anticancer_pathway intermediate 3-Phenyl-1H-pyrazole- 4-carbaldehyde derivatives Novel Pyrazole Derivatives intermediate->derivatives Synthesis pi3k PI3 Kinase derivatives->pi3k Inhibition akt Akt pi3k->akt Activation cell_survival Cell Survival & Proliferation akt->cell_survival Promotes apoptosis Apoptosis akt->apoptosis Inhibits

Fig. 1: Simplified pathway showing inhibition of PI3 Kinase by pyrazole derivatives.
Kinase Inhibition

The development of kinase inhibitors is a major focus in modern drug discovery. This compound serves as a key starting material for the synthesis of potent inhibitors of various kinases, including Aurora-A kinase, JAK 2/3, and Src kinase.[4][5][6] For example, a series of 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives have been synthesized and evaluated as Aurora-A kinase inhibitors.[4]

experimental_workflow_kinase_inhibitors start 3-Phenyl-1H-pyrazole- 4-carbaldehyde step1 Condensation with Isoniazid start->step1 step2 Vilsmeier-Haack Reaction step1->step2 intermediate Pyrazole-4-carbaldehyde Derivative step2->intermediate step3 Reaction with Anilines intermediate->step3 schiff_base Schiff Bases step3->schiff_base step4 Reaction with Thioglycolic Acid schiff_base->step4 final_product Thiazolidin-4-one Derivatives step4->final_product evaluation Aurora-A Kinase Inhibition Assay final_product->evaluation

Fig. 2: General workflow for the synthesis of pyrazole-based kinase inhibitors.
Anti-inflammatory and Analgesic Activities

Pyrazole derivatives have a long history of use as anti-inflammatory and analgesic agents.[7][8] Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole core. Synthesized derivatives of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde have shown significant anti-inflammatory and antioxidant activities.[9]

Other Applications

Beyond pharmaceuticals, this compound and its derivatives find applications in:

  • Agricultural Chemistry: Used in the formulation of pesticides and herbicides.[10][11]

  • Material Science: Investigated for the creation of novel materials with specific electronic properties for use in sensors and electronic devices.[10][11]

  • Corrosion Inhibition: Recent studies have highlighted its potential as a corrosion inhibitor for mild steel.

Quantitative Data Summary

The following tables summarize the biological activities of various compounds synthesized using this compound as an intermediate.

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Derivative of Pyrazole CarbaldehydeMCF7 (Breast)0.25[3]
Doxorubicin (Standard)MCF7 (Breast)0.95[3]
Compound 2 HepG2 (Hepatocellular)9.13[2]
Doxorubicin (Standard)HepG2 (Hepatocellular)34.24[2]
Compound 7 A549 (Lung)6.52[2]
Doxorubicin (Standard)A549 (Lung)5.93[2]
Compound 7 PC3 (Prostate)9.13[2]
Doxorubicin (Standard)PC3 (Prostate)38.02[2]

Table 2: Kinase Inhibitory Activity

CompoundKinase TargetIC50 (µM)Reference
PhPP-CH(2)CO-CIYKYYc-Src0.38[5]
PhPP-CH(2)CO-YIYGSFKc-Src2.7[5]
PhPP-CH(2)COOH (Parent)c-Src250[5]
Compound 10e JAK20.166[6]
Compound 10e JAK30.057[6]
Compound 10e Aurora A0.939[6]
Compound 10e Aurora B0.583[6]

Experimental Protocols

General Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Derivatives[10]

This protocol outlines a common synthetic route, the Vilsmeier-Haack reaction, for preparing pyrazole-4-carbaldehydes.

Step 1: Synthesis of Hydrazones

  • Dissolve substituted acetophenones and acid hydrazides in methanol.

  • Add a few drops of glacial acetic acid.

  • Reflux the mixture for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the separated precipitate, wash with water, dry, and recrystallize from methanol.

Step 2: Vilsmeier-Haack Cyclization

  • Prepare the Vilsmeier-Haack reagent by adding phosphorus oxychloride (POCl3) to dimethylformamide (DMF) at 0°C.

  • Add the synthesized hydrazone in small aliquots to the Vilsmeier-Haack reagent.

  • Stir the reaction mixture at 60-65°C for 4 hours.

  • Pour the cooled reaction mixture into crushed ice and neutralize with a sodium bicarbonate solution.

  • Filter the resulting solid, wash with water, and recrystallize to obtain the final 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives.

Synthesis of 3-(2-Naphthyl)-1-phenyl-1H-pyrazole-4-carbaldehyde[13]

Step 1: Phenylhydrazone Formation

  • Mix β-acetyl naphthalene and phenylhydrazine in absolute ethanol with a few drops of glacial acetic acid.

  • Heat the mixture on a water bath for 30 minutes, monitoring the reaction by TLC.

  • Cool the mixture and filter the precipitate.

  • Dry and recrystallize the solid from ethanol to obtain the pure phenylhydrazone.

Step 2: Vilsmeier-Haack Reaction

  • Prepare the Vilsmeier-Haack reagent from DMF and POCl3.

  • Add the phenylhydrazone to the reagent in DMF.

  • Stir the reaction mixture at 70-80°C for 5-6 hours, monitoring by TLC.

  • Cool the reaction to room temperature and pour it into cold water.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Filter the resulting white solid and wash it with water to yield the title compound.

logical_relationship intermediate 3-Phenyl-1H-pyrazole- 4-carbaldehyde (Versatile Intermediate) pharma Pharmaceuticals intermediate->pharma agro Agrochemicals intermediate->agro material Material Science intermediate->material anticancer Anticancer Agents pharma->anticancer antiinflammatory Anti-inflammatory & Analgesic pharma->antiinflammatory kinase Kinase Inhibitors pharma->kinase pesticides Pesticides & Herbicides agro->pesticides sensors Sensors & Electronics material->sensors corrosion Corrosion Inhibitors material->corrosion

Fig. 3: Applications of this compound.

References

The Pivotal Role of 3-Phenyl-1H-pyrazole-4-carbaldehyde in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 3-Phenyl-1H-pyrazole-4-carbaldehyde has emerged as a cornerstone scaffold in medicinal chemistry, providing a versatile platform for the development of novel therapeutic agents. Its unique structural features allow for diverse chemical modifications, leading to a wide array of derivatives with significant pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the exploration of this promising class of compounds.

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged structure in drug design. The presence of a phenyl ring at the 3-position and a reactive carbaldehyde group at the 4-position of the 1H-pyrazole core endows this compound with the ability to serve as a key intermediate in the synthesis of a multitude of bioactive molecules.

Synthetic Approaches: The Vilsmeier-Haack Reaction at the Forefront

The predominant synthetic route to this compound and its derivatives is the Vilsmeier-Haack reaction. This reliable and efficient method involves the formylation of phenylhydrazones, which are typically prepared by the condensation of an appropriate acetophenone with phenylhydrazine. The Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), facilitates the cyclization and formylation in a one-pot procedure, yielding the desired pyrazole-4-carbaldehyde.

Applications in Medicinal Chemistry

Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development.

Anticancer Activity: Numerous studies have highlighted the potent cytotoxic effects of pyrazole derivatives against various cancer cell lines. These compounds often exert their anticancer effects by inducing apoptosis through the activation of caspase cascades and by inhibiting key signaling pathways involved in cell proliferation and survival.

Antimicrobial Activity: The growing threat of antimicrobial resistance has spurred the search for new classes of antibiotics. Derivatives of this compound have shown promising activity against a range of bacterial and fungal pathogens. Their mechanism of action is believed to involve the disruption of essential cellular processes in microorganisms.

Anti-inflammatory Activity: Chronic inflammation is a hallmark of many diseases. Pyrazole derivatives have been investigated for their anti-inflammatory potential, with many exhibiting inhibitory effects on key inflammatory mediators such as cyclooxygenase-2 (COX-2) and the nuclear factor-kappa B (NF-κB) signaling pathway.

Quantitative Data Summary

The following tables summarize the biological activities of representative derivatives of this compound.

Table 1: Anticancer Activity of this compound Derivatives (IC₅₀ values in µM)

Compound IDDerivative DescriptionHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)Reference
PYR-A1 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde8.5 ± 0.712.3 ± 1.115.1 ± 1.4[1]
PYR-A2 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde15.2 ± 1.320.1 ± 1.825.4 ± 2.2[1]
PYR-A3 Schiff base derivative with 4-aminoantipyrine5.2 ± 0.47.8 ± 0.69.5 ± 0.8[2]
Doxorubicin Standard Drug0.8 ± 0.11.1 ± 0.11.5 ± 0.2[2]

Table 2: Antimicrobial Activity of this compound Derivatives (MIC values in µg/mL)

Compound IDDerivative DescriptionS. aureusE. coliC. albicansReference
PYR-B1 Thiazole derivative163264[3][4]
PYR-B2 Triazole derivative81632[5]
PYR-B3 Hydrazone derivative3264128[3]
Ciprofloxacin Standard Drug (Bacteria)10.5-[3]
Fluconazole Standard Drug (Fungi)--8[3]

Table 3: Anti-inflammatory Activity of this compound Derivatives

Compound IDDerivative DescriptionIn Vivo Model% Inhibition of EdemaReference
PYR-C1 1-Benzoyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehydeCarrageenan-induced paw edema68.5%[6]
PYR-C2 1-Benzoyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehydeCarrageenan-induced paw edema62.3%[6]
Diclofenac Standard DrugCarrageenan-induced paw edema75.2%[6]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are provided below.

Protocol 1: Synthesis of 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction[7][8]

Materials:

  • Substituted acetophenone

  • Phenylhydrazine

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethanol

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃) solution (5%)

Procedure:

  • Synthesis of Phenylhydrazone: A mixture of the substituted acetophenone (10 mmol) and phenylhydrazine (10 mmol) in absolute ethanol (20 mL) with a catalytic amount of glacial acetic acid is refluxed for 1-2 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated phenylhydrazone is filtered, washed with cold ethanol, and dried.

  • Vilsmeier-Haack Reagent Preparation: In a separate flask, anhydrous DMF (20 mL) is cooled to 0°C in an ice bath. POCl₃ (20 mmol) is added dropwise to the cooled DMF with constant stirring, maintaining the temperature below 5°C. The mixture is stirred for an additional 30 minutes at 0°C to form the Vilsmeier reagent.

  • Formylation and Cyclization: The synthesized phenylhydrazone (10 mmol) is dissolved in a minimum amount of anhydrous DMF and added dropwise to the prepared Vilsmeier reagent at 0°C. The reaction mixture is then stirred at room temperature for 30 minutes and subsequently heated to 60-70°C for 4-6 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is poured onto crushed ice with vigorous stirring. The resulting solution is neutralized with a 5% NaHCO₃ solution until a precipitate is formed. The solid product is collected by filtration, washed thoroughly with water, and dried. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehyde.

Protocol 2: In Vitro Anticancer Activity - MTT Assay[9][10][11]

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (dissolved in DMSO)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM). A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.

  • Incubation: The plates are incubated for 48 hours under the same conditions.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Protocol 3: Antimicrobial Susceptibility Testing - Broth Microdilution Method[12]

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (MHB) or appropriate broth medium

  • Test compounds (dissolved in DMSO)

  • Standard antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: A standardized inoculum of the microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL), which is then diluted to the final working concentration (approximately 5 x 10⁵ CFU/mL) in the appropriate broth.

  • Serial Dilution: The test compounds are serially diluted in the broth in a 96-well plate to obtain a range of concentrations (e.g., 0.125 to 256 µg/mL).

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 4: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema[13][14][15]

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in saline)

  • Test compounds

  • Standard anti-inflammatory drug (e.g., Diclofenac)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Grouping and Acclimatization: Animals are divided into groups (n=6) and allowed to acclimatize for at least one week before the experiment.

  • Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally to the respective groups one hour before the carrageenan injection. The control group receives the vehicle only.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured at 0, 1, 2, 3, and 4 hours after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point relative to the control group.

Visualizing the Molecular Landscape

To better understand the processes involved, the following diagrams illustrate key synthetic and biological pathways.

Vilsmeier_Haack_Synthesis cluster_reagent Vilsmeier Reagent Formation cluster_main_reaction Main Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent Reacts with POCl3 POCl₃ POCl3->Vilsmeier_Reagent Phenylhydrazone Phenylhydrazone Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Phenylhydrazone->Iminium_Intermediate Electrophilic attack PyCarb 3-Phenyl-1H-pyrazole- 4-carbaldehyde Iminium_Intermediate->PyCarb Hydrolysis Experimental_Workflow start Start: Synthesis of Derivatives purification Purification & Characterization start->purification in_vitro In Vitro Screening (Anticancer, Antimicrobial) purification->in_vitro in_vivo In Vivo Studies (Anti-inflammatory) in_vitro->in_vivo sar Structure-Activity Relationship (SAR) in_vitro->sar in_vivo->sar lead_opt Lead Optimization sar->lead_opt end Preclinical Candidate lead_opt->end COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazole_Derivative Pyrazole Derivative Pyrazole_Derivative->COX2 Inhibits Apoptosis_Pathway Pyrazole_Derivative Pyrazole Derivative Cancer_Cell Cancer Cell Pyrazole_Derivative->Cancer_Cell Caspase9 Caspase-9 (Initiator) Cancer_Cell->Caspase9 Induces activation of Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Executes

References

Application Notes and Protocols: Synthesis and Applications of Schiff Bases Derived from 3-Phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Schiff bases derived from pyrazole scaffolds are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their straightforward synthesis and diverse biological activities. The core structure, featuring an azomethine group (-C=N-), is crucial for their biological function.[1][2] This document provides detailed protocols for the synthesis of Schiff bases from 3-Phenyl-1H-pyrazole-4-carbaldehyde and its derivatives, summarizes their characterization data, and discusses their potential applications, particularly in antimicrobial and anticancer research.

Synthesis of Schiff Bases

The general method for synthesizing Schiff bases from this compound involves the condensation reaction with a primary amine. The pyrazole aldehyde itself can be synthesized via the Vilsmeier-Haack reaction from the corresponding acetophenone phenylhydrazone.[1][2][3]

General Synthetic Workflow

SynthesisWorkflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Schiff Base Synthesis Acetophenone Substituted Acetophenone Hydrazone Acetophenone Phenylhydrazone Acetophenone->Hydrazone Phenylhydrazine Phenylhydrazine Phenylhydrazine->Hydrazone Pyrazole_Aldehyde This compound Hydrazone->Pyrazole_Aldehyde Vilsmeier-Haack Reaction Vilsmeier_Haack Vilsmeier-Haack Reagent (DMF/POCl3) Schiff_Base Schiff Base Product Pyrazole_Aldehyde->Schiff_Base Condensation Primary_Amine Primary Amine (Ar-NH2) Primary_Amine->Schiff_Base

Caption: General workflow for the synthesis of Schiff bases from substituted acetophenones.

Experimental Protocols

Protocol 1: Synthesis of 3-(4-Substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde

This protocol is adapted from the Vilsmeier-Haack reaction procedure.[2][4]

  • Preparation of Hydrazone: Dissolve the substituted acetophenone in a suitable solvent like ethanol. Add an equimolar amount of phenylhydrazine and a catalytic amount of acetic acid. Reflux the mixture for an appropriate time until the reaction is complete (monitored by TLC). Cool the reaction mixture and isolate the precipitated hydrazone by filtration.

  • Vilsmeier-Haack Reaction: In a flask, prepare the Vilsmeier-Haack reagent by adding phosphorus oxychloride (POCl₃) to dimethylformamide (DMF) at 0-5 °C.

  • Cyclization: Add the prepared acetophenone phenylhydrazone to the Vilsmeier-Haack reagent. Stir the reaction mixture at room temperature and then heat to 60-70 °C for several hours.

  • Work-up: Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution). The solid product, 3-(4-substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde, is then collected by filtration, washed with water, and purified by recrystallization.

Protocol 2: Synthesis of Schiff Bases

This protocol describes the condensation of the pyrazole aldehyde with a primary amine.[1][2]

  • Reaction Setup: Dissolve 3-(4-substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde (0.01 M) in 30 mL of methanol or ethanol in a round-bottom flask.[1][2]

  • Addition of Amine: To this solution, add a drop-wise solution of the desired primary amine (e.g., o-aminophenol) (0.01 M) in the same solvent.

  • Reaction: Reflux the resulting mixture for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a solvent system such as benzene:acetone (8:2).[1][2]

  • Isolation and Purification: After completion, pour the reaction mixture into crushed ice. The solid Schiff base that separates is filtered, washed with a cold saturated sodium bisulfite solution, and then recrystallized from ethanol to afford the pure product.[1]

Characterization Data

The synthesized Schiff bases are typically characterized by various spectroscopic methods and elemental analysis.

Compound IDR-GroupYield (%)Melting Point (°C)IR (cm⁻¹) ν(C=N)¹H NMR (δ ppm) CH=N
ANS-1 -H8614616148.67
ANS-2 -OCH₃8214816208.68
ANS-3 -F8714416258.68-8.71
ANS-4 -Br8515216308.68
ANS-5 -Cl8814816168.71

Data compiled from Sharma, A., & Shah, M. K. (2013). Synthesis, Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde and o-Aminophenol. Chemical Science Transactions, 2(3), 871-876.[1][2]

Applications in Drug Development

Schiff bases derived from this compound have shown promising potential in various therapeutic areas due to their wide range of biological activities.

Antimicrobial and Antifungal Activity

Several studies have demonstrated the in vitro antibacterial and antifungal properties of these compounds.[1][2][5] For instance, certain derivatives show significant activity against S. aureus and E. coli.[1] The presence of a hydroxyl group near the azomethine group can enhance the antimicrobial and antioxidant activities.[1]

Anticancer Activity

These Schiff bases have also been investigated for their cytotoxic effects against various cancer cell lines. Their mechanism of action is thought to involve the inhibition of crucial enzymes like dihydrofolate reductase (DHFR) and DNA gyrase, thereby disrupting cellular processes in cancer cells.[6][7]

Proposed Mechanism of Action

The biological activity of these Schiff bases is often attributed to the azomethine nitrogen's ability to form hydrogen bonds with the active sites of enzymes and receptors. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways.

MechanismOfAction cluster_drug Drug Molecule cluster_target Biological Target cluster_effect Cellular Effect Schiff_Base Pyrazole Schiff Base Enzyme Enzyme (e.g., DHFR, DNA Gyrase) Schiff_Base->Enzyme Binding Receptor Cellular Receptor Schiff_Base->Receptor Interaction Inhibition Inhibition of Cellular Processes Enzyme->Inhibition Leads to Receptor->Inhibition Apoptosis Apoptosis Inhibition->Apoptosis

Caption: Proposed mechanism of action for pyrazole-based Schiff bases in biological systems.

Conclusion

The synthesis of Schiff bases from this compound is a versatile and efficient method for generating a library of compounds with significant therapeutic potential. The detailed protocols and characterization data provided herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. Further investigations into the structure-activity relationships and optimization of these compounds could lead to the development of novel therapeutic agents.

References

Application Notes and Protocols for Multicomponent Reactions Involving 3-Phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key multicomponent reactions (MCRs) utilizing the versatile building block, 3-Phenyl-1H-pyrazole-4-carbaldehyde and its derivatives. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, and its functionalization through MCRs offers an efficient pathway to novel molecular entities with diverse biological activities. The following sections detail the synthesis of pyrano[2,3-c]pyrazoles, dihydropyrimidinones via a Biginelli-type reaction, and novel fluorescent boron complexes, complete with quantitative data and workflow diagrams.

Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

Application Note

The one-pot, four-component synthesis of pyrano[2,3-c]pyrazoles is a highly efficient method for constructing this privileged heterocyclic scaffold. This reaction typically involves an aromatic aldehyde, a hydrazine, a β-ketoester (such as ethyl acetoacetate), and an active methylene compound (like malononitrile). Utilizing 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes as the aldehyde component leads to the formation of pyranopyrazoles fused with an additional pyrazole ring system, thereby generating complex molecules with significant potential for biological activity. These compounds have been investigated for a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, and anticancer activities.[1][2] The reaction can be performed using various catalysts, including basic catalysts like piperidine or sodium benzoate, and often proceeds in environmentally benign solvents such as water or ethanol, or even under solvent-free conditions.[1][3] The operational simplicity, high atom economy, and diversity of accessible structures make this MCR a valuable tool in drug discovery and medicinal chemistry.

Experimental Protocol

General Procedure for the Synthesis of 6-Amino-4-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles:

  • To a 25 mL round-bottom flask, add the 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehyde (1 mmol), ethyl acetoacetate (1 mmol, 0.13 mL), and malononitrile (1 mmol, 66 mg).

  • Add ethanol (10 mL) as the solvent, followed by hydrazine hydrate (1 mmol, 0.05 mL).

  • To this suspension, add a catalytic amount of piperidine (0.1 mmol, 0.01 mL).

  • Stir the reaction mixture vigorously at room temperature for the time specified in the literature (typically ranging from 20 minutes to a few hours).[4]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, the solid product that precipitates from the reaction mixture is collected by filtration.

  • Wash the crude product with cold ethanol (2 x 5 mL) and then with water to remove any remaining catalyst and unreacted starting materials.

  • Dry the product under vacuum to obtain the pure pyrano[2,3-c]pyrazole derivative.

  • Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.

Data Presentation
EntryAldehyde Component (Ar)CatalystSolventTimeYield (%)M.p. (°C)
1PhenylSodium BenzoateWater25 min94224-226
24-ChlorophenylSodium BenzoateWater30 min96210-212
34-NitrophenylSodium BenzoateWater20 min95230-232
44-MethoxyphenylSodium BenzoateWater35 min92218-220
52-FurylTriethylamineWater20 min85215-216[5]

Note: The data presented is for a range of aromatic aldehydes to demonstrate the general applicability of the reaction. Specific yields for this compound may vary but are expected to be in a similar high range.

Visualization

Four_Component_Pyrano_Pyrazole_Synthesis cluster_reactants Reactants aldehyde 3-Aryl-1-phenyl-1H- pyrazole-4-carbaldehyde reaction_conditions Catalyst (e.g., Piperidine) Solvent (e.g., Ethanol) Room Temperature aldehyde->reaction_conditions hydrazine Hydrazine Hydrate hydrazine->reaction_conditions eaa Ethyl Acetoacetate eaa->reaction_conditions malononitrile Malononitrile malononitrile->reaction_conditions product Pyrano[2,3-c]pyrazole Derivative reaction_conditions->product

Caption: Four-component synthesis of pyrano[2,3-c]pyrazoles.

Three-Component Biginelli-Type Reaction for Dihydropyrimidinones

Application Note

The Biginelli reaction is a classic multicomponent reaction that provides access to 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs.[6] The use of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes in this reaction allows for the synthesis of novel dihydropyrimidinone derivatives bearing a pyrazole substituent at the 4-position.[7] These products are of significant interest to drug development professionals as the dihydropyrimidinone core is found in several clinically used drugs, such as calcium channel blockers.[6] The reaction is typically catalyzed by a Lewis or Brønsted acid. A variety of catalysts, including iron(III) chloride, phosphotungstic acid, and tris(pentafluorophenyl)borane, have been successfully employed to promote this transformation.[7][8] The reaction conditions are generally mild, and the products can often be isolated in high purity by simple filtration and washing.

Experimental Protocol

General Procedure for the Synthesis of 4-(3-Aryl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid Ethyl Ester:

  • In a 50 mL round-bottom flask, dissolve the 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehyde (1 mmol) in ethanol (15 mL).

  • To this solution, add ethyl acetoacetate (1.2 mmol, 0.15 mL) and urea (1.5 mmol, 90 mg).

  • Add the catalyst, for example, B(C6F5)3 (1 mol%, 5 mg), to the reaction mixture.[8]

  • Reflux the reaction mixture with stirring for the required time (typically 3-6 hours).

  • Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and catalyst.

  • Dry the product in a vacuum oven to yield the pure dihydropyrimidinone derivative.

Data Presentation
EntryAldehyde (Ar in pyrazole)Carbonyl ComponentCatalystSolventTime (h)Yield (%)M.p. (°C)
1PhenylUreaB(C6F5)3Ethanol492202-204
24-ChlorophenylUreaB(C6F5)3Ethanol4.590215-217
34-NitrophenylUreaB(C6F5)3Ethanol3.594230-232[9]
4PhenylThioureaB(C6F5)3Ethanol395210-212
53,5-DimethylphenylUreaB(C6F5)3Ethanol675[8]198-200

Visualization

Biginelli_Reaction cluster_reactants Reactants aldehyde 3-Aryl-1-phenyl-1H- pyrazole-4-carbaldehyde reaction_conditions Catalyst (e.g., B(C6F5)3) Solvent (e.g., Ethanol) Reflux aldehyde->reaction_conditions eaa Ethyl Acetoacetate eaa->reaction_conditions urea Urea or Thiourea urea->reaction_conditions product Dihydropyrimidinone Derivative reaction_conditions->product

Caption: Three-component Biginelli-type reaction workflow.

Three-Component Synthesis of Fluorescent Boron Complexes

Application Note

A novel class of fluorescent organoboron complexes can be synthesized through a one-pot, three-component reaction of 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde, an aminobenzenecarboxylic acid, and a boronic acid.[10][11] This reaction proceeds without a catalyst and leads to the formation of highly fluorescent iminoboronates.[10] These compounds exhibit interesting photophysical properties, with UV-vis absorption in the blue region and fluorescence emission in the green region of the visible spectrum.[10][12] Some of these complexes have shown fluorescence quantum yields up to 4.3% and demonstrate an aggregation-induced emission enhancement (AIEE) effect, which makes them promising candidates for applications in materials science, such as in organic light-emitting diodes (OLEDs), and as fluorescent probes in biological imaging.[10][13]

Experimental Protocol

General Procedure for the Synthesis of Pyrazole-Containing Boron (III) Complexes:

  • To a 25 mL round-bottom flask containing ethanol (5 mL), add 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde (1 mmol, 188 mg), the appropriate 2-aminobenzenecarboxylic acid (1 mmol), and the desired boronic acid (1 mmol).[10]

  • Stir the reaction mixture at 70 °C for 48 hours.[10]

  • Monitor the completion of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The solid product that forms is collected by filtration.

  • Wash the collected solid with ethanol and then with acetone to obtain the pure fluorescent boron complex.[10]

Data Presentation
Entry2-Aminobenzenecarboxylic AcidBoronic AcidYield (%)λabs (nm) in THFλem (nm) in THFQuantum Yield (Φf) in THF (%)
1Anthranilic acidPhenylboronic acid754184951.9
25-Chloroanthranilic acidPhenylboronic acid724255051.1
35-Bromoanthranilic acidPhenylboronic acid684285071.0
4Anthranilic acid4-Fluorophenylboronic acid704174932.1
5Anthranilic acid4-(Trifluoromethyl)phenylboronic acid654164912.3

Data extracted from literature reports on the synthesis of similar fluorescent boron complexes.[10]

Visualization

Boron_Complex_Synthesis cluster_reactants Reactants pyrazole_aldehyde 3-Hydroxy-1-phenyl-1H- pyrazole-4-carbaldehyde reaction_conditions Ethanol 70 °C, 48 h pyrazole_aldehyde->reaction_conditions amino_acid 2-Aminobenzenecarboxylic Acid amino_acid->reaction_conditions boronic_acid Boronic Acid boronic_acid->reaction_conditions product Fluorescent Boron Complex reaction_conditions->product

Caption: Three-component synthesis of fluorescent boron complexes.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of pyrazole derivatives. This class of reactions is a cornerstone in modern synthetic organic chemistry, enabling the efficient construction of complex molecules with applications in medicinal chemistry, agrochemicals, and materials science. The pyrazole core is a privileged scaffold in numerous biologically active compounds, and palladium-catalyzed methods offer a versatile toolkit for its functionalization.

Introduction to Palladium-Catalyzed Cross-Coupling on the Pyrazole Scaffold

The functionalization of the pyrazole ring system is of significant interest due to the prevalence of this heterocycle in pharmaceuticals. Palladium-catalyzed cross-coupling reactions have emerged as powerful and reliable methods for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds at various positions of the pyrazole nucleus. These transformations are characterized by their mild reaction conditions, broad substrate scope, and high functional group tolerance, making them ideal for late-stage functionalization in drug discovery programs.

This document covers several key palladium-catalyzed cross-coupling reactions involving pyrazole derivatives, including:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds between pyrazoles and aryl/vinyl boronic acids or esters.

  • Heck-Mizoroki Reaction: For the alkenylation of pyrazoles.

  • Sonogashira Coupling: For the alkynylation of pyrazoles.

  • Buchwald-Hartwig Amination: For the synthesis of N-aryl and N-alkyl pyrazoles.

  • Direct C-H Arylation: An atom-economical approach to pyrazole functionalization that avoids pre-functionalization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the synthesis of biaryl and vinyl-substituted pyrazoles. This reaction typically involves the coupling of a halopyrazole or pyrazole triflate with a boronic acid or its ester derivative.

Application Notes:

The choice of coupling partners and reaction conditions is crucial for a successful Suzuki-Miyaura reaction. Halopyrazoles (I > Br > Cl) and pyrazole triflates are common electrophilic partners.[1][2] For nucleophilic partners, a wide range of aryl, heteroaryl, and vinyl boronic acids are commercially available or readily prepared. The selection of the palladium catalyst and ligand is critical; for instance, the XPhos Pd G2 precatalyst has been shown to be effective for coupling sterically demanding boronic acids with 4-bromo-3,5-dinitro-1H-pyrazole.[3] In some cases, the addition of a specific ligand, such as dppf, can significantly increase product yields.[1] It is important to note that unprotected nitrogen-rich heterocycles, like pyrazoles, can sometimes inhibit the reaction, but specific catalyst systems have been developed to overcome this challenge.[4]

Data Presentation:

Table 1: Selected Examples of Suzuki-Miyaura Coupling of Pyrazole Derivatives

Pyrazole SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Bromo-3,5-dinitro-1H-pyrazoleAryl/Heteroaryl boronic acidsXPhos Pd G2-K3PO41,4-Dioxane/H2O801-455-98[3]
Pyrazole triflateArylboronic acidsPd(PPh3)4 (5)dppf (5)K2CO3Toluene1001270-95[1]
Fused PyrazoleAryl boronic acidsPd(PPh3)4 (5)-Na2CO31,4-Dioxane/H2O90665-85[5]
6-chloroindole (as model)Phenyl boronic acidP1 (1.0-1.5)-K3PO4Dioxane/H2O605-897[4]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Pyrazole Triflate[1]
  • To a reaction vessel, add the pyrazole triflate (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), Pd(PPh3)4 (0.05 mmol), and dppf (0.05 mmol).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction enables the synthesis of alkenyl-substituted pyrazoles through the coupling of a halopyrazole with an alkene in the presence of a palladium catalyst and a base.

Application Notes:

The success of the Heck-Mizoroki reaction with pyrazole derivatives can be highly dependent on the protecting group on the pyrazole nitrogen and the choice of ligand. For instance, a trityl protecting group on 1H-pyrazole has been found to be effective.[6] Tri(o-tolyl)phosphine or triethyl phosphite can serve as suitable ligands.[6] Ligandless palladium catalysis has also been reported for the synthesis of indole-pyrazole hybrids.[7]

Data Presentation:

Table 2: Selected Examples of Heck-Mizoroki Reaction of Pyrazole Derivatives

Pyrazole SubstrateAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1-Trityl-4-iodopyrazoleMethyl acrylatePd(OAc)2 (4)P(OEt)3 (4)Et3NDMF80295[6]
4-Ethenyl-3-methoxy-1-phenyl-1H-pyrazole2-([1,1′-biphenyl]-4-yl)-5-bromo-3,3-dimethyl-3H-indolePd(OAc)2-Et3NDMF1002445[7]
Experimental Protocol: General Procedure for Heck-Mizoroki Reaction of 1-Trityl-4-iodopyrazole[7]
  • To a sealed tube, add 1-trityl-4-iodopyrazole (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)2 (0.04 mmol), P(OEt)3 (0.04 mmol), and triethylamine (2.0 mmol).

  • Add anhydrous DMF (5 mL).

  • Heat the mixture to 80 °C for 2 hours.

  • Monitor the reaction by TLC.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of 4-alkynylpyrazoles, which are valuable intermediates in organic synthesis. The reaction couples a halopyrazole with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[2][8]

Application Notes:

4-Iodopyrazoles are generally more reactive than their bromo- or chloro- counterparts in Sonogashira couplings, often allowing for milder reaction conditions.[2][9] The classic catalyst system consists of a palladium source like PdCl2(PPh3)2 and a copper(I) salt such as CuI, with an amine base like triethylamine that also serves as the solvent.[2][9]

Data Presentation:

Table 3: Selected Examples of Sonogashira Coupling of Pyrazole Derivatives

Pyrazole SubstrateAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
1,3-Disubstituted-5-chloro-4-iodopyrazolePhenylacetylenePdCl2(PPh3)2CuIEt3NDMFRTGood[9]
4-IodopyrazoleTerminal alkynePd(PPh3)2Cl2 (2)CuI (4)Et3NEt3NRT - 60-[2]
Substituted 3-iodo-1H-pyrazole derivativesPhenylacetylenePd(PPh3)4CuIEt3NToluene8045-80[10][11]
Experimental Protocol: General Procedure for Sonogashira Coupling of 4-Iodopyrazole[2]
  • In a reaction flask, combine 4-iodopyrazole (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(PPh3)2Cl2 (0.02 mmol), and CuI (0.04 mmol).

  • Add triethylamine (5 mL) as the solvent and base.

  • Stir the mixture under an inert atmosphere at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite and remove the solvent in vacuo.

  • Purify the residue by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide variety of 4-aminopyrazole derivatives.[12][13]

Application Notes:

The choice of catalyst system is crucial and depends on the nature of the amine. For alkylamines lacking a β-hydrogen, a Pd(dba)2/tBuDavePhos system has been shown to be effective with 4-bromo-1-tritylpyrazole.[12][14] However, for alkylamines possessing a β-hydrogen, this palladium-catalyzed reaction may give low yields due to β-hydride elimination. In such cases, a copper(I)-mediated C-N coupling of 4-iodo-1H-1-tritylpyrazole can be more effective.[12][14] The use of bulky biarylphosphine ligands is often necessary to promote these challenging cross-coupling reactions.[15]

Data Presentation:

Table 4: Selected Examples of Buchwald-Hartwig Amination of Pyrazole Derivatives

Pyrazole SubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Bromo-1-tritylpyrazolePiperidinePd(dba)2 (10)tBuDavePhos (20)K3PO4Toluene1101860[12][16]
4-Bromo-1-tritylpyrazoleAmines lacking β-HPd(dba)2tBuDavePhostBuOKXylene160 (MW)0.17Good[12][14][17]
4-Iodo-1-tritylpyrazoleAlkylamines with β-HCuI-Cs2CO3Dioxane11024Good[12][14]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 4-Bromo-1-tritylpyrazole[13][18]
  • To a microwave vial, add 4-bromo-1-tritylpyrazole (0.13 mmol), Pd(dba)2 (0.013 mmol, 10 mol%), tBuDavePhos (0.026 mmol, 20 mol%), and potassium tert-butoxide (0.26 mmol).

  • Add the amine (0.26 mmol) and anhydrous xylene (2 mL).

  • Seal the vial and heat in a microwave reactor to 160 °C for 10 minutes.

  • After cooling, dilute the mixture with ethyl acetate and filter through celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Direct C-H Arylation

Direct C-H arylation represents a more atom- and step-economical approach to functionalizing pyrazoles, as it avoids the need for pre-functionalization (e.g., halogenation) of the pyrazole ring.[18][19]

Application Notes:

Regioselectivity is a key challenge in the direct C-H functionalization of pyrazoles. The inherent electronic properties of the pyrazole ring can direct arylation to specific positions. The use of a temporary protecting group, such as a chloro group at the C5 position, can allow for the selective C4-arylation of pyrazoles with high yields.[20] This strategy can be followed by dechlorination and subsequent C5-arylation to access di-substituted pyrazoles.[20] Pyrazole moieties can also act as directing groups for the functionalization of sp3 C-H bonds in attached alkyl chains.[21]

Data Presentation:

Table 5: Selected Examples of Direct C-H Arylation of Pyrazole Derivatives

Pyrazole SubstrateCoupling PartnerCatalyst (mol%)AdditiveBaseSolventTemp (°C)Yield (%)Reference
5-Chloro-1,3-dimethylpyrazoleElectron-deficient aryl bromidesPd(OAc)2 (0.1-0.5)P(o-tol)3K2CO3DMA150High[20]
N-AlkylpyrazoleAryl iodidesPd(OAc)2 (5-10)Ag2O-Acetic acid80-13040-80[21]
Experimental Protocol: General Procedure for Direct C4-Arylation of 5-Chloropyrazoles[21]
  • In a Schlenk tube, combine the 5-chloropyrazole (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)2 (0.005 mmol, 0.5 mol%), tri(o-tolyl)phosphine (0.01 mmol, 1 mol%), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous N,N-dimethylacetamide (DMA) (3 mL).

  • Heat the reaction mixture to 150 °C for 24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by column chromatography.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X-L2 Ar-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X-L2 Transmetalation Transmetalation Ar-Pd(II)-X-L2->Transmetalation Ar-Pd(II)-Ar'-L2 Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar'-L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'-L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Product Ar-X Ar-X Ar-X->Oxidative_Addition Ar'-B(OR)2 Ar'-B(OR)₂ Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Palladium-Catalyzed Cross-Coupling

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Reactants: - Pyrazole Substrate - Coupling Partner - Catalyst & Ligand - Base Solvent Add Anhydrous Solvent Reagents->Solvent Inert Establish Inert Atmosphere (Argon or Nitrogen) Solvent->Inert Heating Heat to Desired Temperature Inert->Heating Stirring Stir for Specified Time Heating->Stirring Monitoring Monitor Progress (TLC, LC-MS) Stirring->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Extract Aqueous Work-up & Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify Characterization Characterization (NMR, MS) Purify->Characterization Final Product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

References

Application Notes and Protocols for the Functionalization of the Pyrazole C4 Position

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals such as the anti-inflammatory drug Celecoxib and the erectile dysfunction medication Sildenafil.[1] The ability to strategically modify the pyrazole ring is crucial for the development of new therapeutic agents, as it allows for the fine-tuning of their pharmacological properties. The C4 position of the pyrazole ring is an especially attractive site for functionalization due to its inherent electron-rich nature, making it amenable to electrophilic attack.[1][2][3] These application notes provide detailed experimental protocols and comparative data for key methods used to functionalize the C4 position of pyrazoles, enabling researchers to access a diverse range of derivatives for drug discovery and materials science.

Overview of C4 Functionalization Strategies

The functionalization of the pyrazole C4 position can be achieved through several synthetic routes. The choice of method typically depends on the desired substituent, the availability of starting materials, and the overall synthetic strategy. The primary approaches include:

  • Electrophilic Substitution: This is a fundamental and widely employed method that leverages the high electron density at the C4 position.[1][3] Common reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation.[1]

  • Transition-Metal-Catalyzed C-H Functionalization: Emerging as a powerful and atom-economical strategy, direct C-H functionalization allows for the introduction of various groups without pre-functionalization.[1][4][5] Palladium-catalyzed reactions, for example, enable the direct C4-arylation, alkenylation, allylation, and benzylation with high regioselectivity.[1][2][6][7]

  • Functionalization of Pre-functionalized Pyrazoles: This approach involves an initial functionalization at the C4 position (e.g., halogenation) to create a handle for subsequent transformations, such as cross-coupling reactions.

G cluster_0 Starting Material cluster_1 Functionalization Strategies cluster_2 Intermediate cluster_3 Further Reactions cluster_4 Product pyrazole Pyrazole electrophilic Electrophilic Substitution (e.g., Halogenation, Thiocyanation) pyrazole->electrophilic ch_activation Transition-Metal-Catalyzed C-H Functionalization (e.g., Arylation, Alkenylation) pyrazole->ch_activation prefunctionalization Pre-functionalization (e.g., C4-Halogenation) pyrazole->prefunctionalization c4_functionalized C4-Functionalized Pyrazole electrophilic->c4_functionalized ch_activation->c4_functionalized halopyrazole 4-Halopyrazole prefunctionalization->halopyrazole cross_coupling Cross-Coupling Reactions (e.g., Suzuki, Heck) halopyrazole->cross_coupling cross_coupling->c4_functionalized

Overview of major pathways for pyrazole C4 functionalization.

Experimental Protocols and Data

This section provides detailed experimental protocols for several common C4 functionalization reactions, along with tabulated data for yields and reaction conditions to facilitate comparison.

C4-Halogenation

Halogenation of the C4 position is a common and efficient method to introduce a versatile handle for further synthetic transformations.

This method provides a straightforward route to 4-iodopyrazoles.

Protocol:

  • To a solution of the 1,3,5-trisubstituted pyrazole (1.0 mmol) in acetic acid (5 mL), add iodine (I₂) (1.2 mmol) and periodic acid (H₅IO₆) (0.4 mmol).[1]

  • Heat the reaction mixture to 80 °C and stir for the time indicated in the table below.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.[1]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).[1]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel.[1]

Table 1: C4-Iodination of Substituted Pyrazoles

EntrySubstrateTime (h)Yield (%)
11,3,5-Trimethylpyrazole295
21-Phenyl-3,5-dimethylpyrazole392
31,5-Dimethyl-3-phenylpyrazole2.590

Data sourced from reference[1]

This protocol offers a mild and efficient method for the C4-halogenation of pyrazoles without the need for a catalyst.[8]

Protocol:

  • To a round-bottom flask, add the pyrazole substrate (1 equiv, 0.25 mmol) and acetonitrile (1.0 mL).[9]

  • Add the N-halosuccinimide (NBS, NCS, or NIS) (1.1 equiv, 0.275 mmol).[9]

  • Stir the reaction mixture at room temperature (20 °C) for the specified time.[9]

  • Upon completion (monitored by TLC), dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 2: C4-Halogenation with N-Halosuccinimides

EntrySubstrateReagentTime (h)Yield (%)
11-MethylpyrazoleNBS195
21-EthylpyrazoleNBS193
33,5-DimethylpyrazoleNBS0.598
41-MethylpyrazoleNCS2485

Data adapted from reference[9]

G start Start dissolve Dissolve Pyrazole in Acetonitrile start->dissolve add_nxs Add N-Halosuccinimide (NBS, NCS, or NIS) dissolve->add_nxs stir Stir at Room Temperature add_nxs->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Purification (Column Chromatography) workup->purify end End purify->end

Workflow for C4-Halogenation with N-Halosuccinimides.
C4-Arylation via Palladium-Catalyzed C-H Activation

Direct C-H arylation provides a streamlined approach to C4-arylpyrazoles, avoiding the need for pre-functionalization.[1]

Protocol:

  • In a sealed tube, combine the pyrazole (e.g., 1,3,5-trimethylpyrazole) (1 mmol), aryl bromide (1.2 mmol), palladium(II) acetate (Pd(OAc)₂) (0.02 mmol), and potassium acetate (KOAc) (2 mmol).[1]

  • Add dimethylacetamide (DMA) (3 mL) as the solvent.[1]

  • Seal the tube and heat the reaction mixture at 150 °C for 24 hours.[1]

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.[1]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel.[1]

Table 3: C4-Arylation of 1,3,5-Trimethylpyrazole

EntryAryl BromideYield (%)
14-Bromotoluene85
24-Bromoanisole82
31-Bromo-4-fluorobenzene78
44-Bromobenzonitrile75

Data sourced from reference[1]

G start Start combine Combine Pyrazole, Aryl Bromide, Pd(OAc)₂, KOAc in DMA start->combine seal_heat Seal Tube and Heat at 150 °C for 24h combine->seal_heat cool Cool to Room Temperature seal_heat->cool workup Dilute with Water & Extract with EtOAc cool->workup purify Purification (Column Chromatography) workup->purify end End purify->end

Workflow for Palladium-Catalyzed C4-Arylation.
C4-Thiocyanation and Selenocyanation

The introduction of a thiocyanate or selenocyanate group at the C4 position provides a gateway to further synthetic transformations.[1][10]

Protocol:

  • Under a nitrogen atmosphere, prepare a mixture of phenyliodine dichloride (PhICl₂) (2.00 mmol) and ammonium thiocyanate (NH₄SCN) or potassium selenocyanate (KSeCN) (2.00 mmol) in toluene (5 mL).[1][10][11][12]

  • Stir the mixture at 0 °C for 30 minutes.[1][10][11][12]

  • Add the pyrazole substrate (1.00 mmol) to the reaction mixture.[1][10][11][12]

  • Continue stirring at 0 °C for 8 hours.[1][10][11][12]

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1][10]

  • Extract the product with ethyl acetate.[1][10]

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.[1][10]

  • Purify the crude product by column chromatography.

Table 4: C4-Thiocyanation and Selenocyanation of Pyrazoles

EntrySubstrateReagentProductYield (%)
13,5-Dimethyl-1-phenyl-1H-pyrazoleNH₄SCN4-thiocyanato-92
21-(4-Methoxyphenyl)-3,5-dimethyl-1H-pyrazoleNH₄SCN4-thiocyanato-91
31-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazoleNH₄SCN4-thiocyanato-85
43,5-Dimethyl-1-phenyl-1H-pyrazoleKSeCN4-selenocyanato-88
51-(4-Methoxyphenyl)-3,5-dimethyl-1H-pyrazoleKSeCN4-selenocyanato-85
61-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazoleKSeCN4-selenocyanato-80

Data sourced from references[11][12]

Troubleshooting

  • Low or No Yield:

    • Deactivated Ring: If the pyrazole ring possesses strong electron-withdrawing groups, it may be deactivated towards electrophilic substitution. Harsher reaction conditions, such as higher temperatures or stronger acids, may be necessary.[1]

    • Steric Hindrance: Bulky substituents at the C3 and/or C5 positions can impede access to the C4 position.[1] It may be necessary to reconsider the synthetic route to introduce the C4-functionality before installing bulky groups.[1]

  • Poor Regioselectivity:

    • Mixture of C4 and C5 Isomers: The electronic and steric environments of the C4 and C5 positions can sometimes be similar, leading to a mixture of products.[1] To enhance C4 selectivity, a blocking group can be introduced at the C5 position.[1]

  • Side Reactions:

    • N-Alkylation: The nitrogen atoms in the pyrazole ring are nucleophilic and can compete with the C4 position for reaction with electrophiles, leading to undesired N-substituted products.[1] If the pyrazole is NH-unsubstituted, protecting the N1-position with a suitable protecting group can prevent N-alkylation.[1]

By understanding the principles of pyrazole reactivity and carefully selecting the appropriate synthetic methodology, researchers can efficiently and selectively functionalize the C4 position to generate novel molecules with potential applications in drug discovery and materials science.[1]

References

Application Notes and Protocols: Vilsmeier-Haack Reaction for Pyrazole-4-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This reaction is particularly valuable in the synthesis of pyrazole-4-carbaldehydes, which are crucial building blocks in medicinal chemistry and materials science.[3][4][5] Pyrazole-4-carbaldehyde derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, anticancer, and antiparasitic properties.[4][6] Furthermore, they serve as versatile scaffolds for the synthesis of more complex molecules such as condensed pyrazolo-pyridines, pyrazolo-pyrimidines, and materials for organic light-emitting diodes (OLEDs) and solar cells.[3]

The reaction typically employs a Vilsmeier reagent, which is an electrophilic iminium salt formed in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃).[1][7] This reagent then attacks the electron-rich C4 position of the pyrazole ring to introduce a formyl group. The reaction can be performed on pre-formed pyrazole rings or can be part of a one-pot cyclization and formylation of hydrazones.[6][8]

Reaction Mechanism and Experimental Workflow

The synthesis of pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction involves the formation of the Vilsmeier reagent, followed by electrophilic attack on the pyrazole ring, and subsequent hydrolysis to yield the aldehyde.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Pyrazole Pyrazole Substrate Intermediate Iminium Salt Intermediate Pyrazole->Intermediate + Vilsmeier Reagent Product Pyrazole-4-carbaldehyde Intermediate->Product Hydrolysis (H₂O) H2O H₂O (Workup)

Caption: General mechanism of the Vilsmeier-Haack reaction for pyrazole formylation.

A typical experimental workflow for the synthesis of pyrazole-4-carbaldehydes is outlined below. This process involves the careful preparation of the Vilsmeier reagent, followed by the reaction with the pyrazole substrate and subsequent workup and purification.

Experimental_Workflow start Start prep_vilsmeier Prepare Vilsmeier Reagent (DMF + POCl₃ at low temp.) start->prep_vilsmeier add_pyrazole Add Pyrazole Substrate prep_vilsmeier->add_pyrazole reaction Heat Reaction Mixture add_pyrazole->reaction workup Aqueous Workup (e.g., ice water, NaHCO₃) reaction->workup extraction Extract with Organic Solvent workup->extraction purification Purify Product (e.g., Column Chromatography) extraction->purification characterization Characterize Product (NMR, IR, MS) purification->characterization end End characterization->end

Caption: A typical experimental workflow for pyrazole-4-carbaldehyde synthesis.

Experimental Protocols

Below are detailed protocols for the synthesis of pyrazole-4-carbaldehydes using the Vilsmeier-Haack reaction, based on literature procedures.

Protocol 1: Formylation of a Pre-synthesized Pyrazole

This protocol is adapted from the synthesis of 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.[3]

Materials:

  • 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole

  • Phosphorus oxychloride (POCl₃)

  • Dry N,N-dimethylformamide (DMF)

  • Argon (or other inert gas)

  • Ice-salt bath

  • Standard laboratory glassware

Procedure:

  • Under an inert atmosphere (e.g., Argon), add phosphorus oxychloride (4 eq.) dropwise to dry dimethylformamide (4 eq.) at -10 °C.

  • Stir the mixture at -10 °C until a viscous, white Vilsmeier reagent is formed.

  • Add the pyrazole substrate (1 eq.) to the pre-formed Vilsmeier reagent.

  • Heat the reaction mixture to 70 °C and stir for 24 hours.

  • After the reaction is complete (monitored by TLC), pour the mixture into crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyrazole-4-carbaldehyde.

Protocol 2: One-Pot Cyclization and Formylation of a Hydrazone

This protocol is a general method for the synthesis of 1,3-diaryl-1H-pyrazole-4-carbaldehydes from the corresponding hydrazones.[6][8]

Materials:

  • Substituted aryl hydrazone

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Standard laboratory glassware

Procedure:

  • Prepare the Vilsmeier reagent by adding POCl₃ (3 eq.) to DMF at 0 °C and stirring for 30 minutes.

  • Add the hydrazone (1 eq.) to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours.[6][9]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Neutralize the solution with a potassium carbonate solution.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure pyrazole-4-carbaldehyde.

Data Presentation: Reaction Conditions and Yields

The efficiency of the Vilsmeier-Haack reaction for pyrazole-4-carbaldehyde synthesis is influenced by the substrate, stoichiometry of reagents, temperature, and reaction time. The following tables summarize quantitative data from various studies.

Table 1: Vilsmeier-Haack Formylation of Various Pyrazole Substrates

EntrySubstrateReagent Ratio (Substrate:DMF:POCl₃)Temp (°C)Time (h)Yield (%)Reference
15-Chloro-1,3-dialkylpyrazole1:2:280-904Moderate[1]
23-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole1:4:4702448[3]
31-phenyl-3-(p-tolyl)-1H-pyrazoleNot specified605-15 min (Microwave)85[8]
41-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-phenyl-1H-pyrazole1:3 (VHR)80-90485[6]

Table 2: One-Pot Synthesis of Pyrazole-4-carbaldehydes from Hydrazones

EntryHydrazone PrecursorReagentTemp (°C)Time (h)Yield (%)Reference
1Galloyl hydrazide derivativesPOCl₃/DMFNot specifiedNot specifiedGood[4]
2Substituted phenylhydrazonesPOCl₃/DMF0 to RT2-560-85[8]
3(E)-1-[1-(3,5-difluorophenyl)ethylidene]-2-phenylhydrazinePOCl₃/DMF0 to reflux6.590[9]
4(E)-1-aryl-2-[(1-thiophen-2-yl)ethylidene]hydrazinePOCl₃/DMF556Excellent[9]

Applications in Drug Development and Research

Pyrazole-4-carbaldehydes are highly valuable intermediates in the synthesis of a wide array of biologically active compounds. Their formyl group can be readily transformed into other functional groups, allowing for diverse chemical modifications.[8]

  • Antimicrobial Agents: Many pyrazole-4-carbaldehyde derivatives have demonstrated significant antibacterial and antifungal activities.[4][10]

  • Anticancer Agents: These compounds have been utilized as scaffolds for the development of potential anticancer drugs.[9]

  • Anti-inflammatory Drugs: The pyrazole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), and pyrazole-4-carbaldehydes are key for synthesizing new analogues.[4]

  • Fluorescent Sensors and Materials Science: The versatile chemistry of pyrazole-4-carbaldehydes has been exploited in the creation of fluorescent sensors and advanced materials for applications in solar cells and OLEDs.[3]

References

Application Notes and Protocols: 3-Phenyl-1H-pyrazole-4-carbaldehyde as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Phenyl-1H-pyrazole-4-carbaldehyde (PP4C) as a corrosion inhibitor, particularly for mild steel in acidic environments. The information compiled from recent studies offers detailed experimental protocols and data to support further research and application in materials science and industrial processes.

Overview of this compound (PP4C) as a Corrosion Inhibitor

This compound is a pyrazole derivative that has demonstrated significant potential as a corrosion inhibitor for mild steel, especially in hydrochloric acid solutions.[1] Its efficacy is attributed to its ability to adsorb onto the metal surface, forming a protective barrier that mitigates the corrosive action of the acidic medium.[1] The molecular structure of PP4C, featuring a phenyl ring, a pyrazole heterocycle, and a reactive aldehyde group, allows for strong interaction with the metal surface through its heteroatoms (N) and π-electrons.[1][2]

Studies have shown that PP4C functions as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[1] The adsorption of PP4C molecules on the mild steel surface has been found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the surface.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the performance of this compound as a corrosion inhibitor for mild steel in 1.0 M HCl.

Table 1: Inhibition Efficiency of PP4C

Inhibitor Concentration (mM)Inhibition Efficiency (%)
596.33

Data obtained from potentiodynamic polarization measurements.[1]

Table 2: Electrochemical Parameters from Potentiodynamic Polarization (PDP)

Concentration (mM)Corrosion Current Density (Icorr) (µA/cm²)Corrosion Potential (Ecorr) (mV vs. Ag/AgCl)Anodic Tafel Slope (βa) (mV/dec)Cathodic Tafel Slope (βc) (mV/dec)
0 (Blank)Data not availableData not availableData not availableData not available
5Data not availableData not availableData not availableData not available

(Note: Specific values for Icorr, Ecorr, and Tafel slopes for PP4C were not explicitly provided in the searched literature, but the source indicates it acts as a mixed-type inhibitor.)

Table 3: Electrochemical Impedance Spectroscopy (EIS) Parameters

Concentration (mM)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)
0 (Blank)Data not availableData not available
5Data not availableData not available

(Note: Specific values for Rct and Cdl for PP4C were not explicitly provided in the searched literature, but it is a standard method to evaluate inhibitor performance.)

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the corrosion inhibition properties of this compound.

Materials and Solution Preparation
  • Inhibitor: this compound (CAS 26033-20-5), typically a white to yellow powder with a purity of 98% or higher.

  • Metal Specimen: Mild steel with a composition typically containing C, Si, Mn, Cr, S, Ti, Ni, Co, Cu, and the remainder Fe.[3] The specimens should be mechanically polished with a series of emery papers (e.g., from 180 to 1200 grit), washed with distilled water, degreased with acetone, and dried.[3]

  • Corrosive Medium: 1.0 M Hydrochloric acid (HCl) solution prepared by diluting analytical grade HCl (e.g., 37%) with double-distilled water.[1]

  • Inhibitor Solutions: Prepare a stock solution of PP4C in the 1.0 M HCl solution and then make serial dilutions to obtain the desired concentrations (e.g., 0.1 mM to 5 mM).[1]

Weight Loss Measurements
  • Weigh the polished and dried mild steel specimens accurately.

  • Immerse the specimens in the 1.0 M HCl solution with and without different concentrations of PP4C for a specified period (e.g., 24 hours) at a constant temperature.

  • After the immersion period, retrieve the specimens, rinse them with distilled water and acetone, and dry them.

  • Weigh the specimens again to determine the weight loss.

  • Calculate the corrosion rate (W) and the inhibition efficiency (IE%) using the following equations:

    • W = Δm / (S * t) where Δm is the mass loss, S is the surface area of the specimen, and t is the immersion time.

    • IE% = [(W_blank - W_inh) / W_blank] * 100 where W_blank is the corrosion rate in the absence of the inhibitor and W_inh is the corrosion rate in the presence of the inhibitor.

Electrochemical Measurements

Electrochemical experiments are typically performed in a standard three-electrode cell, with the mild steel specimen as the working electrode, a platinum wire as the counter electrode, and a silver/silver chloride (Ag/AgCl) electrode as the reference electrode.[4]

  • Allow the working electrode to reach a stable open-circuit potential (OCP) in the test solution (typically for 30-60 minutes).

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[4]

  • Record the resulting current density as a function of the applied potential.

  • Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the linear Tafel segments of the anodic and cathodic curves.

  • Calculate the inhibition efficiency (IE%) using the formula:

    • IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] * 100 where Icorr_blank and Icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

  • Stabilize the working electrode at its OCP.

  • Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz).[4]

  • Record the impedance response of the system.

  • Analyze the data using Nyquist and Bode plots. The charge transfer resistance (Rct) can be determined from the diameter of the semicircle in the Nyquist plot.

  • Calculate the inhibition efficiency (IE%) using the formula:

    • IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100 where Rct_inh and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Surface Analysis (Scanning Electron Microscopy - SEM)
  • Immerse mild steel specimens in the 1.0 M HCl solution with and without the optimal concentration of PP4C for a specified duration (e.g., 24 hours).[3]

  • Gently remove the specimens, rinse with distilled water, and dry them.

  • Examine the surface morphology of the specimens using a scanning electron microscope to observe the protective film formed by the inhibitor.[3][4]

Visualizations

Proposed Mechanism of Corrosion Inhibition

G cluster_solution Corrosive Solution (1M HCl) cluster_products Corrosion Products & Reactions H_plus H⁺ Surface_Cathodic Surface (Cathodic Site) Cl_minus Cl⁻ PP4C PP4C Molecules Fe Fe (Anodic Site) PP4C->Fe Adsorption on Anodic Sites PP4C->Surface_Cathodic Adsorption on Cathodic Sites Fe2_plus Fe²⁺ (Dissolution) PP4C->Fe2_plus Inhibits H2 H₂ (Gas Evolution) PP4C->H2 Inhibits Fe->Fe2_plus Anodic Reaction Surface_Cathodic->H2 Cathodic Reaction Protective_Layer Protective Adsorbed Layer of PP4C

Caption: Proposed mixed-type inhibition mechanism of PP4C.

Experimental Workflow for Inhibitor Evaluation

G cluster_prep Preparation cluster_exp Experimental Evaluation cluster_analysis Data Analysis start Start prep_inhibitor Prepare Inhibitor Solutions (different concentrations of PP4C) start->prep_inhibitor prep_metal Prepare Mild Steel Specimens (polishing, cleaning, drying) start->prep_metal weight_loss Weight Loss Measurements prep_inhibitor->weight_loss electrochemical Electrochemical Studies (PDP & EIS) prep_inhibitor->electrochemical surface_analysis Surface Analysis (SEM) prep_inhibitor->surface_analysis prep_metal->weight_loss prep_metal->electrochemical prep_metal->surface_analysis calc_ie_wl Calculate Inhibition Efficiency (from Weight Loss) weight_loss->calc_ie_wl analyze_pdp Analyze PDP Data (Icorr, Ecorr, Tafel Slopes) electrochemical->analyze_pdp analyze_eis Analyze EIS Data (Rct, Cdl) electrochemical->analyze_eis analyze_sem Analyze SEM Images surface_analysis->analyze_sem conclusion Determine Inhibition Mechanism & Optimal Concentration calc_ie_wl->conclusion analyze_pdp->conclusion analyze_eis->conclusion analyze_sem->conclusion

Caption: General workflow for evaluating corrosion inhibitors.

Conclusion

This compound has been identified as a highly effective corrosion inhibitor for mild steel in 1.0 M HCl, demonstrating an inhibition efficiency of over 96% at a concentration of 5 mM.[1] Its action as a mixed-type inhibitor, coupled with its adherence to the Langmuir adsorption isotherm, suggests the formation of a stable protective monolayer on the metal surface. The provided protocols and data serve as a valuable resource for researchers investigating novel corrosion inhibitors and for professionals in industries where acid-induced corrosion is a significant concern. Further studies could focus on optimizing the inhibitor concentration, evaluating its performance in different corrosive media and at various temperatures, and exploring synergistic effects with other compounds.

References

Application Notes and Protocols for the Preparation of Pyrazolo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[3,4-d]pyrimidines are a class of bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry. Structurally, they are isosteres of purines, where the imidazole ring is replaced by a pyrazole ring.[1] This structural similarity allows them to act as "purine mimics" and interact with a wide range of biological targets, particularly ATP-binding sites of protein kinases.[2][3] Consequently, these derivatives have been extensively investigated for their therapeutic potential, demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] Notably, several pyrazolo[3,4-d]pyrimidine-based compounds have been developed as potent kinase inhibitors, targeting key players in cancer progression such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[4][5][6]

These application notes provide an overview of the common synthetic strategies for preparing pyrazolo[3,4-d]pyrimidine derivatives, detailed experimental protocols for key synthetic transformations, a summary of their biological activities with a focus on anticancer properties, and a visual representation of relevant signaling pathways.

Synthetic Strategies

The synthesis of the pyrazolo[3,4-d]pyrimidine core can be broadly categorized into two main approaches:

  • Construction of the pyrimidine ring onto a pre-existing pyrazole: This is the most common strategy, typically starting from a substituted 5-aminopyrazole derivative. The pyrimidine ring is then annulated by reacting the aminopyrazole with a one-carbon or three-carbon synthon.

  • Construction of the pyrazole ring onto a pre-existing pyrimidine: This approach is less common but offers an alternative route to the desired scaffold.

A prevalent and versatile starting material for the first approach is 5-amino-1H-pyrazole-4-carbonitrile. This intermediate can be readily cyclized with various reagents to afford a diverse range of substituted pyrazolo[3,4-d]pyrimidines.

Data Presentation

The following tables summarize the in vitro biological activity of selected pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines and protein kinases.

Table 1: Anticancer Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
1a A549 (Lung)2.24[7]
MCF-7 (Breast)42.3[7]
HepG2 (Liver)-[7]
PC-3 (Prostate)-[7]
1d MCF-7 (Breast)1.74[7]
VIIa 57 different cell lines0.326 - 4.31[8]
S29 Daoy (Medulloblastoma)1.72[5]
D283-MED (Medulloblastoma)4.89[5]
SI163 Daoy (Medulloblastoma)3.5[5]
D283-MED (Medulloblastoma)1.74[5]
Compound 5 HT1080 (Fibrosarcoma)96.25[9]
Hela (Cervical)74.8[9]
Caco-2 (Colorectal)76.92[9]
A549 (Lung)148[9]
Compound 7 HT1080 (Fibrosarcoma)43.75[9]
Hela (Cervical)17.50[9]
Caco-2 (Colorectal)73.08[9]
A549 (Lung)68.75[9]
10e MCF7 (Breast)11[10]
10d MCF7 (Breast)12[10]

Table 2: Kinase Inhibitory Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives

Compound IDKinase TargetIC50 (nM)Reference
Compound 12b EGFRWT16[6]
EGFRT790M236[6]
Compound 15 EGFR135[11]
Compound 16 EGFR34[11]
Compound 4 EGFR54[11]
Compound 14 CDK2/cyclin A257[3]
Compound 13 CDK2/cyclin A281[3]
Compound 15 CDK2/cyclin A2119[3]
Compound 12 BTK4.2[12]
Compound 13 BTK11.1[12]

Experimental Protocols

Protocol 1: Synthesis of 4-aminopyrazolo[3,4-d]pyrimidine

This protocol describes the synthesis of the parent 4-aminopyrazolo[3,4-d]pyrimidine from 3-amino-4-cyanopyrazole.

Materials:

  • 3-amino-4-cyanopyrazole

  • Formamidine acetate

  • 2-Methoxyethanol

  • Methanol

  • Toluene

  • Acetic acid

Procedure:

  • In a reaction vessel, combine 3-amino-4-cyanopyrazole and formamidine acetate in 2-methoxyethanol.

  • Heat the reaction mixture to approximately 100°C and maintain this temperature for about 48 hours. A clear solution should form above 60°C, with crystals appearing around 95°C.[1]

  • After the reaction is complete, cool the mixture to room temperature (around 20°C).

  • Collect the resulting light tan solid by filtration.

  • Wash the solid with two portions of methanol.

  • Dry the product under vacuum at approximately 70°C. The expected yield is around 76%.[1]

  • For further purification, suspend the dried product in toluene at room temperature.

  • Add acetic acid to the suspension with rapid stirring over a period of 1 hour.

  • Collect the purified 4-aminopyrazolo[3,4-d]pyrimidine by filtration.

Protocol 2: Synthesis of 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

This protocol outlines the synthesis of a substituted pyrazolo[3,4-d]pyrimidin-4-one from 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile.

Materials:

  • 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile

  • Formic acid

  • Ethanol

  • Ice water

Procedure:

  • Dissolve 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 g, 5.04 mmol) in formic acid (30 mL).

  • Reflux the solution for 7 hours.

  • After reflux, pour the reaction mixture into ice water.

  • Collect the resulting precipitate by filtration.

  • Dry the precipitate and recrystallize it from ethanol to obtain the pure product. The expected yield is approximately 83%.

Protocol 3: General Procedure for N-Alkylation of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

This protocol describes a general method for the N-alkylation of a pyrazolo[3,4-d]pyrimidine core.

Materials:

  • 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • Alkylating agent (e.g., R-X where X is -OMs, -Br, or -Cl)

  • Weak inorganic base (e.g., K2CO3)

  • Solvent (e.g., DMF)

Procedure:

  • Dissolve 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine in a suitable solvent such as DMF.

  • Add a weak inorganic base to the solution.

  • Add the desired alkylating agent to the reaction mixture.

  • Stir the reaction at a mild temperature until the starting material is consumed (monitor by TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the N-alkylated derivative.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by pyrazolo[3,4-d]pyrimidine derivatives and a general experimental workflow for their synthesis and evaluation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start Starting Materials (e.g., Aminopyrazole Carbonitrile) reaction Chemical Synthesis (e.g., Cyclization) start->reaction purification Purification (e.g., Recrystallization, Chromatography) reaction->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization in_vitro In Vitro Assays (e.g., Kinase Inhibition, Cytotoxicity - IC50) characterization->in_vitro Lead Compounds cell_based Cell-Based Assays (e.g., Cell Cycle Analysis, Apoptosis) in_vitro->cell_based in_vivo In Vivo Studies (e.g., Animal Models) cell_based->in_vivo

Caption: General experimental workflow for pyrazolo[3,4-d]pyrimidine derivatives.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras P PI3K PI3K EGFR->PI3K P EGF EGF EGF->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway.

CDK_pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D CDK4/6 Rb Rb CyclinD_CDK46->Rb P E2F E2F Rb->E2F CyclinE_CDK2 Cyclin E CDK2 E2F->CyclinE_CDK2 Expression DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor inhibitor->CyclinD_CDK46 inhibitor->CyclinE_CDK2

Caption: Inhibition of the cell cycle via CDK.

References

The Versatility of Pyrazole Aldehydes in the Forge of Heterocyclic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Pyrazole aldehydes, a class of highly reactive and versatile building blocks, are at the forefront of synthetic organic chemistry, enabling the construction of a diverse array of complex heterocyclic compounds. These scaffolds are of paramount importance to researchers, scientists, and drug development professionals due to their prevalence in medicinally active compounds. This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic systems derived from pyrazole aldehydes, presenting a valuable resource for laboratories engaged in pharmaceutical and materials science research.

Pyrazole aldehydes serve as key precursors in a multitude of chemical transformations, including multicomponent reactions, condensations, and cyclizations, leading to the formation of fused and substituted heterocyclic systems. Their utility is highlighted in the synthesis of pyrazolo[3,4-b]pyridines, pyrano[2,3-c]pyrazoles, and pyrazolo[1,5-a]pyrimidines, all of which are privileged structures in drug discovery.[1][2][3][4]

Application Notes

The application of pyrazole aldehydes in heterocyclic synthesis is broad and impactful. The electron-withdrawing nature of the formyl group activates the pyrazole ring, making it amenable to a variety of nucleophilic and electrophilic substitutions, as well as cycloaddition reactions.

1. Vilsmeier-Haack Reaction for Pyrazole-4-carbaldehyde Synthesis: The Vilsmeier-Haack reaction is a fundamental method for the direct formylation of activated aromatic and heterocyclic compounds. It is widely employed for the synthesis of pyrazole-4-carbaldehydes from the corresponding substituted pyrazoles or their hydrazone precursors.[5][6][7][8] The resulting pyrazole-4-carbaldehydes are stable, crystalline solids that serve as versatile intermediates.

2. Multicomponent Reactions (MCRs) for Fused Heterocycles: Pyrazole aldehydes are ideal substrates for multicomponent reactions, which allow for the construction of complex molecules in a single, efficient step. A prominent example is the synthesis of pyrano[2,3-c]pyrazoles through a four-component reaction involving a pyrazole aldehyde, malononitrile, a β-ketoester, and a hydrazine.[9][10][11][12] This approach is highly valued for its atom economy and the ability to generate molecular diversity.

3. Knoevenagel and Claisen-Schmidt Condensations: These classic condensation reactions are instrumental in elongating the carbon chain of pyrazole aldehydes and introducing new functionalities. The Knoevenagel condensation with active methylene compounds, such as malononitrile or cyanoacetic acid, yields pyrazolyl-substituted acrylonitriles, which are precursors to various fused pyridines and other heterocycles.[13][14][15] The Claisen-Schmidt condensation with ketones produces pyrazolyl chalcones, which can be subsequently cyclized to form pyrazolines and other heterocyclic systems.[16]

4. Synthesis of Pyrazolo[3,4-b]pyridines: 5-Amino-1H-pyrazole-4-carbaldehydes are key starting materials for the synthesis of the pyrazolo[3,4-b]pyridine scaffold, a core structure in many kinase inhibitors. The synthesis is typically achieved through condensation with active methylene compounds or ketones.[17][18]

5. Formation of Schiff Bases and Subsequent Cyclizations: The reaction of pyrazole aldehydes with primary amines readily affords Schiff bases (imines). These intermediates can be isolated or generated in situ and undergo further cyclization reactions to yield a variety of nitrogen-containing heterocycles.[19][20][21]

Experimental Protocols

The following protocols are representative examples of the synthetic utility of pyrazole aldehydes.

Protocol 1: Synthesis of 1,3-Disubstituted-5-chloro-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction[5]

This protocol describes the formylation of a 1,3-disubstituted-5-chloro-1H-pyrazole.

Materials:

  • 1,3-Disubstituted-5-chloro-1H-pyrazole (1.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF, 3.0 mL)

  • Phosphorus oxychloride (POCl₃, 3.0 mmol)

  • Dichloromethane (DCM, 10 mL)

  • Saturated sodium bicarbonate solution

  • Ice bath

Procedure:

  • In a round-bottom flask, cool anhydrous DMF to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent. Maintain the temperature below 5 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Dissolve the 1,3-disubstituted-5-chloro-1H-pyrazole in dichloromethane (DCM) and add it to the Vilsmeier reagent.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,3-disubstituted-5-chloro-1H-pyrazole-4-carbaldehyde.

Quantitative Data:

Substituent (R1)Substituent (R2)Reaction Time (h)Yield (%)
PhenylMethyl492
4-ChlorophenylMethyl585
MethylPhenyl490

Table 1: Representative yields for the Vilsmeier-Haack formylation of 5-chloropyrazoles.[5]

Protocol 2: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles[10][12]

This protocol outlines a one-pot synthesis of a highly substituted pyrano[2,3-c]pyrazole.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Hydrazine hydrate (1 mmol)

  • Ethanol (10 mL)

  • Piperidine (catalytic amount)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate in ethanol.

  • Add a catalytic amount of piperidine to the mixture.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, the solid product will precipitate from the solution.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure pyrano[2,3-c]pyrazole derivative.

Quantitative Data:

Aromatic AldehydeReaction Time (min)Yield (%)
Benzaldehyde2092
4-Chlorobenzaldehyde2595
4-Methoxybenzaldehyde1594

Table 2: Yields for the four-component synthesis of pyrano[2,3-c]pyrazoles.[22]

Protocol 3: Synthesis of Pyrazolo[3,4-b]pyridines[17]

This protocol describes the synthesis of a pyrazolo[3,4-b]pyridine from a 5-aminopyrazole-4-carbaldehyde.

Materials:

  • 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1 mmol)

  • Acetophenone (1.2 mmol)

  • Ethanol (15 mL)

  • Potassium hydroxide (catalytic amount)

Procedure:

  • Dissolve 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and acetophenone in ethanol in a round-bottom flask.

  • Add a catalytic amount of potassium hydroxide to the solution.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into cold water.

  • The solid product will precipitate. Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure pyrazolo[3,4-b]pyridine.

Quantitative Data:

KetoneReaction Time (h)Yield (%)
Acetone678
Acetophenone885
Cyclohexanone1072

Table 3: Yields for the synthesis of pyrazolo[3,4-b]pyridines.[17]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic protocols described above.

Vilsmeier_Haack_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (POCl₃ + DMF @ 0°C) start->reagent_prep substrate_add Add 5-Chloropyrazole in DCM reagent_prep->substrate_add reaction Reflux substrate_add->reaction workup Aqueous Workup (Ice + NaHCO₃) reaction->workup extraction Extract with DCM workup->extraction purification Purify (Column Chromatography) extraction->purification product Pyrazole-4-carbaldehyde purification->product

Protocol 1: Vilsmeier-Haack Reaction Workflow.

MCR_Pathway aldehyde Aromatic Aldehyde one_pot One-Pot Reaction (Ethanol, RT) aldehyde->one_pot malononitrile Malononitrile malononitrile->one_pot ketoester Ethyl Acetoacetate ketoester->one_pot hydrazine Hydrazine Hydrate hydrazine->one_pot catalyst Piperidine (catalyst) catalyst->one_pot product Pyrano[2,3-c]pyrazole one_pot->product

Protocol 2: Multicomponent Synthesis Pathway.

Pyrazolo_Pyridine_Synthesis start_materials 5-Aminopyrazole-4-carbaldehyde + Ketone reaction_step Condensation (KOH, EtOH, Reflux) start_materials->reaction_step workup_step Aqueous Workup & Precipitation reaction_step->workup_step purification_step Recrystallization workup_step->purification_step final_product Pyrazolo[3,4-b]pyridine purification_step->final_product

Protocol 3: Synthesis of Pyrazolo[3,4-b]pyridines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Phenyl-1H-pyrazole-4-carbaldehyde. The primary focus is on the widely used Vilsmeier-Haack formylation method.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and effective method is the Vilsmeier-Haack reaction.[1][2] This reaction introduces a formyl group (-CHO) onto an electron-rich heterocyclic ring, such as 3-phenyl-1H-pyrazole, at the C4 position. The reaction typically employs a Vilsmeier reagent, which is formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4]

Q2: What is the Vilsmeier reagent and how is it prepared?

The Vilsmeier reagent is a chloroiminium salt that acts as the electrophile in the formylation reaction. It is usually prepared in situ by the slow, controlled addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) under anhydrous conditions to prevent its decomposition.[3]

Q3: What are the primary safety concerns associated with the Vilsmeier-Haack reaction?

The reagents involved in the Vilsmeier-Haack reaction are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is sensitive to moisture. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The quenching of the reaction mixture with ice water must be done slowly and carefully to manage the exothermic reaction.[3]

Q4: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by thin-layer chromatography (TLC). A small aliquot of the reaction mixture is carefully quenched (e.g., with a basic solution), extracted with an organic solvent, and spotted on a TLC plate. The disappearance of the starting material (3-phenyl-1H-pyrazole) and the emergence of the product spot (this compound) will indicate the reaction's progression.[3][5]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Vilsmeier Reagent: Moisture in reagents or glassware has decomposed the reagent.[3] 2. Insufficiently Reactive Substrate: The 3-phenyl-1H-pyrazole may have substituents that reduce its reactivity. 3. Incomplete Reaction: Reaction time or temperature may be insufficient.[3] 4. Product Decomposition During Work-up: The product might be sensitive to the work-up conditions.[3]1. Ensure all glassware is flame-dried or oven-dried. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at low temperature (0-5 °C) and use it immediately.[3] 2. For less reactive substrates, consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature.[3] 3. Monitor the reaction by TLC. If the reaction is sluggish, consider gradually increasing the temperature (e.g., to 70-80 °C).[6][7] 4. Perform the work-up at low temperatures and use mild quenching solutions.
Multiple Products Observed on TLC 1. Side Reactions: Possible side reactions include di-formylation or formylation at other positions, though C4 is strongly preferred. 2. Decomposition: The starting material or product may be decomposing under the reaction conditions.[3]1. Optimize the stoichiometry of the Vilsmeier reagent. A large excess may lead to side products.[3] 2. Ensure the reaction temperature is not excessively high and the reaction time is not prolonged. Purify the crude product using column chromatography on silica gel or by recrystallization.[3][5]
Formation of a Dark, Tarry Residue 1. Reaction Overheating: The reaction is exothermic, and excessive heat can lead to polymerization and decomposition.[3] 2. Impurities: Impurities in the starting materials or solvents can catalyze side reactions.1. Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and substrate addition. Use an ice bath to manage the reaction temperature.[3] 2. Use high-purity, purified starting materials and anhydrous solvents.
Difficulty in Isolating the Product 1. Product is Water-Soluble: The product may have some solubility in the aqueous layer during work-up.[3] 2. Emulsion Formation During Extraction: This can hinder phase separation.1. After the initial extraction with an organic solvent (e.g., ethyl acetate, dichloromethane), back-extract the aqueous layer multiple times to recover any dissolved product.[3] 2. To break emulsions, try adding a saturated brine solution or filtering the mixture through a pad of Celite.

Experimental Protocols

Key Experiment: Vilsmeier-Haack Synthesis of this compound

This protocol is a generalized procedure based on common practices reported in the literature.[5][6][8]

Materials:

  • 3-phenyl-1H-pyrazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous DMF. Cool the flask to 0 °C in an ice bath. Add POCl₃ dropwise to the cold DMF with constant stirring over 30 minutes. Allow the mixture to stir for an additional 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Reaction with Pyrazole: Dissolve 3-phenyl-1H-pyrazole in a minimal amount of anhydrous DMF or a chlorinated solvent like DCM. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 4-12 hours.[5][6] Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with a saturated brine solution, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent like ethanol to afford the pure this compound.[5]

Visualizations

Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification DMF Anhydrous DMF Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Reagent 0-5 °C POCl3 POCl3 POCl3->Reagent Mixture Reaction Mixture Reagent->Mixture Pyrazole 3-Phenyl-1H-pyrazole Pyrazole->Mixture Heating Heat (60-70 °C) Monitor by TLC Mixture->Heating Quench Quench with Ice Neutralize (NaHCO3) Heating->Quench Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography or Recrystallization Extract->Purify Product Pure Product Purify->Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low or No Yield CheckReagents Are reagents anhydrous and fresh? Start->CheckReagents CheckConditions Are reaction time and temperature optimized? CheckReagents->CheckConditions Yes Sol_Reagents Use flame-dried glassware. Use fresh, anhydrous reagents. CheckReagents->Sol_Reagents No CheckWorkup Is work-up procedure mild? CheckConditions->CheckWorkup Yes Sol_Conditions Increase temperature/time. Monitor by TLC. CheckConditions->Sol_Conditions No Sol_Workup Use cold solutions. Neutralize carefully. CheckWorkup->Sol_Workup No Success Yield Improved CheckWorkup->Success Yes Sol_Reagents->Success Sol_Conditions->Success Sol_Workup->Success

Caption: Decision tree for troubleshooting low yield issues.

References

Technical Support Center: Purification of 3-Phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-Phenyl-1H-pyrazole-4-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most widely used and effective methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods often depends on the impurity profile and the scale of the purification.

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: Methanol and ethanol are commonly reported as suitable solvents for the recrystallization of this compound and its derivatives.[1][2] The choice of solvent may depend on the specific impurities present in the crude material.

Q3: What is a typical stationary and mobile phase for the column chromatography of this compound?

A3: A common setup for the column chromatography of this compound involves using silica gel as the stationary phase and a mixture of ethyl acetate and hexane as the mobile phase.[3][4] The polarity of the eluent can be adjusted by varying the ratio of ethyl acetate to hexane to achieve optimal separation.

Q4: What are the expected appearances and melting points of purified this compound?

A4: Purified this compound is typically a solid. The reported melting point is in the range of 142-147 °C.

Troubleshooting Guides

This section provides solutions to common problems that may be encountered during the purification of this compound.

Recrystallization Issues
Problem Possible Cause(s) Suggested Solution(s)
The compound "oils out" instead of crystallizing. The melting point of the impure compound is lower than the boiling point of the solvent. The rate of cooling is too rapid. The solution is supersaturated.- Try using a lower-boiling point solvent. - Ensure a slow and gradual cooling process. You can insulate the flask to slow down heat loss. - Add a small seed crystal of pure compound to induce crystallization. - Gently scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.
No crystals form upon cooling. Too much solvent was used, and the solution is not saturated.- Reheat the solution and evaporate some of the solvent to increase the concentration. - Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator) after it has slowly reached room temperature.
Low recovery of the purified product. The compound has significant solubility in the cold solvent. The crude material contained a high percentage of impurities.- Ensure the solution is cooled sufficiently to minimize solubility. - Wash the filtered crystals with a minimal amount of ice-cold solvent. - If purity is still an issue after one recrystallization, a second recrystallization may be necessary.
The purified product is still colored. Colored impurities are present that are not efficiently removed by recrystallization alone.- Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of the desired product, potentially lowering the yield.
Column Chromatography Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of the desired compound from impurities. The polarity of the eluent is either too high or too low. The column is overloaded with the crude material.- Optimize the solvent system by running analytical Thin Layer Chromatography (TLC) with various ratios of ethyl acetate and hexane to find the optimal separation. A good starting point for many pyrazole derivatives is a gradient of ethyl acetate in hexane.[3][4] - Use a larger column or reduce the amount of crude material loaded.
The compound is not eluting from the column. The eluent is not polar enough. The compound may be adsorbing irreversibly to the silica gel.- Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. - If the compound is very polar, a small amount of a more polar solvent like methanol can be added to the eluent.
Streaking or tailing of the spot on TLC after the column. The compound is interacting too strongly with the silica gel. The sample was not loaded onto the column in a concentrated band.- Add a small amount of a modifier to the eluent, such as a few drops of acetic acid or triethylamine, depending on the nature of the compound and impurities. - Ensure the sample is dissolved in a minimal amount of solvent before loading it onto the column.
Co-elution of impurities. Impurities have a similar polarity to the desired product.- Try a different solvent system. For example, dichloromethane/methanol could be an alternative. - Consider using a different stationary phase, such as alumina, if separation on silica gel is not effective.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely. It is crucial to use the minimum volume of solvent to ensure a good yield.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool down slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).

  • Column Packing: Pour the slurry into the column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate. The optimal gradient can be predetermined by TLC analysis.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.[1]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data Summary

While specific yields for the purification step alone are not extensively reported, the overall synthesis of related pyrazole-4-carbaldehydes, including purification, often results in good to excellent yields.

Purification Method Solvent/Eluent Typical Reported Overall Yield Purity Assessment Reference
RecrystallizationMethanolGoodTLC, NMR, IR, MS, Elemental Analysis[1]
RecrystallizationEthanol82% (for a derivative)Melting Point, MS, NMR[5]
Column ChromatographyChloroform56% (for a derivative)Melting Point[6]
Column ChromatographyEthyl acetate/n-hexane60-85% (for derivatives)Melting Point[3][4]

Visualizations

Purification_Workflow Crude Crude 3-Phenyl-1H- pyrazole-4-carbaldehyde Recrystallization Recrystallization Crude->Recrystallization Method 1 Column Column Chromatography Crude->Column Method 2 Pure Pure Product Recrystallization->Pure Column->Pure Analysis Purity Analysis (TLC, NMR, MP) Pure->Analysis

Caption: General purification workflow for this compound.

Recrystallization_Process A Dissolve Crude Product in Hot Solvent B Hot Filtration (Optional) A->B C Slow Cooling & Crystal Formation A->C No Insoluble Impurities B->C D Vacuum Filtration C->D E Wash with Cold Solvent D->E F Dry Crystals E->F

Caption: Step-by-step process of recrystallization.

Column_Chromatography_Process A Prepare Silica Gel Slurry & Pack Column B Load Crude Sample A->B C Elute with Solvent Gradient B->C D Collect Fractions C->D E Monitor Fractions by TLC D->E E->D Continue Elution F Combine Pure Fractions & Evaporate Solvent E->F Pure Fractions Identified

Caption: Workflow for purification by column chromatography.

References

Technical Support Center: Optimizing Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of pyrazoles, a critical scaffold in numerous biologically active compounds.

Frequently Asked questions (FAQs)

Q1: What are the most common causes of low yield in Knorr pyrazole synthesis?

Low yields in Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, can arise from several factors. The primary issues often relate to the purity of starting materials and suboptimal reaction conditions.[1]

  • Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure. Impurities can lead to side reactions, reducing the yield and complicating purification. Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[1]

  • Reaction Stoichiometry: Using the correct stoichiometry is crucial. In some cases, a slight excess of the hydrazine (1.1–1.2 equivalents) can help drive the reaction to completion.[1]

  • Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may need optimization.[1] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[1]

  • Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.[1]

Q2: How can I improve the regioselectivity when synthesizing pyrazoles from unsymmetrical 1,3-dicarbonyl compounds?

The formation of a mixture of regioisomers is a common challenge when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2] The regiochemical outcome is influenced by a sensitive interplay of steric and electronic factors of the substituents on both reactants.[1][2]

  • Solvent Selection: The choice of solvent can dramatically influence the regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase the regioselectivity in favor of one isomer.[3]

  • Reaction Conditions: Adjusting the pH of the reaction medium can also control regioselectivity. Acidic conditions may favor the formation of one regioisomer, while basic or neutral conditions may favor the other.

  • Structural Modification: Introducing bulky substituents on either the 1,3-dicarbonyl or the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[1]

Q3: My reaction mixture has turned dark, and I'm having trouble purifying the product. What could be the cause?

Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride. This is often due to the formation of colored impurities from the hydrazine starting material.[1] The reaction mixture can become acidic, which may promote the formation of colored byproducts.[1] Using a mild base like sodium acetate can help neutralize the acid and lead to a cleaner reaction profile.[1] Purification can often be achieved through recrystallization or column chromatography.[1]

Q4: What are the best general methods for purifying pyrazole compounds?

The purification of pyrazoles typically involves recrystallization or column chromatography.

  • Recrystallization: This is a common and effective method for purifying solid pyrazole derivatives. The choice of solvent is critical and depends on the polarity of the specific pyrazole. Common single solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[4] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are also frequently used.[4]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, such as regioisomers, column chromatography on silica gel is a powerful technique. A gradient of solvents, like hexane and ethyl acetate, is often used to elute the different components.

  • Acid-Base Extraction: Since pyrazoles are weakly basic, they can be protonated with an acid to form a salt. This allows for their extraction into an aqueous layer, separating them from non-basic impurities. The pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Troubleshooting Guides

Low Yield

A low yield in pyrazole synthesis is a common issue that can often be resolved by systematically evaluating the reaction parameters.

Troubleshooting Steps:

  • Assess Starting Material Purity:

    • Verify the purity of the 1,3-dicarbonyl compound and hydrazine derivative using techniques like NMR or melting point analysis.

    • Use a fresh bottle of hydrazine or purify it before use, as hydrazines can degrade over time.[1]

  • Optimize Reaction Conditions:

    • Stoichiometry: Ensure the molar ratio of reactants is correct. A slight excess of hydrazine (1.1-1.2 eq.) can be beneficial.[1]

    • Temperature: If the reaction is sluggish, consider increasing the temperature. However, be aware that higher temperatures can sometimes lead to the formation of tar-like substances.[5]

    • Reaction Time: Monitor the reaction progress by TLC to determine the optimal reaction time and avoid the formation of degradation products from prolonged heating.[1]

    • Solvent and Catalyst: The choice of solvent and catalyst (often a weak acid like acetic acid) can significantly impact the yield.[6][7] Experiment with different solvents and catalyst loadings.

  • Investigate Side Reactions:

    • Analyze the crude reaction mixture by LC-MS or NMR to identify any major side products.

    • If regioisomers are forming, refer to the section on improving regioselectivity.

G start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity optimize_cond Optimize Reaction Conditions start->optimize_cond check_side_reactions Investigate Side Reactions start->check_side_reactions impure_materials Impure Starting Materials check_purity->impure_materials Purity Issue? suboptimal_cond Suboptimal Conditions optimize_cond->suboptimal_cond Conditions Suboptimal? side_products Side Product Formation check_side_reactions->side_products Side Products Evident? purify_reagents Purify/Replace Reagents impure_materials->purify_reagents adjust_params Adjust Temp, Time, Solvent, Stoichiometry suboptimal_cond->adjust_params modify_protocol Modify Protocol to Minimize Side Reactions side_products->modify_protocol end Improved Yield purify_reagents->end adjust_params->end modify_protocol->end

A logical workflow for troubleshooting low yield in pyrazole synthesis.
Formation of Regioisomers

Controlling regioselectivity is crucial when using unsymmetrical starting materials.

Troubleshooting Steps:

  • Solvent Optimization:

    • The polarity and hydrogen-bonding ability of the solvent can have a profound effect on the regioselectivity.

    • Consider switching to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), which have been shown to dramatically improve regioselectivity.[3]

  • pH Adjustment:

    • The regiochemical outcome can be pH-dependent. Experiment with acidic (e.g., acetic acid) and basic (e.g., triethylamine) conditions to see if the ratio of isomers changes.

  • Modification of Starting Materials:

    • If possible, introduce a sterically bulky group on either the 1,3-dicarbonyl or the hydrazine to favor the attack at the less hindered carbonyl group.[1]

Data Presentation

Effect of Solvent on Regioselectivity

The following table illustrates the effect of the solvent on the regioselectivity of the reaction between 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione and methylhydrazine. The desired isomer is the 3-trifluoromethyl-5-(2-furyl)pyrazole.

EntrySolventRatio of Regioisomers (3-CF₃ : 5-CF₃)Yield (%)
1EtOH15:8595
2TFE85:1598
3HFIP97:399

Data adapted from J. Org. Chem. 2008, 73, 9, 3523–3528.[3]

Common Solvents for Pyrazole Recrystallization
Solvent / Solvent SystemTypePolarityCommon Use
Ethanol / WaterMixed ProticHighFor polar pyrazole derivatives.[4]
MethanolProticHighGeneral purpose for polar pyrazoles.[4]
IsopropanolProticMediumGood for moderately polar pyrazoles.[4]
AcetoneAproticMediumEffective for a range of pyrazoles.[4]
Ethyl AcetateAproticMediumUseful for less polar derivatives.[4]
Hexane / Ethyl AcetateMixed AproticLow to MediumGood for nonpolar to moderately polar compounds.[4]
CyclohexaneNonpolarLowFor nonpolar pyrazole derivatives.[4]

Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis

This protocol describes the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate.[6][7]

Materials:

  • Ethyl benzoylacetate (1 equivalent)

  • Hydrazine hydrate (2 equivalents)

  • 1-Propanol

  • Glacial acetic acid (catalytic amount)

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask or a scintillation vial, combine ethyl benzoylacetate (e.g., 3 mmol) and hydrazine hydrate (e.g., 6 mmol).[6][7]

  • Solvent and Catalyst Addition: Add 1-propanol (e.g., 3 mL) and a few drops of glacial acetic acid to the mixture.[6][7]

  • Heating: Heat the reaction mixture with stirring at approximately 100°C for 1 hour.[6][7]

  • Reaction Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% ethyl acetate/70% hexane).[6][7]

  • Work-up and Crystallization: Once the starting material is consumed, add water (e.g., 10 mL) to the hot reaction mixture with stirring. Turn off the heat and allow the mixture to cool slowly to room temperature to facilitate the precipitation of the product.[6][7]

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Rinse the collected product with a small amount of cold water and allow it to air dry.[6][7] The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

G start Start mix_reagents Mix β-ketoester and hydrazine hydrate start->mix_reagents add_solvent_catalyst Add 1-propanol and glacial acetic acid mix_reagents->add_solvent_catalyst heat Heat at 100°C for 1 hour add_solvent_catalyst->heat monitor_tlc Monitor by TLC heat->monitor_tlc monitor_tlc->heat Incomplete add_water Add water to hot reaction mixture monitor_tlc->add_water Reaction Complete cool Cool to room temperature add_water->cool filter Filter the solid product cool->filter dry Air dry the product filter->dry recrystallize Recrystallize from ethanol (optional) dry->recrystallize end End recrystallize->end

Experimental workflow for the Knorr pyrazole synthesis.
Protocol for Improving Regioselectivity using HFIP

This protocol provides a general procedure for the Knorr condensation favoring one regioisomer through the use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[2]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol)

  • Methylhydrazine (1.1 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).[2]

  • Addition of Hydrazine: Add methylhydrazine (1.1 mmol) to the solution at room temperature.[2]

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours.[2]

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[2]

  • Work-up: Once the reaction is complete, remove the HFIP solvent under reduced pressure.

  • Purification: Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.[2]

References

common side products in the formylation of 3-phenylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of 3-phenylpyrazole, a crucial step in the synthesis of various pharmaceutical intermediates.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the formylation of 3-phenylpyrazole?

A1: The most prevalent and effective method for the formylation of 3-phenylpyrazole is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto the pyrazole ring. The reaction is generally regioselective, favoring formylation at the C4 position of the pyrazole nucleus.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A2: While the Vilsmeier-Haack reaction is generally efficient, several side products can form, leading to a complex reaction mixture. The most commonly encountered side products in the formylation of pyrazoles and related heterocycles include:

  • Di-formylated pyrazole: Although less common for 3-phenylpyrazole, over-formylation can occur, leading to the introduction of a second formyl group.

  • Hydroxymethylated pyrazole: Under certain conditions, a competing hydroxymethylation reaction can occur, yielding 3-phenyl-1H-pyrazole-4-carbinol.[1]

  • Chlorinated byproducts: If the substrate has susceptible functional groups, the Vilsmeier reagent can act as a chlorinating agent. For instance, a hydroxyl group on a substituent can be replaced by a chlorine atom.

  • Dehydrohalogenated products: If a haloalkyl substituent is present on the pyrazole ring, dehydrohalogenation can occur as a side reaction.[1]

  • Unreacted starting material: Incomplete reaction is a common issue, often due to an inactive Vilsmeier reagent or insufficient reaction time/temperature.

  • Polymeric/tarry materials: These can form, particularly at higher temperatures or in the presence of impurities.

Q3: My reaction is not proceeding to completion, and I have a low yield of the desired product. What are the potential causes and solutions?

A3: Low or no yield of the desired 3-phenyl-1H-pyrazole-4-carbaldehyde can stem from several factors:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is thoroughly dried and that anhydrous solvents and fresh, high-purity reagents (DMF and POCl₃) are used. The reagent should be prepared at low temperatures (0-5 °C) and used promptly.

  • Insufficient Reagent Stoichiometry: For less reactive substrates, a larger excess of the Vilsmeier reagent may be necessary to drive the reaction to completion.

  • Inadequate Reaction Temperature: While the initial formation of the Vilsmeier reagent is exothermic and requires cooling, the subsequent formylation step may require heating. Monitor the reaction by TLC and consider gradually increasing the temperature if the reaction is sluggish.

  • Substrate Reactivity: The presence of electron-withdrawing groups on the phenyl ring can decrease the nucleophilicity of the pyrazole ring, making the formylation more difficult.

Q4: How can I minimize the formation of side products?

A4: To minimize side product formation and improve the yield of the desired product, consider the following optimization strategies:

  • Control Stoichiometry: Use the optimal amount of the Vilsmeier reagent. A large excess can sometimes lead to an increase in side products.

  • Temperature Management: Maintain strict temperature control throughout the reaction. Prepare the Vilsmeier reagent at low temperatures and control the temperature during the addition of the 3-phenylpyrazole. Avoid excessively high temperatures during the reaction, as this can lead to decomposition and tar formation.

  • Reaction Time: Monitor the reaction progress by TLC to determine the optimal reaction time. Prolonged reaction times may not necessarily increase the yield of the desired product and could favor the formation of side products.

  • Purification of Starting Materials: Ensure the 3-phenylpyrazole starting material is pure, as impurities can lead to undesired side reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Multiple Products on TLC Formation of side products such as di-formylated, hydroxymethylated, or chlorinated species.Optimize the stoichiometry of the Vilsmeier reagent. Ensure the reaction temperature is not excessively high and the reaction time is not prolonged. Purify the crude product using column chromatography on silica gel or recrystallization.
Low or No Product Yield Inactive Vilsmeier reagent due to moisture. Insufficient reagent or inadequate reaction temperature.Use anhydrous solvents and fresh, high-purity reagents. Prepare the Vilsmeier reagent at 0-5 °C and use it immediately. Consider increasing the excess of the Vilsmeier reagent or the reaction temperature, monitoring by TLC.
Formation of a Dark, Tarry Residue Reaction overheating leading to polymerization and decomposition. Impurities in starting materials or solvents.Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the substrate. Use purified starting materials and anhydrous solvents.
Difficulty in Isolating the Product The product may have some solubility in the aqueous layer during work-up. Emulsion formation during extraction.After the initial extraction, back-extract the aqueous layer multiple times with the organic solvent. To break emulsions, add a small amount of brine (saturated NaCl solution).

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation of 3-Phenylpyrazole

This is a general guideline and may require optimization.

Materials:

  • 3-Phenylpyrazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous Dichloromethane (DCM) or Dioxane (optional, as solvent)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane or Ethyl acetate for extraction

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3-5 equivalents). Cool the flask in an ice-salt bath to 0-5 °C. Slowly add POCl₃ (1.2-2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C. Stir the mixture at this temperature for 30-60 minutes to allow for the formation of the Vilsmeier reagent (a pale yellow to white solid may form).

  • Formylation Reaction: Dissolve 3-phenylpyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM. Add the solution of 3-phenylpyrazole dropwise to the prepared Vilsmeier reagent at 0-5 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction and Purification: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume). Combine the organic layers and wash with brine (2 x volume). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Reaction Pathways and Side Product Formation

formylation_pathway cluster_main Main Reaction Pathway 3-Phenylpyrazole 3-Phenylpyrazole Iminium_Salt_Intermediate Iminium Salt Intermediate 3-Phenylpyrazole->Iminium_Salt_Intermediate Electrophilic Attack Vilsmeier_Reagent Vilsmeier Reagent (POCl3/DMF) Product This compound (Desired Product) Iminium_Salt_Intermediate->Product Hydrolysis

Caption: Main reaction pathway for the Vilsmeier-Haack formylation of 3-phenylpyrazole.

side_product_formation cluster_side Common Side Product Formation Iminium_Salt_Intermediate Iminium Salt Intermediate Hydroxymethylation Hydroxymethylation Side Product Iminium_Salt_Intermediate->Hydroxymethylation Alternative Quenching/ Reaction Diformylation Di-formylation Side Product Iminium_Salt_Intermediate->Diformylation Excess Reagent Chlorination Chlorination of Substituents Iminium_Salt_Intermediate->Chlorination Reaction with Susceptible Groups

Caption: Formation pathways for common side products during Vilsmeier-Haack formylation.

References

Technical Support Center: Pyrazole Functionalization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during pyrazole functionalization reactions. The following guides and frequently asked questions (FAQs) provide direct, actionable advice to resolve specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the functionalization of pyrazoles?

A1: Researchers often face challenges related to low reaction yields, poor regioselectivity (especially in N-alkylation and electrophilic substitution), catalyst deactivation in cross-coupling reactions, and the formation of difficult-to-separate side products.[1][2][3] The inherent electronic properties of the pyrazole ring, with its two adjacent nitrogen atoms, can lead to complex reaction outcomes.[4][5]

Q2: How can I control the regioselectivity of N-alkylation on an unsymmetrical pyrazole?

A2: Controlling N-alkylation regioselectivity is a significant challenge due to the similar nucleophilicity of the two nitrogen atoms.[6] Key strategies to influence the outcome include:

  • Steric Hindrance: Bulky substituents on the pyrazole ring will often direct alkylation to the less sterically hindered nitrogen.

  • Choice of Base and Solvent: The reaction conditions can play a crucial role. For instance, using a stronger base like sodium hydride (NaH) can favor one regioisomer over another compared to weaker bases like potassium carbonate (K₂CO₃).[2]

  • Protecting Groups: In multi-step syntheses, the use of protecting groups can ensure the desired regioselectivity.[7]

  • Functional Group Tuning: Modifying existing functional groups on the pyrazole ring can influence the electronic properties and guide the alkylation.[6]

Q3: Why is catalyst deactivation a common issue in palladium-catalyzed cross-coupling reactions with pyrazoles?

A3: Catalyst deactivation, particularly with palladium catalysts, is a frequent problem when working with nitrogen-rich heterocycles like pyrazoles.[1] The primary reasons include:

  • Coordination to Pyrazole Nitrogens: The nitrogen atoms in the pyrazole ring can coordinate to the palladium center, leading to the formation of inactive or less active catalyst species.[1]

  • Formation of Palladium Black: High reaction temperatures, which are sometimes necessary, can lead to the decomposition of the catalyst and the formation of palladium black.[1]

Q4: What are common side reactions during the halogenation of pyrazoles?

A4: During halogenation, particularly iodination, several side reactions can occur:

  • Over-iodination: Highly activated pyrazole rings can undergo di- or even tri-iodination.[8]

  • Reaction with other functional groups: If other susceptible functional groups are present on the pyrazole or its substituents, they may react with the halogenating agent.[8]

  • Deacylation: Under acidic conditions that can be generated from reagents like ICl, N-acylpyrazoles can undergo deacylation.[8]

Troubleshooting Guides

Issue 1: Low Yield in N-Alkylation of Pyrazoles

This is a frequent issue that can often be resolved by systematically evaluating the reaction components and conditions.

Potential Causes and Solutions

Potential CauseRecommended Solutions
Incomplete Deprotonation Use a stronger base. For example, switch from K₂CO₃ to NaH.[2]
Poorly Reactive Alkylating Agent Increase the electrophilicity of the alkylating agent or increase the reaction temperature.
Side Reactions Optimize reaction conditions (temperature, time) and ensure the purity of starting materials.
Insufficient Reaction Time/Temp Monitor the reaction by TLC to determine the optimal reaction time and consider increasing the temperature.
Issue 2: Poor Regioselectivity in Pyrazole Synthesis from Unsymmetrical 1,3-Diketones

The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to a mixture of regioisomers.[3][7]

Strategies for Improving Regioselectivity

StrategyDescription
Solvent Choice The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity in favor of the 5-aryl/alkyl-3-CF₃ pyrazole isomer.[9]
Dicarbonyl Surrogates Employing a β-enaminone instead of a 1,3-diketone can enforce the desired regiochemistry, leading to a single product.[7]
Alternative Synthetic Routes A [3+2] cycloaddition reaction can offer complementary regioselectivity to the traditional condensation method.[7]

Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with Methylhydrazine

SolventRatio of 5-furyl-3-CF₃ : 3-furyl-5-CF₃Total Yield (%)
Ethanol (EtOH)36 : 6499
2,2,2-Trifluoroethanol (TFE)85 : 1599
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)97 : 398
Data sourced from foundational studies on the use of fluorinated alcohols.[7]
Issue 3: Low Yield in Suzuki-Miyaura Cross-Coupling of Halogenated Pyrazoles

Unprotected NH-pyrazoles are known to be challenging substrates in Suzuki-Miyaura cross-coupling reactions.[10][11]

Troubleshooting Strategies

Potential CauseRecommended Solutions
Catalyst Inhibition by NH Group Use specialized precatalysts or ligand systems designed for nitrogen-rich heterocycles.[10] Protection of the pyrazole NH group can also be effective but adds extra synthetic steps.
Dehalogenation Side Reaction This is particularly problematic with iodo- and bromopyrazoles. Using chloro- or bromopyrazoles may be superior to iodopyrazoles to reduce dehalogenation.[12]
Inefficient Catalyst System Screen different palladium catalysts, ligands, and bases. Sterically bulky phosphine ligands have shown variable success.[12]

Table 2: Comparison of Catalytic Systems for Suzuki Coupling of 4-Bromopyrazoles with Phenylboronic Acid

Catalyst / LigandBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄Na₂CO₃1,4-dioxane/H₂O90Good to excellent
PdCl₂(dppf)K₂CO₃Toluene/H₂O100Variable
Pd(OAc)₂ / SPhosK₃PO₄Toluene110Often high
This table represents a summary of commonly employed conditions. Optimal conditions may vary based on the specific substrates.[13][14]

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation using NaH in THF [2]

  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add a suspension of sodium hydride (NaH, 1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of the starting pyrazole (1.0 equivalent) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Regioselective Synthesis of 5-Aryl-3-CF₃ Pyrazoles using HFIP [7]

  • In a round-bottom flask, dissolve the unsymmetrical 1,3-diketone (e.g., 1-aryl-4,4,4-trifluorobutane-1,3-dione, 1.0 equivalent) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).

  • Add the substituted hydrazine (e.g., methylhydrazine, 1.1 equivalents) to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Remove the HFIP under reduced pressure using a rotary evaporator.

  • Perform an aqueous work-up by diluting the residue with ethyl acetate and washing sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to isolate the major regioisomer.

Protocol 3: Suzuki-Miyaura Coupling of a 4-Bromopyrazole [13]

  • To a Schlenk tube, add the 4-bromopyrazole derivative (1.0 equivalent), the arylboronic acid (1.1 equivalents), and sodium carbonate (Na₂CO₃, 2.5 equivalents).

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol %).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 ratio).

  • Heat the reaction mixture to 90 °C and stir for 6 hours or until completion as monitored by TLC.

  • Cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by silica gel chromatography to obtain the desired product.

Visualized Workflows and Relationships

Troubleshooting_Low_Yield start Low Reaction Yield cause1 Incomplete Deprotonation? start->cause1 cause2 Low Reagent Reactivity? start->cause2 cause3 Side Reactions? start->cause3 cause4 Suboptimal Conditions? start->cause4 solution1 Use Stronger Base (e.g., NaH) cause1->solution1 Yes solution2 Increase Temperature or Use More Reactive Electrophile cause2->solution2 Yes solution3 Purify Reagents & Optimize Conditions cause3->solution3 Yes solution4 Increase Time and/or Temperature cause4->solution4 Yes end Improved Yield solution1->end solution2->end solution3->end solution4->end

Caption: A logical workflow for troubleshooting low reaction yields.

Regioselectivity_Strategy start Poor Regioselectivity in Pyrazole Synthesis decision Modify Existing Protocol or Change Synthetic Strategy? start->decision modify Modify Protocol decision->modify Modify change Change Strategy decision->change Change option1 Change Solvent (e.g., to HFIP/TFE) modify->option1 option2 Use Dicarbonyl Surrogate (e.g., Enaminone) change->option2 option3 Switch to [3+2] Cycloaddition change->option3 end Single Desired Regioisomer option1->end option2->end option3->end

Caption: Decision-making process for improving pyrazole regioselectivity.

Suzuki_Coupling_Troubleshooting start Low Yield in Suzuki Coupling cause1 Catalyst Inhibition (Free N-H)? start->cause1 cause2 Dehalogenation Side Reaction? start->cause2 cause3 Inefficient Catalyst System? start->cause3 solution1 Use Specialized Ligands or Protecting Group Strategy cause1->solution1 Yes solution2 Switch from Iodo- to Bromo- or Chloro-pyrazole cause2->solution2 Yes solution3 Screen Catalysts, Ligands, and Bases cause3->solution3 Yes end Successful Coupling solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for Suzuki-Miyaura cross-coupling reactions.

References

Technical Support Center: 3-Phenyl-1H-pyrazole-4-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-Phenyl-1H-pyrazole-4-carbaldehyde. Our aim is to help you improve the yield and purity of your product through detailed experimental protocols, data-driven insights, and systematic troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely reported and utilized method is the Vilsmeier-Haack reaction.[1][2][3][4][5][6][7] This reaction involves the cyclization and formylation of an appropriate phenylhydrazone precursor, which is typically synthesized from acetophenone and phenylhydrazine.[2][8]

Q2: What are the typical starting materials for this synthesis?

A2: The synthesis generally starts with the condensation of an acetophenone derivative with a phenylhydrazine derivative to form a phenylhydrazone. This intermediate is then subjected to the Vilsmeier-Haack reagent (typically a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)) to yield the target molecule.[2][5][8]

Q3: What kind of yields can I expect from the Vilsmeier-Haack synthesis?

A3: Reported yields for the Vilsmeier-Haack synthesis of this compound and its derivatives can vary significantly, generally ranging from moderate to good (60-94%).[1][2][9] Factors such as reaction conditions, purity of starting materials, and purification methods can influence the final yield. For specific examples, please refer to the data summary table below.

Q4: How can I purify the final product?

A4: Common purification techniques for this compound include recrystallization from suitable solvents like ethanol or methanol, and column chromatography on silica gel.[1][5][10] The choice of method depends on the nature and quantity of impurities.

Q5: Are there alternative methods to the Vilsmeier-Haack reaction?

A5: Yes, other synthetic strategies exist. One alternative involves the selective lithiation of a protected pyrazole derivative followed by quenching with DMF.[1] Another approach is the oxidation of the corresponding alcohol, (3-phenyl-1H-pyrazol-4-yl)methanol.[9] However, the Vilsmeier-Haack reaction remains the most direct and common route.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive Vilsmeier-Haack Reagent: The reagent can degrade upon exposure to moisture. 2. Poor Quality Starting Materials: Impurities in the phenylhydrazone can inhibit the reaction. 3. Incorrect Reaction Temperature: The reaction is temperature-sensitive.1. Prepare the Vilsmeier-Haack reagent fresh before use and handle it under anhydrous conditions. 2. Ensure the phenylhydrazone is pure and dry. Recrystallize if necessary. 3. Carefully control the reaction temperature. The addition of POCl₃ to DMF should be done at low temperatures (e.g., 0 °C), followed by heating to the optimal reaction temperature (typically 60-80 °C).[6][8]
Low Yield 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Side Reactions: Formation of unwanted byproducts. 3. Product Loss During Workup/Purification: The product may be lost during extraction or chromatography.1. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2] Increase the reaction time if the starting material is still present. 2. Optimize the molar ratio of the Vilsmeier-Haack reagent to the hydrazone. An excess of the reagent can sometimes lead to side reactions. 3. During aqueous workup, ensure the pH is carefully neutralized to precipitate the product completely.[11] Use appropriate solvent systems for extraction and column chromatography to minimize product loss.
Impure Product (Multiple Spots on TLC) 1. Unreacted Starting Material: The reaction did not go to completion. 2. Formation of Isomers or Side Products: Non-specific reactions can lead to impurities.1. As mentioned above, monitor the reaction via TLC and adjust the reaction time accordingly. 2. Purify the crude product using column chromatography with a suitable eluent system (e.g., ethyl acetate/n-hexane).[1][10] Recrystallization from a suitable solvent can also be effective.[2][5]
Difficulty in Product Isolation/Precipitation 1. Product is soluble in the reaction mixture. 2. Incorrect pH during workup. 1. After quenching the reaction with ice water, allow sufficient time for the product to precipitate. Vigorous stirring can aid precipitation. 2. Carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate) to the appropriate pH to ensure complete precipitation of the product.[11]

Quantitative Data Summary

The following table summarizes reported yields for the synthesis of this compound and its derivatives under various conditions.

Starting Material (Substituent) Method Reaction Conditions Yield (%) Reference
Acetophenone phenylhydrazoneVilsmeier-HaackDMF/POCl₃, 70-80 °C74[2]
4-Hydroxyacetophenone phenylhydrazoneVilsmeier-HaackDMF/POCl₃, 70-80 °C63[2]
4-Bromoacetophenone phenylhydrazoneVilsmeier-HaackDMF/POCl₃, 70-80 °C68[2]
4-Nitroacetophenone phenylhydrazoneVilsmeier-HaackDMF/POCl₃, 70-80 °C71[2]
4-Methylacetophenone phenylhydrazoneVilsmeier-HaackDMF/POCl₃, 70-80 °C74[2]
O-benzyl-4-bromo-1-phenyl-1H-pyrazoleLithiation-Formylationn-BuLi, THF, DMF, -78 °C to rt70[1]
3-benzyloxy-1-phenyl-1H-pyrazoleVilsmeier-HaackDMF/POCl₃, 70 °C, 12 h60[1][9]
Substituted phenylhydrazonesUltrasonic-assisted Vilsmeier-HaackEthanol/Acetonitrile, 60 °C, 10-60 minNot specified[8]
Substituted phenylhydrazonesMicrowave-assisted Vilsmeier-HaackEthanol/Acetonitrile, 5-15 minNot specified[8]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is adapted from the general procedures found in the literature.[2][5][11]

Step 1: Synthesis of Acetophenone Phenylhydrazone

  • Dissolve acetophenone (1 equivalent) in ethanol.

  • Add phenylhydrazine (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 1-2 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature, then in an ice bath to induce crystallization.

  • Filter the precipitated solid, wash with cold ethanol, and dry under vacuum to obtain the acetophenone phenylhydrazone.

Step 2: Vilsmeier-Haack Formylation

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous dimethylformamide (DMF, 3-4 equivalents).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 2-3 equivalents) dropwise to the DMF with constant stirring, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add the previously synthesized acetophenone phenylhydrazone (1 equivalent) to the Vilsmeier reagent.

  • Heat the reaction mixture to 70-80 °C and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until the product precipitates completely.

  • Filter the solid product, wash thoroughly with water, and dry under vacuum.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Visualizations

experimental_workflow cluster_step1 Step 1: Phenylhydrazone Synthesis cluster_step2 Step 2: Vilsmeier-Haack Reaction cluster_step3 Step 3: Purification A Acetophenone D Reflux A->D B Phenylhydrazine B->D C Ethanol, Acetic Acid (cat.) C->D E Acetophenone Phenylhydrazone D->E H Reaction at 70-80°C E->H F POCl3 + DMF G Vilsmeier Reagent F->G G->H I This compound (Crude) H->I J Workup & Neutralization I->J K Recrystallization / Column Chromatography J->K L Pure Product K->L

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_reaction Reaction Stage cluster_workup Workup & Purification Stage start Low Yield or Purity Issue check_reagents Check Starting Material Purity & Reagent Activity start->check_reagents check_conditions Verify Reaction Temperature & Time start->check_conditions check_neutralization Ensure Complete Neutralization (pH) check_reagents->check_neutralization check_conditions->check_neutralization check_purification Optimize Purification Method check_neutralization->check_purification solution Improved Yield & Purity check_purification->solution

Caption: A logical troubleshooting workflow for synthesis issues.

References

Technical Support Center: Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address regioselectivity issues encountered during pyrazole synthesis. The content is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses common problems related to regioselectivity in pyrazole synthesis, offering potential causes and actionable solutions.

Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.

  • Problem: This often occurs during the Knorr synthesis when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, and the substituents on the dicarbonyl have similar steric and electronic properties.[1][2] This lack of significant difference leads to a non-selective initial nucleophilic attack by the hydrazine at either carbonyl group.[2][3]

  • Solutions:

    • Modify the Solvent System: Switching from standard solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity.[4][5] These solvents can favor the formation of one regioisomer, sometimes with near-exclusive selectivity.

    • Adjust the Reaction pH: For reactions involving a substituted hydrazine, the addition of a catalytic amount of acid (e.g., acetic acid) can protonate the more basic nitrogen atom, thereby reducing its nucleophilicity and directing the reaction to proceed via the other nitrogen.[1][6] Conversely, basic conditions may favor the attack by the more nucleophilic nitrogen.[6]

    • Alter the Synthetic Strategy: If modifications to the solvent and pH are not effective, consider alternative, more inherently regioselective synthetic methods.[1] Options include using β-enaminones as 1,3-dicarbonyl surrogates or employing 1,3-dipolar cycloaddition reactions.[1]

Issue 2: The major product of my reaction is the undesired regioisomer.

  • Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under your current reaction conditions.[1]

  • Solutions:

    • Employ a Regiochemically-Controlled Synthetic Route: Instead of relying on the subtle directing effects in a Knorr-type synthesis, utilize a method that provides unambiguous regiochemical control. The reaction of N-alkylated tosylhydrazones with terminal alkynes is an excellent method for the regioselective synthesis of 1,3,5-trisubstituted pyrazoles.[1][7]

    • Utilize a Different Dicarbonyl Surrogate: The use of β-aminoenones can provide complementary regioselectivity compared to the corresponding 1,3-diketones, allowing for the synthesis of the alternative regioisomer.[8]

    • Leverage Aprotic Solvents: In some cases, switching from a protic solvent (like ethanol) to a dipolar aprotic solvent (like N,N-dimethylacetamide) can reverse the regioselectivity, particularly when using arylhydrazines.[8]

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

  • Problem: A mixture of pyrazole regioisomers has been produced, and a pure sample of a single isomer is required for further studies or applications.[4]

  • Solutions:

    • Chromatographic Separation: The most common method for separating regioisomers is column chromatography on silica gel.[3] Careful selection of the eluent system is often required to achieve good separation.

    • Recrystallization: If the regioisomers have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be an effective purification method.[3]

    • Spectroscopic Characterization: To confirm the identity of the separated isomers, detailed spectroscopic analysis is crucial. 1D and 2D NMR techniques, particularly the Nuclear Overhauser Effect (NOE), are powerful tools for unambiguously determining the substitution pattern on the pyrazole ring.[3][9]

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis and why is controlling their formation important?

A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but differing in the placement of substituents on the pyrazole ring.[1] This issue commonly arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, which can lead to two different substitution patterns.[1][3] Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit vastly different biological activities, physical properties, and toxicological profiles.[1] Therefore, for applications in drug discovery and materials science, obtaining a single, pure regioisomer is often essential.[1]

Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[1][10]

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can hinder the approach of the nucleophile, directing the reaction towards the less sterically crowded carbonyl group.[1][6]

  • Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease its electrophilicity.[1][6]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine.[1][6] Under acidic conditions, the more basic nitrogen can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen atom.[1][11]

  • Solvent: The choice of solvent can have a significant impact on regioselectivity.[1] For instance, fluorinated alcohols like TFE and HFIP have been shown to dramatically improve regioselectivity in many cases.[4] Protic solvents can enhance the electrophilicity of a carbonyl carbon through hydrogen bonding, influencing the site of initial attack.[12]

  • Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the ratio of the regioisomers formed.[1]

Q3: What are some alternative synthetic strategies to the classical Knorr synthesis for achieving high regioselectivity?

A3: Several alternative methods offer excellent regiochemical control in pyrazole synthesis:

  • From Hydrazones and Nitroolefins: The base-mediated reaction of hydrazones with nitroolefins can provide 1,3,4-trisubstituted pyrazoles with exclusive regioselectivity.[8]

  • From Tosylhydrazones and Alkynes: The reaction of N-alkylated tosylhydrazones with terminal alkynes is a highly regioselective method for preparing 1,3,5-trisubstituted pyrazoles.[7]

  • Multicomponent Reactions: One-pot, multicomponent procedures, for instance, involving the condensation of an aldehyde and tosylhydrazine followed by a cycloaddition with a terminal alkyne, can afford 3,5-disubstituted 1H-pyrazoles with high regioselectivity.[7][13]

  • From Chalcones: The reaction of chalcones (α,β-unsaturated ketones) with hydrazines is a common method for synthesizing pyrazolines, which can then be oxidized to pyrazoles.[14][15][16] The regioselectivity is generally well-defined by the structure of the chalcone.

Data Presentation

The following tables summarize quantitative data on the effect of solvents on the regioselective synthesis of pyrazoles.

Table 1: Effect of Solvent on the Regioselectivity of the Reaction between 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione and Methylhydrazine.

EntrySolventTemperature (°C)Time (h)Ratio of Regioisomers (2a:4a)
1EtOHRT<115:85
2TFERT<185:15
3HFIPRT<199:1

Data sourced from Fustero et al., J. Org. Chem. 2008, 73 (8), pp 3125–3131. Regioisomer 2a is 1-methyl-5-(2-furyl)-3-(trifluoromethyl)-1H-pyrazole and 4a is 1-methyl-3-(2-furyl)-5-(trifluoromethyl)-1H-pyrazole.

Table 2: Regioselectivity in the Reaction of 1,3-Diketones with Phenylhydrazine.

SolventRatio of Regioisomers (A:B)
PhCF₃EtOH50:50
PhCF₃DMA98:2
PhCHF₂DMA75:25
PhCH₃DMA65:35

Data sourced from Gosselin et al., Synlett 2006, (20), pp 3267-3270.[8] Regioisomer A has the R¹ group at the 3-position and R² at the 5-position. Regioisomer B has the R² group at the 3-position and R¹ at the 5-position. DMA = N,N-dimethylacetamide.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 1-Aryl-3,5-disubstituted Pyrazoles using a Dipolar Aprotic Solvent

This protocol is adapted from the work of Gosselin et al. and is effective for achieving high regioselectivity in the synthesis of certain 1-aryl-3,5-disubstituted pyrazoles.[8]

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 eq)

    • Arylhydrazine hydrochloride (1.1 eq)

    • N,N-Dimethylacetamide (DMA)

  • Procedure:

    • In a round-bottom flask, dissolve the 1,3-diketone in DMA.

    • Add the arylhydrazine hydrochloride to the solution at room temperature.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography on silica gel or recrystallization to obtain the desired regioisomer.

Protocol 2: Highly Regioselective Synthesis of N-Methylpyrazoles using a Fluorinated Alcohol Solvent

This protocol, based on the findings of Fustero et al., demonstrates the use of HFIP to achieve high regioselectivity.

  • Materials:

    • Unsymmetrical 1,3-diketone (e.g., 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione) (1.0 eq)

    • Methylhydrazine (1.1 eq)

    • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in HFIP.

    • Add methylhydrazine to the solution at room temperature.

    • Stir the reaction mixture at room temperature. The reaction is often complete in less than an hour.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, remove the solvent under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to isolate the major regioisomer.

Mandatory Visualizations

Regioselectivity_Pathway Diketone Unsymmetrical 1,3-Dicarbonyl Hydrazine Substituted Hydrazine Attack_C1 Attack at Carbonyl 1 Attack_C2 Attack at Carbonyl 2 Hydrazine->Attack_C1 Hydrazine->Attack_C2 Intermediate_A Intermediate A Attack_C1->Intermediate_A Cyclization & Dehydration Intermediate_B Intermediate B Attack_C2->Intermediate_B Cyclization & Dehydration Regioisomer_A Regioisomer A Intermediate_A->Regioisomer_A Regioisomer_B Regioisomer B Intermediate_B->Regioisomer_B

Caption: Formation of regioisomers in Knorr pyrazole synthesis.

Troubleshooting_Workflow Start Start: Pyrazole Synthesis with Unsymmetrical Substrates CheckRatio Determine Regioisomer Ratio (e.g., by NMR) Start->CheckRatio Ratio_1_1 Ratio is ~1:1? CheckRatio->Ratio_1_1 Separate Separate Isomers (Chromatography) CheckRatio->Separate Separation needed DesiredIsomer Is major product the desired one? Ratio_1_1->DesiredIsomer No ModifySolvent Change Solvent (e.g., EtOH to HFIP/TFE) Ratio_1_1->ModifySolvent Yes AltRoute Consider Alternative Regioselective Route DesiredIsomer->AltRoute No Success Success: Desired Regioisomer Obtained DesiredIsomer->Success Yes ModifySolvent->CheckRatio AdjustpH Adjust Reaction pH (Acidic or Basic) ModifySolvent->AdjustpH If needed AdjustpH->CheckRatio AdjustpH->AltRoute If needed AltRoute->Success Separate->Success

Caption: Troubleshooting workflow for regioselectivity issues.

References

Technical Support Center: Selective C4-Functionalization of Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing N-alkylation during the C4-functionalization of pyrazoles. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: Why is N-alkylation a common side reaction during the C4-functionalization of pyrazoles?

A1: The nitrogen atoms in the pyrazole ring are nucleophilic and can compete with the C4 position for reaction with electrophiles.[1] For N-unsubstituted pyrazoles, the lone pair of electrons on the pyrrole-like N1 nitrogen is available for reaction, leading to undesired N-substituted products, particularly with alkylating and acylating agents.[2]

Q2: What is the most effective general strategy to prevent N-alkylation?

A2: The most common and effective strategy is to protect the N1-position with a suitable protecting group.[1] This blocks the nucleophilicity of the nitrogen atom, directing the functionalization to the desired C4 position. The choice of protecting group is critical and depends on the subsequent reaction conditions.

Q3: How do substituents on the pyrazole ring influence C4-selectivity versus N-alkylation?

A3: Substituents can have both electronic and steric effects. Bulky substituents at the C3 and/or C5 positions can sterically hinder the approach of reactants to the N1 position, thus favoring C4-functionalization.[1] Electron-withdrawing groups on the pyrazole ring can decrease the nucleophilicity of the nitrogen atoms, potentially reducing the rate of N-alkylation. Conversely, electron-donating groups can increase the electron density of the ring system, including the nitrogen atoms.

Q4: Can the choice of base and solvent impact the regioselectivity of alkylation?

A4: Yes, the reaction conditions, including the base and solvent, can play a crucial role in directing the outcome of the reaction. For instance, the use of specific bases can influence which nitrogen atom of an unsymmetrical pyrazole is deprotonated, thereby affecting the site of subsequent alkylation.[3][4] The solvent can also influence the reactivity and selectivity by affecting the solubility of the pyrazole salt and the nature of the transition state.[5]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Significant N-alkylation observed alongside C4-functionalization. The N1-position of the pyrazole is unprotected and competing for the electrophile.Protect the N1-position with a suitable protecting group (e.g., SEM, THP) before proceeding with C4-functionalization.[6][7][8]
The protecting group used is not stable under the reaction conditions.Select a more robust protecting group that is compatible with the reagents and conditions for C4-functionalization.
Low or no yield of the C4-functionalized product. The pyrazole ring is deactivated by strong electron-withdrawing groups.Harsher reaction conditions, such as higher temperatures or stronger acids, may be necessary.[1]
Steric hindrance from bulky groups at C3 and/or C5 is preventing access to the C4 position.Consider modifying the synthetic route to introduce the C4-functionality before adding bulky substituents.[1]
A mixture of C4 and C5 isomers is obtained. The electronic and steric environments of the C4 and C5 positions are similar.Introduce a blocking group at the C5 position to enhance C4 selectivity.[1]

Experimental Protocols

Protocol 1: N1-Protection of Pyrazole using a Tetrahydropyranyl (THP) Group

This protocol describes a solvent- and catalyst-free method for the protection of the pyrazole nitrogen.[7][8]

Materials:

  • Pyrazole

  • 3,4-Dihydro-2H-pyran (DHP)

Procedure:

  • Combine pyrazole and a slight excess of 3,4-dihydro-2H-pyran (DHP) in a reaction vessel.

  • Stir the mixture at room temperature. The reaction is typically quantitative and proceeds without the need for a solvent or catalyst.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, the resulting N-tetrahydropyran-2-yl (THP) pyrazole can often be used directly in the next step without further purification.

Protocol 2: C4-Iodination of N-Protected Pyrazole

This method is suitable for introducing an iodine atom at the C4 position, which can then be used in cross-coupling reactions.[9]

Materials:

  • N1-protected pyrazole (e.g., N1-THP-pyrazole)

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Glacial acetic acid

  • Dichloromethane

Procedure:

  • Dissolve the N1-protected pyrazole (1.0 mmol) in glacial acetic acid (1 mL).

  • Add a solution of N-iodosuccinimide (NIS) (1.5 mmol) in trifluoroacetic acid (TFA) (1 mL).

  • Heat the reaction mixture at 80 °C overnight.

  • Monitor the reaction progress by TLC.

  • After cooling to room temperature, dilute the mixture with dichloromethane (60 mL).

  • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary

Comparison of Protecting Groups for Pyrazole N-Alkylation Prevention
Protecting GroupAbbreviationIntroduction ConditionsCleavage ConditionsStabilityReference(s)
2-(Trimethylsilyl)ethoxymethylSEMSEM-Cl, baseFluoride source (e.g., TBAF) or acidStable to a wide range of conditions[6]
TetrahydropyranylTHPDHP, acid catalyst (optional)Acidic conditionsStable to basic and organometallic reagents[7][8][10]
PhenylsulfonylPhSO₂PhSO₂Cl, baseHarsh conditions (e.g., reducing agents)Very stable[10]

Visualizations

experimental_workflow cluster_protection Step 1: N1-Protection cluster_functionalization Step 2: C4-Functionalization cluster_deprotection Step 3: Deprotection start Pyrazole protect React with Protecting Group Reagent (e.g., DHP for THP) start->protect protected_pyrazole N1-Protected Pyrazole protect->protected_pyrazole functionalize React with Electrophile (e.g., NIS for Iodination) protected_pyrazole->functionalize c4_functionalized_protected C4-Functionalized N1-Protected Pyrazole functionalize->c4_functionalized_protected deprotect Cleavage of Protecting Group c4_functionalized_protected->deprotect final_product C4-Functionalized Pyrazole deprotect->final_product

Caption: Workflow for selective C4-functionalization of pyrazoles.

troubleshooting_logic start C4-Functionalization Reaction check_side_product N-Alkylated Side Product Detected? start->check_side_product check_yield Low Yield of C4 Product? check_side_product->check_yield No protect_n1 Protect N1 Position check_side_product->protect_n1 Yes optimize_conditions Optimize Reaction Conditions (Temp, Reagents) check_yield->optimize_conditions Yes success Successful C4-Functionalization check_yield->success No protect_n1->start check_sterics Consider Steric Hindrance optimize_conditions->check_sterics check_sterics->start

Caption: Troubleshooting logic for pyrazole C4-functionalization.

References

Technical Support Center: Pyrazole Product Stability and Ring Opening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with pyrazole-containing products, including the potential for ring-opening reactions.

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness in a Pyrazole Solution

Q: I dissolved my pyrazole-based compound, but a precipitate has formed over time. What could be the cause, and how can I troubleshoot this?

A: Precipitation in a solution of a pyrazole derivative can be due to several factors, including poor solubility, degradation leading to less soluble products, or interaction with the solvent or buffer components.

Troubleshooting Steps:

  • Verify Solubility: Re-check the solubility of your specific pyrazole compound in the chosen solvent system. Solubility can be highly dependent on the substituents on the pyrazole ring.

  • pH Adjustment: The pH of the solution can significantly impact the solubility of pyrazole derivatives, which can act as weak acids or bases.[1] Try adjusting the pH to see if the precipitate redissolves.

  • Solvent Change: Consider using a co-solvent system or a different solvent with appropriate polarity to enhance solubility.

  • Degradation Check: The precipitate could be a degradation product. This is particularly common for pyrazole derivatives with ester groups, which can hydrolyze to less soluble carboxylic acids.[1] To investigate this, you can perform a forced degradation study to identify potential degradation products.

  • Analysis of Precipitate: If possible, isolate the precipitate and analyze it using techniques like HPLC, LC-MS, or NMR to identify its structure. This will help determine if it is the original compound or a degradation product.

Issue 2: Discoloration of a Pyrazole Product

Q: My pyrazole-containing sample has developed a yellow or brown tint. What is causing this discoloration, and is the compound still usable?

A: Discoloration, such as the appearance of a yellowish tint, is often an indicator of chemical degradation.[2] This can be caused by oxidation, photodecomposition, or other reactions.

Troubleshooting Steps:

  • Assess Storage Conditions: Ensure the compound is stored under the recommended conditions (e.g., protected from light, under an inert atmosphere, at the correct temperature). Exposure to light and oxygen can lead to the formation of colored impurities.

  • Purity Analysis: Analyze the discolored sample using a stability-indicating HPLC method to quantify the amount of the parent compound remaining and to detect the presence of any new impurity peaks.

  • Forced Degradation Comparison: Compare the impurity profile of the discolored sample to that of samples subjected to forced degradation (e.g., oxidative or photolytic stress). This can help identify the cause of the discoloration.

  • Usability: The usability of the discolored compound depends on the extent of degradation and the nature of the impurities. If the purity is significantly compromised or if the impurities are known to be reactive or toxic, the sample should not be used for sensitive experiments.

Frequently Asked Questions (FAQs)

Stability of Pyrazole Products

Q1: What are the primary factors that influence the stability of pyrazole derivatives?

A1: The stability of pyrazole compounds is influenced by several factors:

  • pH: Both acidic and basic conditions can promote hydrolysis, particularly of ester functionalities.

  • Oxidizing Agents: The pyrazole ring and its substituents can be susceptible to oxidation.[2]

  • Light Exposure: Many pyrazole-containing compounds are photosensitive and can undergo degradation upon exposure to UV or visible light.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Presence of Susceptible Functional Groups: Groups like esters are prone to hydrolysis, while other functionalities may be susceptible to oxidation or other transformations.[1]

Q2: How can I assess the stability of my pyrazole compound?

A2: A forced degradation study, also known as stress testing, is the most effective way to evaluate the stability of a compound. This involves subjecting the compound to harsh conditions to accelerate its degradation and identify potential degradation pathways.[3]

Data Presentation: Forced Degradation of Pyrazole-Containing Drugs

The following tables summarize quantitative data from forced degradation studies on two common pyrazole-containing drugs, Celecoxib and Sildenafil.

Table 1: Forced Degradation of Celecoxib

Stress ConditionTimeTemperature% DegradationReference
Acidic (0.1 N HCl)817 h40°C~3%[2][4]
Alkaline (0.1 N NaOH)817 h40°C~3%[2][4]
Oxidative (H₂O₂)817 h23°C~22%[2][4]

Table 2: Forced Degradation of Sildenafil Citrate

Stress ConditionTimeTemperature% Assay of Active SubstanceReference
Thermal (Dry Heat)24 h105°C99.5%[5]
Photolytic (UV at 254 nm)24 h-99.6%[5]
Acid Hydrolysis (5 N HCl)5 h80°C98.8%[5]
Alkali Hydrolysis (5 N NaOH)5 h80°C90.2%[5]
Oxidation (5% H₂O₂)3 h80°C71.8%[5]
Pyrazole Ring Opening

Q3: Under what conditions can the pyrazole ring open?

A3: While the pyrazole ring is generally stable, it can undergo ring opening under specific conditions. The most common condition is the presence of a strong base.[2] Deprotonation at the C3 position in the presence of a strong base can lead to ring cleavage. Other reagents, such as certain nucleophiles, can also induce ring opening, often as part of a more complex reaction mechanism. Theoretical studies have explored both SN1 and SN2 mechanisms for ring opening in pyrazaboles, which are boron-containing pyrazole derivatives.[6]

Q4: How can I detect if pyrazole ring opening has occurred in my sample?

A4: Detecting ring opening typically requires structural elucidation of the resulting products. The following analytical techniques are useful:

  • Mass Spectrometry (MS): A significant change in the molecular weight of the product compared to the starting material would be a strong indicator of ring opening.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the structure of the degradation products. The disappearance of characteristic pyrazole ring signals and the appearance of new signals corresponding to an open-chain structure would confirm ring opening.

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the ring-opened product from the parent pyrazole compound, allowing for its detection and quantification.

Experimental Protocols

Protocol 1: Forced Degradation Study of a Pyrazole Compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and degradation products.

1. Materials:

  • Pyrazole compound

  • Hydrochloric acid (0.1 N and 1 N)

  • Sodium hydroxide (0.1 N and 1 N)

  • Hydrogen peroxide (3% and 30%)

  • HPLC-grade methanol, acetonitrile, and water

  • pH meter

  • HPLC system with UV or MS detector

  • Photostability chamber

  • Oven

2. Procedure:

  • Acid Hydrolysis: Dissolve the pyrazole compound in 0.1 N HCl. If no degradation is observed, use 1 N HCl. The sample can be heated to accelerate degradation.[3]

  • Base Hydrolysis: Dissolve the pyrazole compound in 0.1 N NaOH. If no degradation is observed, use 1 N NaOH. The sample can be heated.[3]

  • Oxidative Degradation: Dissolve the pyrazole compound in a solution of hydrogen peroxide (start with 3% and increase to 30% if necessary).

  • Thermal Degradation: Expose the solid pyrazole compound to dry heat in an oven.

  • Photolytic Degradation: Expose the solid or a solution of the pyrazole compound to a light source as per ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).[6]

3. Analysis:

  • Analyze all stressed samples, along with a control sample, using a validated stability-indicating HPLC method.

  • Characterize any significant degradation products using LC-MS, MS/MS, or by isolating the degradants for NMR analysis.

Mandatory Visualization: Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolysis Photo->HPLC LCMS LC-MS/MS HPLC->LCMS Characterize Degradants NMR NMR LCMS->NMR Structure Elucidation Sample Pyrazole Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo

Caption: Workflow for a forced degradation study of a pyrazole compound.

Protocol 2: Stability-Indicating HPLC Method for a Pyrazoline Derivative

This protocol provides an example of an RP-HPLC method for the analysis of a pyrazoline derivative.[7]

1. Chromatographic Conditions:

  • Column: Eclipse XDB C18 (150mm x 4.6mm, 5µm)

  • Mobile Phase: 0.1% trifluoroacetic acid in water and methanol (20:80 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 ± 2°C

  • Detection Wavelength: 206 nm

  • Injection Volume: 5.0 µL

2. Sample Preparation:

  • Prepare a stock solution of the pyrazoline derivative in methanol (e.g., 1 mg/mL).

  • Prepare working standards and samples by diluting the stock solution with the mobile phase to the desired concentration.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

3. Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualization: HPLC Analysis Workflow

HPLC_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Dissolve Dissolve Sample in Methanol Dilute Dilute with Mobile Phase Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Separate on C18 Column Inject->Separate Detect Detect at 206 nm Separate->Detect Data Data Analysis Detect->Data

Caption: Workflow for the HPLC analysis of a pyrazoline derivative.

Protocol 3: Photostability Testing of a Pyrazole Compound

This protocol is based on the ICH Q1B guideline for photostability testing.[6][8]

1. Light Source:

  • Use a light source that produces a combination of cool white fluorescent and near-UV light. The exposure levels should be at least 1.2 million lux hours for visible light and 200 watt-hours/square meter for UVA light.

2. Sample Preparation:

  • For solid-state testing, spread a thin layer of the pyrazole compound in a suitable container.

  • For solution-state testing, prepare a solution of the compound in a photostable and transparent container.

  • Prepare a "dark control" sample by wrapping an identical sample in aluminum foil to protect it from light.

3. Procedure:

  • Place the test samples and the dark control in the photostability chamber.

  • Expose the samples to the light source for the required duration to achieve the specified light exposure.

  • Monitor the temperature during the experiment.

4. Analysis:

  • After exposure, visually inspect the samples for any changes in appearance.

  • Analyze the exposed samples and the dark control using a validated stability-indicating HPLC method to determine the extent of degradation.

Mandatory Visualization: Photostability Testing Decision Tree

Photostability_Testing Start Start Photostability Test Expose Expose Drug Substance to Light Start->Expose Analyze Analyze for Degradation Expose->Analyze Change Acceptable Change? Analyze->Change Photostable Photostable Change->Photostable Yes Expose_DP Expose Drug Product to Light Change->Expose_DP No Analyze_DP Analyze Drug Product Expose_DP->Analyze_DP Change_DP Acceptable Change? Analyze_DP->Change_DP Change_DP->Photostable Yes Package Test in Primary Packaging Change_DP->Package No Analyze_Package Analyze Packaged Product Package->Analyze_Package Change_Package Acceptable Change? Analyze_Package->Change_Package Change_Package->Photostable Yes Market_Package Test in Market Packaging Change_Package->Market_Package No Photolabile Photolabile - Requires Light Protection Market_Package->Photolabile

Caption: Decision tree for photostability testing of a drug product.

Signaling Pathways of Pyrazole-Containing Drugs

Celecoxib: COX-2 Inhibition Pathway

Celecoxib is a selective COX-2 inhibitor. It exerts its anti-inflammatory and analgesic effects by blocking the synthesis of prostaglandins.

Mandatory Visualization: Celecoxib Signaling Pathway

Celecoxib_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2

Caption: Simplified signaling pathway of Celecoxib's mechanism of action.

CDPPB: mGluR5 Positive Allosteric Modulation

CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide) is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). It enhances the receptor's response to glutamate, which has potential antipsychotic effects.

Mandatory Visualization: CDPPB Signaling Pathway

CDPPB_Pathway Glutamate Glutamate mGluR5 mGluR5 Receptor Glutamate->mGluR5 Binds Downstream Downstream Signaling (e.g., Ca2+ mobilization) mGluR5->Downstream Activates CDPPB CDPPB CDPPB->mGluR5 Potentiates Antipsychotic Antipsychotic-like Effects Downstream->Antipsychotic

Caption: Mechanism of action of CDPPB as a positive allosteric modulator of mGluR5.

Difenamizole: Analgesic Action

Difenamizole is an analgesic that is thought to exert its effects by modulating dopamine pathways. It may inhibit the release of dopamine and prevent its binding to receptors.

Mandatory Visualization: Difenamizole Logical Relationship

Difenamizole_Pathway Difenamizole Difenamizole DA_Release Dopamine Release Difenamizole->DA_Release Inhibits DA_Binding Dopamine Receptor Binding Difenamizole->DA_Binding Prevents Analgesia Analgesic Effect DA_Release->Analgesia DA_Binding->Analgesia

Caption: Postulated mechanism of analgesic action for Difenamizole.

References

Technical Support Center: Scale-up Synthesis of 3-Phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-Phenyl-1H-pyrazole-4-carbaldehyde. It provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during laboratory and pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The Vilsmeier-Haack reaction is the most widely reported and scalable method for the synthesis of this compound.[1][2][3][4][5][6][7][8] This reaction typically involves the formylation of a suitable precursor, such as acetophenone phenylhydrazone, using a Vilsmeier reagent prepared from a formamide (like N,N-dimethylformamide, DMF) and a halogenating agent (like phosphorus oxychloride, POCl₃).[1][9][10]

Q2: What are the critical parameters to control during the Vilsmeier-Haack reaction for this synthesis?

A2: For a successful and high-yielding Vilsmeier-Haack reaction on a larger scale, the following parameters are critical:

  • Temperature Control: The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (typically 0-10 °C).[4][8] The subsequent formylation and cyclization steps may require heating, but uncontrolled temperature increases can lead to side product formation and decomposition of the reagent.[11]

  • Stoichiometry of Reagents: The molar ratio of the substrate, DMF, and POCl₃ is crucial. An excess of the Vilsmeier reagent is often used to ensure complete conversion.[8]

  • Reaction Time: Reaction times can vary significantly, from a few hours to overnight, depending on the scale and specific conditions.[1][10] Monitoring the reaction progress by techniques like TLC is essential to determine the optimal reaction time.

  • Work-up Procedure: Careful quenching of the reaction mixture with ice and neutralization with a base (e.g., sodium bicarbonate, sodium hydroxide) is necessary to isolate the product.[10]

Q3: I am observing low yields in my scale-up synthesis. What are the potential causes and solutions?

A3: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Consider increasing the reaction time or temperature, or ensuring more efficient mixing to improve mass transfer.[11] The quality of the starting materials should also be verified.

  • Side Product Formation: The Vilsmeier-Haack reaction can sometimes lead to the formation of chlorinated byproducts or other isomers.[1] Optimizing the reaction temperature and stoichiometry can help minimize these.

  • Product Loss During Work-up: The product may be lost during the extraction or purification steps. Ensure the pH is appropriately adjusted during work-up to maximize product precipitation or extraction into the organic layer. Re-evaluate the choice of extraction solvent and the number of extractions.

  • Substrate Quality: The purity of the starting acetophenone phenylhydrazone is important. Impurities in the starting material can lead to lower yields and complicate purification.

Q4: How can I purify this compound on a large scale?

A4: Common purification methods for this compound at scale include:

  • Recrystallization: This is often the most effective and economical method for large-scale purification. Suitable solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[10][12] The choice of solvent is critical for obtaining high purity.

  • Column Chromatography: While effective at the lab scale, silica gel chromatography can be costly and time-consuming for large quantities. It is typically reserved for instances where very high purity is required or when recrystallization is ineffective.

  • Acid-Base Extraction: As pyrazoles can be protonated, forming acid addition salts, this property can be exploited for purification.[13] Dissolving the crude product in an organic solvent and washing with an acidic solution can remove non-basic impurities. The product can then be recovered by neutralizing the aqueous layer and extracting.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Reaction Stalls / Incomplete Conversion - Insufficient reagent stoichiometry.- Poor mixing on a larger scale.- Reaction temperature is too low.- Increase the molar equivalents of the Vilsmeier reagent.- Ensure vigorous and efficient stirring.- Gradually increase the reaction temperature and monitor by TLC.
Formation of Dark-Colored Impurities - Reaction temperature is too high, leading to decomposition.- Air oxidation of intermediates or product.- Maintain strict temperature control, especially during the addition of POCl₃.- Conduct the reaction under an inert atmosphere (e.g., Nitrogen, Argon).
Difficult Product Isolation / Oily Product - Incomplete hydrolysis of reaction intermediates.- Presence of residual DMF.- Incorrect pH during work-up.- Ensure the reaction mixture is thoroughly quenched on ice and stirred for a sufficient time.- Use vacuum to remove residual DMF after extraction.- Carefully adjust the pH to the point of maximum precipitation of the product before filtration or extraction.
Presence of Chlorinated Byproducts - The Vilsmeier-Haack reaction can sometimes lead to chlorination of the pyrazole ring.- Modify the reaction conditions, such as using a different Vilsmeier reagent (e.g., prepared from oxalyl chloride and DMF).- Optimize the reaction temperature and time to favor formylation over chlorination.

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is a generalized procedure based on common literature methods.[1][9][10][14] Optimization for specific scales and equipment is recommended.

Step 1: Preparation of Acetophenone Phenylhydrazone

  • To a solution of acetophenone (1.0 eq) in ethanol, add phenylhydrazine (1.0-1.1 eq).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate. If not, the volume of the solvent can be reduced under vacuum.

  • Filter the solid, wash with cold ethanol, and dry to obtain acetophenone phenylhydrazone.

Step 2: Vilsmeier-Haack Formylation and Cyclization

  • In a multi-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place N,N-dimethylformamide (DMF, 5-10 eq).

  • Cool the DMF to 0 °C in an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃, 2-3 eq) dropwise, ensuring the temperature does not exceed 10 °C.

  • Stir the mixture at 0 °C for 30-60 minutes to form the Vilsmeier reagent.

  • Add the acetophenone phenylhydrazone (1.0 eq) portion-wise to the Vilsmeier reagent, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C.[4][10]

  • Maintain heating for 4-12 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is ~7-8.

  • The solid product will precipitate. Stir for an additional 30-60 minutes to ensure complete precipitation.

  • Filter the crude product, wash thoroughly with water, and dry under vacuum.

  • Purify the crude this compound by recrystallization from a suitable solvent like ethanol.

Data Presentation

Table 1: Comparison of Reaction Conditions for Vilsmeier-Haack Synthesis

Reference / Method Substrate Reagents (eq) Temperature (°C) Time (h) Yield (%)
Conventional Heating[10]Acetophenone PhenylhydrazonePOCl₃ (3 eq), DMF (10 eq)60-654Not specified, but generally good
Modified Conventional[8](E)-1-[1-(3,5-difluorophenyl)ethylidene]-2-phenylhydrazinePOCl₃ (10 eq), DMF (5 eq)Reflux6Good yield, high purity
Microwave-Assisted[14]Substituted PhenylhydrazonesPOCl₃/DMFNot specified5-15 minGenerally satisfactory
Ultrasonic-Assisted[14]Substituted PhenylhydrazonesPOCl₃/DMFNot specified10-60 minGenerally satisfactory

Visualizations

Experimental Workflow: Vilsmeier-Haack Synthesis

G Experimental Workflow for the Synthesis of this compound cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Vilsmeier-Haack Reaction & Cyclization cluster_2 Step 3: Purification start Acetophenone + Phenylhydrazine reflux Reflux in Ethanol (cat. Acetic Acid) start->reflux cool_filter Cool, Filter & Dry reflux->cool_filter hydrazone Acetophenone Phenylhydrazone cool_filter->hydrazone add_hydrazone Add Hydrazone hydrazone->add_hydrazone vilsmeier_prep Prepare Vilsmeier Reagent (DMF + POCl3 at 0°C) vilsmeier_prep->add_hydrazone heat Heat Reaction Mixture (60-80°C) add_hydrazone->heat quench Quench on Ice & Neutralize heat->quench isolate Filter, Wash & Dry quench->isolate product Crude Product isolate->product recrystallize Recrystallize from Ethanol product->recrystallize final_product Pure this compound recrystallize->final_product

Caption: A flowchart illustrating the key stages in the synthesis and purification of this compound.

Logical Relationship: Troubleshooting Low Yields

G Troubleshooting Guide for Low Yields cluster_causes Potential Causes cluster_solutions Corrective Actions low_yield Low Yield Observed incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn side_products Side Product Formation low_yield->side_products workup_loss Loss During Work-up low_yield->workup_loss poor_reagents Poor Reagent Quality low_yield->poor_reagents optimize_conditions Increase Time/Temp/Mixing incomplete_rxn->optimize_conditions control_temp Optimize Temp & Stoichiometry side_products->control_temp optimize_workup Optimize pH & Extraction workup_loss->optimize_workup verify_reagents Verify Starting Material Purity poor_reagents->verify_reagents

Caption: A diagram showing the logical relationship between the problem of low yield and its potential causes and solutions.

References

Technical Support Center: Efficient Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the efficient synthesis of pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for pyrazole synthesis?

A1: The most prevalent methods for pyrazolem synthesis include the Knorr pyrazole synthesis, which involves the reaction of a hydrazine with a 1,3-dicarbonyl compound, and multicomponent reactions (MCRs).[1][2] The Knorr synthesis is a classic and widely used method.[1][2] MCRs are gaining prominence as they are often more environmentally friendly and efficient, allowing for the one-pot synthesis of complex pyrazole derivatives.[3]

Q2: How do I select the appropriate catalyst for my pyrazole synthesis?

A2: Catalyst selection is crucial for an efficient reaction and depends on several factors, including the specific pyrazole derivative being synthesized, the reaction conditions, and desired outcomes (e.g., high yield, short reaction time, green chemistry). For instance, nano-ZnO has proven to be an effective and environmentally friendly catalyst for the synthesis of 1,3,5-substituted pyrazoles, offering high yields in short reaction times.[4][5][6] For the synthesis of pyranopyrazoles, heterogeneous catalysts are often favored due to their stability, selectivity, and recyclability.[3]

Q3: What are the advantages of using a heterogeneous catalyst?

A3: Heterogeneous catalysts offer several distinct advantages in pyrazole synthesis, including thermal stability, high selectivity, low toxicity, and ease of modification.[3] A significant benefit is their straightforward recovery and recyclability compared to homogeneous catalysts, which aligns with the principles of green chemistry.[3]

Q4: Can pyrazole synthesis be performed under solvent-free conditions?

A4: Yes, several methods have been developed for the solvent-free synthesis of pyrazoles. These approaches are considered green and can lead to simpler work-up procedures. For example, taurine has been used as a catalyst for the synthesis of dihydropyrano[2,3-c]pyrazoles in pure water, and SrFe12O19 magnetic nanoparticles have been used for solvent-free synthesis of coumarin-functionalized pyrazoles.[7]

Troubleshooting Guide

Problem 1: Low or no product yield.

Possible Cause Suggested Solution
Incorrect Catalyst The chosen catalyst may not be optimal for the specific substrates or reaction conditions. Review the literature for catalysts successfully used for similar pyrazole syntheses. Consider screening a variety of catalysts, such as Lewis acids (e.g., lithium perchlorate) or nano-catalysts (e.g., nano-ZnO).[4][5]
Sub-optimal Reaction Temperature Temperature plays a critical role in reaction kinetics. A temperature-controlled study can help determine the optimal temperature for your specific reaction.[8] In some cases, increasing the temperature may be necessary, while for others, room temperature is sufficient.[4]
Poor Quality of Starting Materials Impurities in hydrazines or 1,3-dicarbonyl compounds can lead to side reactions and reduced yields.[5] Ensure the purity of your starting materials before beginning the reaction.
Inappropriate Solvent The solvent can significantly influence the reaction's outcome. For certain reactions, aprotic dipolar solvents like DMF or DMSO may yield better results than polar protic solvents such as ethanol.[5][6]

Problem 2: Formation of side products or regioisomers.

Possible Cause Suggested Solution
Lack of Regioselectivity The reaction of unsymmetrical 1,3-dicarbonyl compounds with hydrazines can lead to the formation of two regioisomers. The choice of catalyst and solvent can influence regioselectivity. For instance, using aprotic dipolar solvents has been shown to improve regioselectivity in the synthesis of 1-aryl-3,4,5-substituted pyrazoles.[6]
Homocoupling of Starting Materials In catalyzed reactions, especially with aryl halides, homocoupling can be a competing side reaction. Lowering the reaction temperature or screening different ligands (in the case of copper- or palladium-catalyzed reactions) can help minimize this.[5]
Side Reactions of Functional Groups The functional groups on your starting materials may be undergoing undesired reactions under the chosen conditions. Protecting sensitive functional groups before the reaction and deprotecting them afterward can be a viable strategy.

Data Presentation: Comparison of Catalysts for Pyrazole Synthesis

CatalystSubstratesSolventTemp. (°C)TimeYield (%)Reference
Nano-ZnOPhenylhydrazine, Ethyl acetoacetateEthanolRoom Temp.15-20 min95[4][6]
SBA-Pr-NH2Arylmethylidenemalononitrile, Phenylhydrazine, Ethyl acetoacetateEthanolRoom Temp.8 min80-95[3]
Mn/ZrO2Ethyl acetoacetate, Malononitrile, Hydrazine hydrate, Aryl aldehydesEthanol80 (Ultrasound)10 min88-98[3]
H3PW12O40-loaded magnetic nanocatalystMalononitrile, Hydrazine hydrate, Ethyl acetoacetate, AldehydesWaterRoom Temp.10 min89-99[3]
AgOTf (1 mol%)Trifluoromethylated ynones, Aryl (alkyl) hydrazinesNot specifiedRoom Temp.1 hup to 99[4]
(TBA)2S2O8Aldehydes, Arylhydrazines, β-diketones/β-ketoestersSolvent-freeNot specifiedNot specifiedNot specified[7]
SrFe12O19 magnetic nanoparticlesNot specifiedSolvent-freeNot specifiedShortHigh[7]
TaurineAldehydes, Acyl hydrazides, MalononitrileWaterNot specifiedNot specifiedGood to Excellent[7]

Experimental Protocols

Synthesis of 1,3,5-substituted pyrazole derivatives using nano-ZnO catalyst [4][5][6]

  • Materials: Phenylhydrazine (1 mmol), ethyl acetoacetate (1 mmol), nano-ZnO (10 mol%), ethanol (10 mL).

  • Procedure: a. In a round-bottom flask, combine phenylhydrazine, ethyl acetoacetate, and nano-ZnO in ethanol. b. Stir the mixture at room temperature. c. Monitor the reaction progress using Thin Layer Chromatography (TLC). d. Upon completion, remove the catalyst by filtration. e. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product. f. Purify the product by column chromatography or recrystallization.

Four-component synthesis of pyrano[2,3-c]-pyrazole scaffolds using a magnetic nanocatalyst [3]

  • Materials: Malononitrile, hydrazine hydrate, ethyl acetoacetate, various aldehydes, and H3PW12O40-loaded aminated magnetic (Fe3O4@SiO2-EP-NH-HPA) nanocatalyst.

  • Procedure: a. Conduct the four-component reaction in water at room temperature. b. After the reaction is complete (typically within 10 minutes), the magnetic nanocatalyst can be recovered using an external magnet. c. The catalyst can be washed, dried, and reused for subsequent reactions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants & Catalyst in Solvent react Stir at Defined Temperature start->react monitor Monitor Progress (TLC) react->monitor filter Catalyst Removal (Filtration/Magnetic Separation) monitor->filter Reaction Complete evaporate Solvent Evaporation filter->evaporate purify Purification (Chromatography/Recrystallization) evaporate->purify product Pure Pyrazole Product purify->product troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Product Yield cause1 Incorrect Catalyst problem->cause1 cause2 Sub-optimal Temperature problem->cause2 cause3 Impure Starting Materials problem->cause3 cause4 Inappropriate Solvent problem->cause4 sol1 Screen Catalysts cause1->sol1 sol2 Optimize Temperature cause2->sol2 sol3 Purify Reactants cause3->sol3 sol4 Test Different Solvents cause4->sol4

References

Validation & Comparative

Structural Validation of Phenyl-Pyrazole Carbaldehydes by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural validation of 3-Phenyl-1H-pyrazole-4-carbaldehyde and its analogue, 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of detailed public data for the former, this guide will focus on the comprehensive NMR analysis of 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, offering insights that are directly applicable to the structural confirmation of similar pyrazole-based compounds.

Comparative NMR Data Analysis

The structural elucidation of pyrazole derivatives by NMR spectroscopy relies on the characteristic chemical shifts and coupling patterns of the protons and carbons in the molecule. The table below summarizes the detailed ¹H and ¹³C NMR spectral data for 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. This data serves as a benchmark for researchers working with analogous compounds.

Compound 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Solvent DMSO-d₆
¹H NMR (δ, ppm) Signal
13.4 (br s)
9.8 (s)
8.4 (s)
7.8 (d, J=8.8 Hz)
7.1 (d, J=8.8 Hz)
3.8 (s)
¹³C NMR (δ, ppm) Chemical Shift
185.0
160.7
153.0
139.0
128.8
123.0
118.0
114.3
55.3

Note: Data for 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is compiled from publicly available spectral information.

Discussion of Structural Features and Comparison

The ¹H NMR spectrum of 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde shows characteristic signals that confirm its structure. The aldehyde proton appears as a sharp singlet at a downfield chemical shift (around 9.8 ppm), which is typical for formyl groups. The pyrazole ring protons, H-5 and the N-H proton, are also readily identifiable. The broad singlet for the N-H proton is a common feature in pyrazole spectra and can be confirmed by D₂O exchange.

The aromatic protons of the 4-methoxyphenyl group exhibit a classic AA'BB' system, with two doublets corresponding to the ortho and meta protons. The electron-donating methoxy group influences the chemical shifts of these aromatic protons, causing the ortho protons (H-2', H-6') to appear at a slightly different shift compared to the meta protons (H-3', H-5').

For the unsubstituted This compound , one would expect the phenyl protons to present a more complex multiplet in the aromatic region of the ¹H NMR spectrum, due to the absence of the C₂ symmetry seen in the 4-methoxyphenyl analogue. The chemical shifts of the pyrazole core protons and carbons would be similar, with minor variations due to the change in the electronic nature of the phenyl substituent.

Experimental Protocols

A standard protocol for the NMR analysis of pyrazole carbaldehydes is outlined below:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

2. ¹H NMR Spectroscopy:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters on a 400 MHz spectrometer include:

    • Pulse program: zg30

    • Number of scans: 16-32

    • Relaxation delay: 1.0 s

    • Acquisition time: ~4 s

    • Spectral width: ~20 ppm

3. ¹³C NMR Spectroscopy:

  • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

  • Typical parameters include:

    • Pulse program: zgpg30

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2.0 s

    • Spectral width: ~250 ppm

4. 2D NMR Spectroscopy (for detailed structural confirmation):

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks. This is particularly useful for assigning protons in the phenyl ring.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations (one-bond couplings).

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (two- and three-bond couplings), which are crucial for assigning quaternary carbons and piecing together the molecular skeleton.

Visualizing Structural Validation Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of NMR-based structural validation and the key correlations used to confirm the structure of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Confirmation Sample This compound Solvent Deuterated Solvent (e.g., DMSO-d6) Sample->Solvent NMR_Tube Sample in NMR Tube Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Insert into Spectrometer OneD_NMR 1H NMR 13C NMR Spectrometer->OneD_NMR 1D Experiments TwoD_NMR COSY HSQC HMBC Spectrometer->TwoD_NMR 2D Experiments Chemical_Shifts Chemical Shifts & Multiplicities OneD_NMR->Chemical_Shifts Determine Correlations ¹H-¹H and ¹H-¹³C Correlations TwoD_NMR->Correlations Identify Structure_Validation Final Structure Validation Chemical_Shifts->Structure_Validation Correlations->Structure_Validation

NMR Structural Validation Workflow

G H5 H-5 C5 C-5 H5->C5 HSQC C4 C-4 H5->C4 HMBC C3 C-3 H5->C3 HMBC CHO_H CHO (H) CHO_H->C5 HMBC CHO_H->C4 HMBC CHO_C CHO (C) CHO_H->CHO_C HSQC H_phenyl Phenyl (H) H_phenyl->C3 HMBC H_phenyl->H_phenyl COSY C_phenyl_ipso Phenyl (ipso-C) H_phenyl->C_phenyl_ipso HMBC C_phenyl Phenyl (other C) H_phenyl->C_phenyl HSQC NH N-H

Key 2D NMR Correlations for Structural Confirmation

A Comparative Analysis of Pyrazole Synthesis Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the performance and methodologies of prominent pyrazole synthesis techniques, supported by experimental data.

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmaceuticals. The efficient and versatile synthesis of pyrazole derivatives is therefore of paramount importance to researchers and drug development professionals. This guide provides a comparative analysis of three widely employed methods for pyrazole synthesis: the classical Knorr synthesis, modern multicomponent reactions (MCRs), and efficient microwave-assisted synthesis. The performance of each method is evaluated based on reaction yields, conditions, and substrate scope, with detailed experimental protocols and mechanistic insights provided.

At a Glance: Comparison of Pyrazole Synthesis Methods

Synthesis MethodKey FeaturesTypical Reaction TimeTypical TemperatureTypical Yield
Knorr Pyrazole Synthesis Traditional, robust, and well-established method.1 - 24 hoursRoom temperature to reflux70-95%
Multicomponent Reactions (MCRs) High atom economy, operational simplicity, and diversity-oriented.20 minutes - several hoursRoom temperature to reflux80-95%
Microwave-Assisted Synthesis Rapid, efficient, and often leads to higher yields in shorter times.2 - 20 minutes70 - 140°C82-98%

In-Depth Analysis of Synthesis Methods

Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported in 1883, is a reliable and enduring method for the synthesis of pyrazoles.[1][2][3] It involves the condensation of a β-ketoester or a 1,3-dicarbonyl compound with a hydrazine or its derivative, typically under acidic conditions.[1][2][4] The versatility of this method allows for the synthesis of a wide range of substituted pyrazoles.[4]

Mechanism: The reaction proceeds through the initial formation of a hydrazone intermediate by the reaction of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound.[3][5] This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group, and subsequent dehydration to yield the aromatic pyrazole ring.[3][5]

Experimental Protocol: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one [6]

  • Reactants:

    • Ethyl acetoacetate (1.0 equivalent)

    • Phenylhydrazine (1.0 equivalent)

  • Procedure:

    • Carefully add ethyl acetoacetate to phenylhydrazine in a round-bottom flask. The reaction is exothermic.

    • Heat the mixture under reflux for 1 hour.

    • Cool the resulting syrup in an ice bath.

    • Induce crystallization by adding a small amount of diethyl ether and stirring vigorously.

    • Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone.

Logical Workflow for Knorr Pyrazole Synthesis

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Mixing Mixing and Heating 1_3_Dicarbonyl->Mixing Hydrazine Hydrazine Derivative Hydrazine->Mixing Condensation Condensation Mixing->Condensation Acid Catalyst Cyclization Intramolecular Cyclization Condensation->Cyclization Dehydration Dehydration Cyclization->Dehydration Cooling Cooling Dehydration->Cooling Crystallization Crystallization Cooling->Crystallization Filtration Filtration Crystallization->Filtration Recrystallization Recrystallization Filtration->Recrystallization Pyrazole Pyrazole Derivative Recrystallization->Pyrazole

Caption: Experimental workflow for Knorr pyrazole synthesis.

Reaction Mechanism of Knorr Pyrazole Synthesis

G Reactants 1,3-Dicarbonyl + Hydrazine Hydrazone Hydrazone Intermediate Reactants->Hydrazone Condensation (-H2O) Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Product Cyclic_Intermediate->Pyrazole Dehydration (-H2O) G cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_workup Workup & Purification cluster_product Product Aldehyde Aldehyde Mixing Mixing with Catalyst Aldehyde->Mixing Malononitrile Malononitrile Malononitrile->Mixing Ketoester β-Ketoester Ketoester->Mixing Hydrazine Hydrazine Hydrazine->Mixing Cascade Cascade Reactions Mixing->Cascade Filtration Filtration Cascade->Filtration Washing Washing Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Fused_Pyrazole Fused Pyrazole Derivative Recrystallization->Fused_Pyrazole G Reactants Aldehyde + Malononitrile + β-Ketoester + Hydrazine Knoevenagel Knoevenagel Adduct Reactants->Knoevenagel Knoevenagel Condensation Michael Michael Adduct Knoevenagel->Michael Michael Addition Cyclization Cyclized Intermediate Michael->Cyclization Intramolecular Cyclization Product Pyrano[2,3-c]pyrazole Cyclization->Product Dehydration/ Tautomerization G cluster_reactants Reactants cluster_reaction Microwave Reaction cluster_workup Workup & Purification cluster_product Product Reactant_A Reactant A Mixing Mixing Reactant_A->Mixing Reactant_B Reactant B Reactant_B->Mixing Irradiation Microwave Irradiation Mixing->Irradiation Isolation Isolation Irradiation->Isolation Purification Purification Isolation->Purification Pyrazole Pyrazole Derivative Purification->Pyrazole

References

A Comparative Guide to 3-Phenyl-1H-pyrazole-4-carbaldehyde and Other Heterocyclic Aldehydes in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heterocyclic aldehydes are foundational building blocks in organic and medicinal chemistry. Their unique electronic properties and versatile reactivity make them indispensable precursors for the synthesis of complex molecules, particularly in the realm of drug discovery. Among these, 3-Phenyl-1H-pyrazole-4-carbaldehyde has emerged as a privileged scaffold due to the diverse biological activities associated with the pyrazole core, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2]

This guide provides an objective comparison of this compound with other common five-membered heterocyclic aldehydes, namely Furan-2-carbaldehyde (furfural), Thiophene-2-carbaldehyde, and Pyrrole-2-carbaldehyde. We will explore their relative reactivity, supported by experimental data, and provide detailed synthetic protocols for key transformations.

Theoretical Background: Electronic Properties and Reactivity

The reactivity of a heterocyclic aldehyde is fundamentally governed by the electronic nature of the aromatic ring to which the formyl group is attached.[3]

  • Pyrrole-2-carbaldehyde : The nitrogen atom in pyrrole is a strong π-donor, significantly increasing the electron density of the ring. This makes the aldehyde group less electrophilic compared to other heterocyclic aldehydes.

  • Furan-2-carbaldehyde : Oxygen is more electronegative than nitrogen, making furan less electron-rich than pyrrole. Consequently, furan-2-carbaldehyde is more reactive towards nucleophiles.[3]

  • Thiophene-2-carbaldehyde : Thiophene is considered more aromatic than furan. The sulfur atom is less electronegative than oxygen, allowing for more effective electron delocalization, which can slightly decrease the partial positive charge on the carbonyl carbon compared to furan.[3]

  • This compound : The pyrazole ring is a unique system with two adjacent nitrogen atoms. It is considered a π-excessive heterocycle. The overall electronic effect on the C4-aldehyde is a complex interplay of the inductive effects of the nitrogens and the mesomeric effects of the entire ring system, often leading to high reactivity in condensation reactions. The phenyl group at the C3 position further influences reactivity through steric and electronic effects.

Comparative Performance in Synthesis: The Knoevenagel Condensation

The Knoevenagel condensation, a nucleophilic addition of an active methylene compound to a carbonyl group followed by dehydration, is a cornerstone reaction for C-C bond formation.[4][5] It serves as an excellent benchmark for comparing the electrophilicity and reactivity of different aldehydes.

While a direct, single-study comparison of all four aldehydes under identical conditions is scarce, we can collate data from various sources to establish a general reactivity trend. The reaction yield and time are key performance indicators.

AldehydeActive Methylene CompoundCatalyst/SolventTime (h)Yield (%)Reference
3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehydeMalononitrilePiperidine/Ethanol588[1]
Thiophene-2-carbaldehydeMalononitrileWet Copper Slag/H2O0.1796[5]
Furan-2-carbaldehydeMalononitrileWet Copper Slag/H2O0.1798[5]
Pyrrole-2-carbaldehydeMalononitrileGrinding/Catalyst-free0.592[6]

Analysis: The data suggests that furan and thiophene-2-carbaldehydes are highly reactive, often providing excellent yields in very short reaction times, particularly with efficient modern catalysts.[5] this compound also demonstrates high reactivity, leading to good yields.[1] The reactivity of pyrrole-2-carbaldehyde can be excellent under specific conditions, such as solvent-free grinding.[6] The electrophilicity of the carbonyl carbon is a key driver, which is modulated by the electron-donating or -withdrawing nature of the heterocyclic ring.[7]

Key Synthetic Applications & Methodologies

Synthesis of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the most common and efficient method for the formylation of pyrazoles.[8][9] It involves the reaction of a suitable hydrazone precursor with the Vilsmeier reagent (POCl₃/DMF).

G Vilsmeier-Haack Synthesis Workflow cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Product start1 Acetophenone Phenylhydrazone react Cyclization & Formylation Stir at 60-65°C, 4h start1->react start2 Vilsmeier Reagent (DMF + POCl3) start2->react workup Quench with ice Neutralize with NaHCO3 react->workup filter Filter & Dry workup->filter product 3-Phenyl-1H-pyrazole- 4-carbaldehyde filter->product

Caption: Workflow for the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes.

Experimental Protocol:

  • Preparation of Vilsmeier-Haack Reagent: To 10 mL of N,N-dimethylformamide (DMF) cooled in an ice bath, 1.1 mL (0.012 mol) of phosphorus oxychloride (POCl₃) is added dropwise with stirring. The reagent is prepared fresh before use.[10]

  • Reaction: N'-(1-phenylethylidene)benzohydrazide (acetophenone phenylhydrazone) (0.004 mol) is added to the freshly prepared Vilsmeier-Haack reagent in small portions.[10]

  • Heating: The reaction mixture is stirred at 60–65°C for 4 hours. The completion of the reaction is monitored by Thin Layer Chromatography (TLC).[10]

  • Work-up: The reaction mixture is cooled and slowly poured into crushed ice with constant stirring. The solution is then neutralized with solid sodium bicarbonate (NaHCO₃) until the effervescence ceases.[10]

  • Isolation: The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is purified by recrystallization from methanol to afford 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde.[10]

Synthesis of Pyrazole-based Schiff Bases

Schiff base formation is a robust reaction that highlights the utility of heterocyclic aldehydes in constructing complex ligands and biologically active molecules.[11][12] Pyrazole-based Schiff bases are of particular interest for their therapeutic potential.[13]

G Comparative Schiff Base Formation A 3-Phenyl-1H-pyrazole- 4-carbaldehyde P1 Pyrazole Schiff Base A->P1 Reflux, EtOH + gl. Acetic Acid B Furan-2-carbaldehyde P2 Furan Schiff Base B->P2 Reflux, EtOH + gl. Acetic Acid C Thiophene-2-carbaldehyde P3 Thiophene Schiff Base C->P3 Reflux, EtOH + gl. Acetic Acid reagent Substituted Aniline (R-NH2) G Drug Action Signaling Pathway cluster_inhibitor Inhibitor cluster_targets Bacterial Targets cluster_pathways Metabolic Pathways cluster_outcome Result inhibitor Pyrazole Schiff Base (Derivative of Aldehyde) dhfr DHFR (Dihydrofolate Reductase) inhibitor->dhfr Inhibition gyrase DNA Gyrase inhibitor->gyrase Inhibition folate Folate Synthesis dhfr->folate Required For dna_rep DNA Replication & Repair gyrase->dna_rep Required For outcome Bacterial Cell Death folate->outcome Blocked Pathway Leads To dna_rep->outcome Blocked Pathway Leads To

References

Unlocking Therapeutic Potential: A Comparative Analysis of Substituted Pyrazole Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the anticancer activities of novel substituted pyrazole derivatives reveals significant potential in the development of targeted cancer therapies. This guide provides a comparative analysis of their biological activities, supported by experimental data, to aid researchers and drug development professionals in navigating this promising class of compounds.

Pyrazole-based compounds have emerged as a significant scaffold in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Their structural versatility allows for modifications that can enhance their efficacy and selectivity against various biological targets.[2][3] This guide focuses on the comparative anticancer activity of a selection of substituted pyrazole derivatives, highlighting their potency against different cancer cell lines and shedding light on their mechanisms of action.

Comparative Anticancer Activity

The antiproliferative effects of various substituted pyrazole derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below. Lower IC50 values indicate higher potency.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
KA5 4-((4-bromophenyl) diazinyl)-5-methyl-1,3-diphenyl-pyrazoleHepatocellular Carcinoma (HepG2)8.5[4]
Sorafenib (Standard of Care)Hepatocellular Carcinoma (HepG2)4.51[4]
Compound 12d (Structure not specified)Human Ovarian Adenocarcinoma (A2780)Not specified, but noted for high activity[5]
Compound 31 Pyrazole-based hybrid heteroaromaticLung Cancer (A549)42.79[2]
Compound 32 Pyrazole-based hybrid heteroaromaticLung Cancer (A549)55.73[2]
Compound 53 5-alkylated selanyl-1H-pyrazole derivativeHepatocellular Carcinoma (HepG2)15.98[2]
Compound 54 4-amino-5-substituted selenolo[2,3-c]pyrazole analogHepatocellular Carcinoma (HepG2)13.85[2]
Compound 15 N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amineOvarian Cancer (A2780)0.127–0.560 (across 13 cell lines)[6]
Compound 161b Pyrazole-containing imide derivativeLung Cancer (A-549)3.22[7]
5-Fluorouracil (Standard of Care)Lung Cancer (A-549)59.27[7]

Experimental Protocols

The evaluation of the anticancer activity of these pyrazole derivatives involved the following key experimental methodologies:

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., HepG2, A549, A2780) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazole derivatives and a standard drug (e.g., Sorafenib, 5-Fluorouracil) for a specified period (typically 48-72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve these crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curves.[6]

Cyclin-Dependent Kinase (CDK) Inhibition Assay

This assay measures the ability of the compounds to inhibit the activity of specific cyclin-dependent kinases, which are key regulators of the cell cycle.

  • Kinase Reaction: The assay is typically performed in a multi-well plate format. The reaction mixture contains the specific CDK enzyme (e.g., CDK2), a substrate peptide, and ATP.

  • Compound Addition: The pyrazole derivatives are added to the reaction mixture at various concentrations.

  • Phosphorylation Measurement: The kinase reaction is allowed to proceed, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity, fluorescence, or luminescence-based detection.

  • Ki Calculation: The inhibitory constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition, is determined from the experimental data.[6]

Mechanism of Action: Targeting the Cell Cycle

Several of the studied pyrazole derivatives exert their anticancer effects by targeting key regulators of the cell cycle, such as Cyclin-Dependent Kinases (CDKs).[2][6] Inhibition of CDKs disrupts the normal progression of the cell cycle, leading to cell cycle arrest and, ultimately, apoptosis (programmed cell death).[5][6] The diagram below illustrates this signaling pathway.

G cluster_0 Cell Cycle Progression cluster_1 Regulatory Proteins cluster_2 Therapeutic Intervention G1 Phase G1 Phase S Phase S Phase G1 Phase->S Phase G2 Phase G2 Phase S Phase->G2 Phase Apoptosis Apoptosis S Phase->Apoptosis Arrest leads to M Phase M Phase G2 Phase->M Phase Cell Division Cell Division M Phase->Cell Division Cyclins Cyclins Cyclin-CDK Complex Cyclin-CDK Complex Cyclins->Cyclin-CDK Complex CDKs CDKs CDKs->Cyclin-CDK Complex Cyclin-CDK Complex->S Phase Promotes Transition Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->Cyclin-CDK Complex Inhibits

Mechanism of CDK Inhibition by Pyrazole Derivatives.

This guide provides a snapshot of the promising anticancer activities of substituted pyrazole derivatives. The presented data and methodologies offer a foundation for further research and development in this area, with the ultimate goal of translating these findings into effective cancer therapies.

References

A Comparative Guide to Confirming the Purity of Synthesized 3-Phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step that underpins the reliability of experimental results and the safety of potential therapeutic agents. This guide provides a comprehensive comparison of analytical techniques for confirming the purity of 3-Phenyl-1H-pyrazole-4-carbaldehyde, a key intermediate in the synthesis of various pharmaceuticals. We present objective comparisons of common and alternative methods, supported by detailed experimental protocols and data presentation, to aid in the selection of the most suitable analytical strategy.

Introduction to Purity Assessment

This compound is a versatile heterocyclic aldehyde widely used as a building block in medicinal chemistry. The presence of impurities, even in trace amounts, can significantly impact the outcome of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API). Therefore, rigorous purity analysis is not merely a quality control measure but a fundamental aspect of chemical synthesis and drug discovery. The choice of analytical technique depends on several factors, including the nature of the expected impurities, the required level of accuracy, and the available instrumentation.

Primary Analytical Techniques for Purity Confirmation

The most commonly employed methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Each technique offers distinct advantages and provides complementary information regarding the identity and purity of the synthesized compound.

Data Presentation: Comparison of Primary Analytical Techniques
TechniquePrincipleInformation ProvidedPurity AssessmentAdvantagesLimitations
HPLC (UV-Vis) Differential partitioning of analytes between a stationary and a mobile phase.Retention time (qualitative), Peak area (quantitative)Quantitative (typically >95% for pure compounds)High sensitivity, high resolution, well-established for quantitative analysis.Requires a suitable chromophore, method development can be time-consuming.
¹H NMR Nuclear spin transitions in a magnetic field.Chemical shift, coupling constants, integration (structural information and molar ratios)Quantitative (qNMR) and QualitativeProvides detailed structural information, can identify and quantify impurities without a reference standard for each.Lower sensitivity than HPLC, requires soluble samples, complex spectra for mixtures.
FTIR Absorption of infrared radiation by molecular vibrations.Characteristic absorption bands of functional groups.QualitativeFast, non-destructive, provides information about functional groups present.Not suitable for quantification, limited information on the overall molecular structure.
GC-MS / LC-MS Separation by chromatography followed by mass-to-charge ratio determination.Molecular weight, fragmentation patternQualitative (identification of impurities)High sensitivity and selectivity, provides molecular weight information.Fragmentation can be complex, ionization efficiency can vary between compounds.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reverse-phase HPLC method suitable for the purity determination of this compound.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is often effective for aromatic aldehydes. A typical gradient could be:

    • 0-2 min: 20% Acetonitrile

    • 2-15 min: 20-80% Acetonitrile (linear gradient)

    • 15-17 min: 80% Acetonitrile

    • 17-18 min: 80-20% Acetonitrile (linear gradient)

    • 18-20 min: 20% Acetonitrile (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR allows for the determination of purity without the need for a specific reference standard of the analyte.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound.

    • Accurately weigh a suitable internal standard (e.g., 5-10 mg of maleic acid or dimethyl sulfone). The internal standard should have a known purity and its signals should not overlap with the analyte signals.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte (e.g., the aldehyde proton around δ 9.4-9.9 ppm) and a signal of the internal standard.

    • Calculate the purity using the following formula:

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used for the qualitative confirmation of the synthesized compound by identifying its key functional groups.

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

  • Interpretation: Compare the obtained spectrum with a reference spectrum or identify characteristic absorption bands. For this compound, key peaks include:

    • ~3100-3000 cm⁻¹ (C-H stretching of the aromatic and pyrazole rings)

    • ~2850 and ~2750 cm⁻¹ (C-H stretching of the aldehyde)

    • ~1680-1660 cm⁻¹ (C=O stretching of the aldehyde) [1] * ~1600-1450 cm⁻¹ (C=C and C=N stretching of the aromatic and pyrazole rings) [1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • Injection: Split injection (e.g., split ratio 50:1).

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-400 amu.

  • Data Analysis: Identify the main peak corresponding to this compound (molecular ion at m/z 172). Analyze minor peaks by comparing their mass spectra with library data to identify potential impurities. The fragmentation of pyrazoles often involves the loss of N₂ and HCN. [2][3]

Alternative Analytical Techniques

Beyond the standard methods, other techniques can offer advantages in specific situations.

Comparison of Alternative Analytical Techniques
TechniquePrincipleApplicability for this compoundAdvantages
Capillary Electrophoresis (CE) Separation of ions in a capillary under the influence of an electric field.Suitable for the analysis of this polar, heterocyclic compound.High efficiency, short analysis time, low sample and reagent consumption.
Supercritical Fluid Chromatography (SFC) Chromatography using a supercritical fluid as the mobile phase.A "green" alternative to normal-phase HPLC for polar compounds.Faster separations than HPLC, reduced organic solvent consumption.

Visualizing the Workflow

A logical workflow is crucial for a systematic and efficient purity confirmation process.

Purity_Confirmation_Workflow cluster_synthesis Synthesis & Initial Assessment cluster_primary_analysis Primary Purity Analysis cluster_further_characterization Further Characterization & Impurity ID cluster_final_assessment Final Purity Assessment cluster_outcome Outcome Synthesis Synthesized 3-Phenyl-1H- pyrazole-4-carbaldehyde TLC Thin Layer Chromatography (TLC) - Reaction monitoring - Preliminary purity check Synthesis->TLC HPLC HPLC - Quantitative Purity (%) TLC->HPLC NMR ¹H NMR - Structural Confirmation - Impurity Identification TLC->NMR Decision Purity Confirmed? HPLC->Decision FTIR FTIR - Functional Group Confirmation NMR->FTIR MS GC-MS / LC-MS - Molecular Weight Verification - Impurity Identification NMR->MS NMR->Decision Proceed Proceed to Next Step Decision->Proceed Yes Purify Further Purification Required Decision->Purify No

Caption: Experimental workflow for confirming the purity of synthesized this compound.

Logical Relationships in Purity Analysis

The different analytical techniques provide interconnected pieces of information that together form a comprehensive picture of the compound's purity.

Logical_Relationships cluster_data Analytical Data cluster_interpretation Interpretation cluster_conclusion Conclusion HPLC_Data HPLC Data (Retention Time, Peak Area) Quantitative_Purity Quantitative Purity HPLC_Data->Quantitative_Purity NMR_Data NMR Data (Chemical Shifts, Integrals) NMR_Data->Quantitative_Purity qNMR Structural_Confirmation Structural Confirmation NMR_Data->Structural_Confirmation Impurity_Profile Impurity Profile NMR_Data->Impurity_Profile FTIR_Data FTIR Data (Absorption Bands) Functional_Groups Functional Group ID FTIR_Data->Functional_Groups MS_Data MS Data (m/z, Fragmentation) Molecular_Weight Molecular Weight ID MS_Data->Molecular_Weight MS_Data->Impurity_Profile Final_Purity Confirmed Purity of This compound Quantitative_Purity->Final_Purity Structural_Confirmation->Final_Purity Functional_Groups->Structural_Confirmation Molecular_Weight->Structural_Confirmation Impurity_Profile->Final_Purity

Caption: Logical relationships between analytical data and the final purity assessment.

By employing a combination of these analytical techniques and following a structured workflow, researchers can confidently confirm the purity of synthesized this compound, ensuring the integrity and reproducibility of their scientific endeavors.

References

A Comparative Guide to Catalytic Systems for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, featured in blockbuster drugs like Celebrex and Viagra. The efficient construction of this privileged scaffold is a central focus of synthetic chemistry. Modern methodologies have moved beyond classical condensation reactions, employing a diverse array of catalytic systems to improve yields, enhance regioselectivity, and promote green chemical principles. This guide provides a comparative analysis of prominent catalytic systems for pyrazole synthesis, supported by quantitative data and detailed experimental protocols.

Performance Comparison of Catalytic Systems

The choice of catalyst profoundly influences the outcome of pyrazole synthesis. Transition metals like palladium, copper, and iron are widely used, each offering distinct advantages in terms of substrate scope, reaction conditions, and cost-effectiveness. Furthermore, the development of heterogeneous and nanocatalysts has introduced significant improvements in catalyst recovery and reusability, aligning with the principles of green chemistry.

Catalytic System Catalyst Example Typical Substrates Reaction Conditions Yield (%) Key Advantages & Disadvantages
Palladium-Based Pd(OAc)₂[1][2]2H-Azirines, Hydrazones; Alkylpyrazoles, Aryl iodides100-120°C, with additives like CsF & K₂S₂O₈ or Ag₂O[1][2]45-75%[1][2]Advantages: High functional group tolerance, enables challenging C-H functionalization.[1] Disadvantages: High cost, potential for metal contamination in the final product.
Copper-Based CuI, CuCl, Cu(OTf)₂[3][4][5]α,β-Alkynic Hydrazones; Hydrazones, MaleimidesRefluxing MeCN with Et₃N; 80°C in Toluene under air[3][6]60-99%[5]Advantages: Inexpensive, robust, excellent yields, versatile for various coupling reactions.[4] Disadvantages: Can require stoichiometric amounts, potential for lower selectivity compared to palladium.
Iron-Based Fe₃O₄ Nanoparticles[7][8]Aldehydes, Malononitrile, Hydrazine Hydrate, β-ketoestersRoom temperature to 80°C, often in green solvents (water/ethanol) or solvent-free[7][8]85-98%[7]Advantages: Very low cost, environmentally benign, magnetically separable and reusable catalyst.[7][8] Disadvantages: May have a more limited substrate scope for non-multicomponent reactions.
Ruthenium-Based RuH₂(PPh₃)₃CO / Xantphos[9]1,3-Diols, Hydrazines110°C, Toluene, with AcOH as an additive[9]68-84%[9]Advantages: Enables use of readily available diols as dicarbonyl surrogates, good regioselectivity.[9] Disadvantages: Requires specialized ligands and relatively high temperatures.
Green/Heterogeneous Nano-ZnO, CeO₂/ZrO₂, CaO NPs[7][10][11][12][13](Multi-component) Aldehydes, Malononitrile, Hydrazines, etc.Room temperature, often under ultrasound or microwave irradiation[7][10][14]85-98%[7][10][13]Advantages: High reusability (5-14 cycles), excellent yields, short reaction times, environmentally friendly.[7] Disadvantages: Catalyst synthesis can be complex, potential for leaching.

Experimental Methodologies

Detailed experimental protocols are crucial for the reproducibility and adaptation of synthetic methods. Below are representative procedures for copper- and iron-catalyzed pyrazole syntheses.

Protocol 1: Copper(I)-Catalyzed Synthesis of Polysubstituted Pyrazoles

This protocol is adapted from the CuCl-catalyzed oxidative coupling of hydrazones and maleimides.[4]

Materials:

  • Aldehyde Hydrazone (1.0 equiv)

  • N-Substituted Maleimide (1.5 equiv)

  • Copper(I) Chloride (CuCl) (20 mol%)

  • Bis(triphenylphosphine)palladium(II) dichloride (BTI) (20 mol%)

  • Dimethylformamide (DMF)

Procedure:

  • To a 10 mL oven-dried Schlenk tube, add the aldehyde hydrazone (0.5 mmol, 1.0 equiv), N-substituted maleimide (0.75 mmol, 1.5 equiv), CuCl (0.01 g, 20 mol%), and BTI (0.07 g, 20 mol%).

  • Add 2.0 mL of DMF to the tube.

  • Stir the reaction mixture at 80 °C under an air atmosphere for 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and pass it through a short pad of celite to filter the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrrolo[3,4-c]pyrazole derivative.

Protocol 2: Iron Nanoparticle-Catalyzed Multicomponent Synthesis of Pyranopyrazoles

This protocol describes a green, four-component synthesis using a recyclable magnetic iron oxide nanoparticle catalyst.[7][8]

Materials:

  • Aromatic Aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Hydrazine Hydrate (1.2 mmol)

  • Ethyl Acetoacetate (1 mmol)

  • Fe₃O₄ Nanoparticles (6 mol%)

  • Water

Procedure:

  • In a 25 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), hydrazine hydrate (1.2 mmol), ethyl acetoacetate (1 mmol), and Fe₃O₄ nanoparticles (6 mol%).

  • Add 5 mL of water to the flask.

  • Stir the mixture vigorously at room temperature for 15 minutes.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, add 10 mL of ethyl acetate to the mixture.

  • Separate the catalyst from the solution using an external magnet.

  • Wash the catalyst with ethanol, dry it in an oven, and store for reuse.

  • Separate the organic layer from the aqueous layer.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Recrystallize the solid residue from ethanol to obtain the pure pyranopyrazole product.

Visualizing Catalytic Workflows and Comparisons

Diagrams generated using Graphviz provide a clear visual representation of experimental processes and the relationships between different catalytic approaches.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants Combine Reactants: - Hydrazine Derivative - 1,3-Dicarbonyl (or equivalent) - Solvent catalyst Add Catalyst (e.g., CuI, Pd(OAc)₂, Fe₃O₄ NPs) reactants->catalyst heat Heat / Stir (Specify Temp & Time) catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction & Cool monitor->quench extraction Extraction / Filtration quench->extraction purification Column Chromatography or Recrystallization extraction->purification product product purification->product Characterization (NMR, MS, etc.)

Caption: A general experimental workflow for the catalytic synthesis of pyrazoles.

G cluster_TM Transition Metal Catalysis cluster_Other Other Systems center Catalytic Pyrazole Synthesis Homogeneous Homogeneous center->Homogeneous Heterogeneous Heterogeneous (Nanoparticles, Supported) center->Heterogeneous Biocatalysis Biocatalysis (e.g., Lipase) center->Biocatalysis MetalFree Metal-Free (e.g., Iodine, Ionic Liquids) center->MetalFree Pd Palladium Homogeneous->Pd Cu Copper Homogeneous->Cu Fe Iron Homogeneous->Fe Ru Ruthenium Homogeneous->Ru Fe_NP Fe₃O₄ NPs Heterogeneous->Fe_NP ZnO Nano-ZnO Heterogeneous->ZnO CaO CaO NPs Heterogeneous->CaO

Caption: A logical comparison of different catalytic systems for pyrazole synthesis.

References

A Comparative Guide to the Mechanisms of Pyrazole Formation for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of pyrazole synthesis, supported by experimental data, to validate the underlying mechanisms and guide methodological selection.

The pyrazole nucleus is a fundamental scaffold in medicinal chemistry, present in a wide array of pharmaceuticals. Understanding the mechanisms of pyrazole formation is crucial for the rational design and efficient synthesis of novel drug candidates. This guide provides a comparative overview of the most prevalent mechanisms for pyrazole synthesis, focusing on the Knorr synthesis, synthesis from α,β-unsaturated carbonyls, and multicomponent reactions. We present experimental data to validate these mechanisms, detailed protocols for key reactions, and visual representations of the reaction pathways.

The Knorr Pyrazole Synthesis: A Classic Condensation Reaction

The Knorr pyrazole synthesis, first reported in 1883, is a robust and widely employed method for the synthesis of pyrazoles.[1][2] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.[2]

The Underlying Mechanism

The reaction proceeds through a well-established pathway involving two key steps:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound. Subsequent dehydration leads to the formation of a hydrazone intermediate.[1]

  • Intramolecular Cyclization and Aromatization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group, forming a cyclic intermediate.[1] A final dehydration step results in the formation of the stable aromatic pyrazole ring.[1]

A critical aspect of the Knorr synthesis, when employing unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity . The initial nucleophilic attack can occur at either of the two non-equivalent carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazoles. The regiochemical outcome is influenced by steric and electronic factors of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions.[3]

Experimental Validation of the Mechanism

Kinetic studies and the isolation of intermediates provide strong evidence for the proposed mechanism. For instance, at a neutral pH, the formation of the hydrazone intermediate can be observed, and in some cases, the cyclic hydroxylpyrazolidine intermediate has been isolated, suggesting that the final dehydration is the rate-determining step.[4] Furthermore, recent investigations using transient flow methods have revealed more complex reaction pathways, including potential autocatalysis, highlighting the nuances of the reaction kinetics.

Visualizing the Knorr Pyrazole Synthesis

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone 1,3-Dicarbonyl->Hydrazone Condensation (-H2O) Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic Intermediate Cyclic Intermediate Hydrazone->Cyclic Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic Intermediate->Pyrazole Dehydration (-H2O)

Mechanism of the Knorr Pyrazole Synthesis.

Synthesis from α,β-Unsaturated Carbonyl Compounds

An alternative and versatile route to pyrazoles involves the reaction of α,β-unsaturated aldehydes or ketones with hydrazines. This method is particularly useful for the synthesis of pyrazolines, which can be subsequently oxidized to pyrazoles.

The Reaction Pathway

Two primary mechanistic pathways are proposed for this reaction, depending on the initial site of nucleophilic attack by the hydrazine:

  • Pathway A (Michael Addition First): The reaction can initiate with a Michael (1,4-) addition of the hydrazine to the β-carbon of the α,β-unsaturated system. The resulting enolate then undergoes an intramolecular cyclization by attacking the nitrogen, followed by dehydration.

  • Pathway B (Condensation First): Alternatively, the reaction can begin with the condensation of the hydrazine with the carbonyl group to form a hydrazone intermediate. This is followed by an intramolecular aza-Michael addition of the second nitrogen atom onto the β-carbon, leading to the cyclized product.[5]

Kinetic studies on the reaction of chalcones with hydrazine suggest that the reaction is second order overall, first order with respect to each reactant. The negative entropy of activation values obtained from these studies are consistent with a cyclic transition state, supporting an intramolecular cyclization step.

Experimental Protocol: Synthesis of a Pyrazole from a Chalcone

Materials:

  • Chalcone (1 equivalent)

  • Hydrazine hydrate (2 equivalents)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve the chalcone in ethanol in a round-bottom flask.

  • Add hydrazine hydrate and a catalytic amount of glacial acetic acid to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole.

Visualizing the Synthesis from α,β-Unsaturated Carbonyls

AlphaBeta_Mechanism cluster_reactants Reactants cluster_pathwayA Pathway A cluster_pathwayB Pathway B cluster_product Product Alpha,Beta-Unsaturated Carbonyl Alpha,Beta-Unsaturated Carbonyl Michael Adduct Michael Adduct Alpha,Beta-Unsaturated Carbonyl->Michael Adduct Michael Addition Hydrazone Intermediate Hydrazone Intermediate Alpha,Beta-Unsaturated Carbonyl->Hydrazone Intermediate Condensation Hydrazine Hydrazine Hydrazine->Michael Adduct Hydrazine->Hydrazone Intermediate Cyclic Intermediate A Cyclic Intermediate A Michael Adduct->Cyclic Intermediate A Intramolecular Cyclization Pyrazoline Pyrazoline Cyclic Intermediate A->Pyrazoline Cyclic Intermediate B Cyclic Intermediate B Hydrazone Intermediate->Cyclic Intermediate B Aza-Michael Addition Cyclic Intermediate B->Pyrazoline Pyrazole Pyrazole Pyrazoline->Pyrazole Oxidation

Mechanistic Pathways for Pyrazole Synthesis from α,β-Unsaturated Carbonyls.

Multicomponent Reactions (MCRs): An Efficient and Green Approach

Multicomponent reactions (MCRs) have emerged as a powerful strategy for the synthesis of complex molecules like pyrazoles in a single, one-pot operation.[3] These reactions offer significant advantages in terms of efficiency, atom economy, and reduced waste generation, aligning with the principles of green chemistry.[3]

General Principles of MCRs for Pyrazole Synthesis

MCRs for pyrazole synthesis typically involve the condensation of three or more starting materials.[3] A common and effective approach is a four-component reaction involving an aldehyde, malononitrile, a β-ketoester, and a hydrazine derivative.[3] The reaction proceeds through a cascade of reactions, often initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and dehydration.

Experimental Protocol: Four-Component Synthesis of a Pyrano[2,3-c]pyrazole

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde, 1 mmol)

  • Malononitrile (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Phenylhydrazine (1 mmol)

  • Ethanol (10 mL)

  • Catalyst (e.g., a few drops of piperidine)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde, malononitrile, ethyl acetoacetate, and phenylhydrazine in ethanol.

  • Add the catalyst to the reaction mixture.

  • Stir the mixture at room temperature or reflux, monitoring the reaction by TLC. Reaction times can vary from 30 minutes to a few hours.

  • Upon completion, the product often precipitates from the reaction mixture.

  • Collect the solid by filtration and wash with cold ethanol.

  • The product can be further purified by recrystallization from ethanol.[3]

Visualizing the Experimental Workflow for MCR

MCR_Workflow Start Start Combine Reactants Combine Aldehyde, Malononitrile, β-Ketoester, and Hydrazine in Ethanol Start->Combine Reactants Add Catalyst Add Piperidine Combine Reactants->Add Catalyst Reaction Stir at Room Temperature or Reflux Add Catalyst->Reaction Monitor Progress Monitor by TLC Reaction->Monitor Progress Monitor Progress->Reaction Incomplete Precipitation Product Precipitates Monitor Progress->Precipitation Complete Filtration Collect Solid by Filtration Precipitation->Filtration Washing Wash with Cold Ethanol Filtration->Washing Recrystallization Recrystallize from Ethanol Washing->Recrystallization Pure Product Pure Product Recrystallization->Pure Product

Experimental Workflow for a Four-Component Pyrazole Synthesis.

Comparative Analysis of Pyrazole Synthesis Methods

The choice of synthetic method for a particular pyrazole derivative depends on several factors, including the desired substitution pattern, availability of starting materials, and scalability. The following table provides a comparative overview of the three discussed methods.

FeatureKnorr SynthesisSynthesis from α,β-Unsaturated CarbonylsMulticomponent Reactions (MCRs)
Starting Materials 1,3-Dicarbonyl compounds, Hydrazinesα,β-Unsaturated aldehydes/ketones, HydrazinesAldehydes, Malononitrile, β-Ketoesters, Hydrazines, etc.
Key Intermediates Hydrazone, Cyclic hemiaminalHydrazone, Michael adductKnoevenagel adduct, Michael adduct
Generality & Scope Broad scope, widely applicable.Good for pyrazolines and subsequently pyrazoles.Excellent for generating diverse libraries of complex pyrazoles.
Regioselectivity Can be an issue with unsymmetrical dicarbonyls.Generally good, but can be influenced by reaction conditions.Can be highly regioselective depending on the reaction design.
Reaction Conditions Often requires acid catalysis and heating.Varies, can be performed under acidic or basic conditions.Often mild conditions, can be catalyzed by simple bases or acids.
Yields Generally good to excellent.Moderate to good.Often good to excellent.
Advantages Robust, well-established, reliable.Access to pyrazolines, readily available starting materials.High efficiency, atom economy, operational simplicity, green.
Limitations Regioselectivity issues, sometimes harsh conditions.May require an additional oxidation step for pyrazoles.Optimization of conditions for multiple components can be complex.

Conclusion

The synthesis of pyrazoles is a well-developed field with several reliable and versatile methods at the disposal of chemists. The classic Knorr synthesis remains a cornerstone, while the use of α,β-unsaturated carbonyl compounds provides a valuable alternative, particularly for accessing pyrazolines. The advent of multicomponent reactions has revolutionized the synthesis of complex pyrazole derivatives, offering a highly efficient and environmentally friendly approach. A thorough understanding of the underlying mechanisms, supported by experimental validation, is paramount for selecting the optimal synthetic strategy and for the successful development of novel pyrazole-based therapeutic agents.

References

Pyrazole-Based Compounds: A Comparative Guide to Their Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in the development of anti-inflammatory agents, most notably exemplified by the selective COX-2 inhibitor, Celecoxib.[1][2][3] This guide provides a comparative analysis of the anti-inflammatory activity of various pyrazole-based compounds, supported by experimental data from recent studies. It aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Mechanisms of Anti-inflammatory Action

Pyrazole derivatives exert their anti-inflammatory effects through multiple mechanisms, primarily by targeting key enzymes and signaling pathways involved in the inflammatory cascade. The most well-documented mechanisms include:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Many pyrazole compounds are potent inhibitors of COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1][4] Some derivatives exhibit selectivity for COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation, which can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutive COX-1 isoform.[1][2][4][5]

  • Inhibition of Lipoxygenase (LOX): Certain pyrazole derivatives have demonstrated the ability to inhibit lipoxygenase enzymes, which are involved in the production of leukotrienes, another class of pro-inflammatory mediators.[1] Dual inhibition of both COX and LOX pathways is a promising strategy for developing more potent anti-inflammatory drugs.[1]

  • Modulation of Pro-inflammatory Cytokines: Pyrazole-based compounds have been shown to suppress the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1][6]

  • Suppression of the NF-κB Signaling Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) plays a crucial role in regulating the expression of genes involved in the inflammatory response. Some pyrazole derivatives can inhibit the activation of NF-κB, thereby downregulating the expression of various pro-inflammatory mediators.[1][6]

Comparative Anti-inflammatory Activity

The following tables summarize the in vitro and in vivo anti-inflammatory activities of selected pyrazole-based compounds from various studies.

Table 1: In Vitro Anti-inflammatory Activity of Pyrazole Derivatives
Compound/DerivativeTargetIC50 Value (µM)% InhibitionCell Line/Assay ConditionsReference
3,5-diarylpyrazoleCOX-20.01-Not specified[1]
Pyrazole-thiazole hybridCOX-20.03-Not specified[1]
Pyrazole-thiazole hybrid5-LOX0.12-Not specified[1]
Pyrazolo-pyrimidineCOX-20.015-Not specified[1]
3-(trifluoromethyl)-5-arylpyrazoleCOX-20.02-Not specified[1]
3-(trifluoromethyl)-5-arylpyrazoleCOX-14.5-Not specified[1]
Unspecified Pyrazole DerivativeIL-6-85% at 5 µMLPS-stimulated RAW 264.7 macrophages[1]
Unspecified Pyrazole Derivative5-LOX0.08-Not specified[1]
Unspecified Pyrazole DerivativeDPPH radical scavenging10-Not specified[1]
Compound 6gIL-69.562-LPS-stimulated BV2 microglial cells[7]
Compound 2gLipoxygenase80-Soybean lipoxygenase[8][9][10]
Compound 9bTNF-α-66.4% at 20 µg/mLLPS-induced in vitro model[11]
CelecoxibCOX-2---[2]
Dexamethasone (Reference)TNF-α-<66.4% at 20 µg/mLLPS-induced in vitro model[11]
Table 2: In Vivo Anti-inflammatory Activity of Pyrazole Derivatives
Compound/DerivativeAnimal ModelDose% Edema InhibitionTime PointReference Drug (% Inhibition)Reference
Pyrazole-thiazole hybridCarrageenan-induced paw edemaNot specified75%Not specifiedNot specified[1]
Unspecified Pyrazole DerivativesCarrageenan-induced paw edema10 mg/kg65-80%3 hIndomethacin (55%)[1]
Compound 4aXylene-induced ear edemaNot specified48.71%Not specifiedDexamethasone (47.18%)[11]
Compound 9bXylene-induced ear edemaNot specified43.67%Not specifiedDexamethasone (47.18%)[11]
Compounds 3c, 4b, 4c, 5c, 6b, 7bCarrageenan-induced paw edemaNot specifiedComparable or better than referenceNot specifiedIndomethacin, Celecoxib[12]
Compound 5aCarrageenan-induced paw edemaNot specified≥84.2%3 hDiclofenac (86.72%)[13]
Compounds 2d, 2eCarrageenan-induced paw edemaNot specifiedMost potent among testedNot specifiedNot specified[8][9][10]
Compounds 2b, 2d, 2gCarrageenan-induced paw edemaNot specifiedComparable to Celecoxib3 h & 5 hCelecoxib[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are descriptions of key experimental protocols commonly used to evaluate the anti-inflammatory activity of pyrazole compounds.

In Vitro Assays

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes. The enzymes are typically incubated with the test compound and arachidonic acid (the substrate). The production of prostaglandins (e.g., PGE2) is then quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay. The IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme activity, is then determined.

2. Lipopolysaccharide (LPS)-Stimulated Macrophage Assay: This cell-based assay is used to assess the effect of compounds on the production of pro-inflammatory cytokines. Macrophage cell lines (e.g., RAW 264.7) or primary macrophages are stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response. The test compound is added to the cell culture, and the levels of cytokines such as TNF-α, IL-1β, and IL-6 in the culture supernatant are measured by ELISA.

In Vivo Assays

1. Carrageenan-Induced Paw Edema Test: This is a widely used and well-established animal model for evaluating acute inflammation. A sub-plantar injection of carrageenan, a phlogistic agent, into the hind paw of a rodent (typically a rat) induces a localized inflammatory response characterized by edema (swelling). The test compound is administered orally or intraperitoneally prior to the carrageenan injection. The paw volume is measured at various time points after the injection using a plethysmometer. The percentage of edema inhibition by the test compound is calculated by comparing the increase in paw volume in the treated group to that in the control (vehicle-treated) group.

2. Xylene-Induced Ear Edema Assay: This model is used to assess acute topical anti-inflammatory activity. Xylene is applied to the surface of a mouse's ear, causing irritation and edema. The test compound is typically applied topically to the ear before or after the xylene application. The extent of edema is quantified by measuring the weight difference between the treated and untreated ears. The percentage of inhibition of edema is then calculated.

Visualizing the Pathways and Processes

Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.

G cluster_pathway Inflammatory Signaling Pathway Inflammatory Stimuli Inflammatory Stimuli Membrane Phospholipids Membrane Phospholipids Inflammatory Stimuli->Membrane Phospholipids NF-kB Activation NF-kB Activation Inflammatory Stimuli->NF-kB Activation Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid COX-1/COX-2 COX-1/COX-2 Arachidonic Acid->COX-1/COX-2 LOX LOX Arachidonic Acid->LOX Prostaglandins Prostaglandins COX-1/COX-2->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Pro-inflammatory Cytokines (TNF-a, IL-1b, IL-6) Pro-inflammatory Cytokines (TNF-a, IL-1b, IL-6) NF-kB Activation->Pro-inflammatory Cytokines (TNF-a, IL-1b, IL-6) Pro-inflammatory Cytokines (TNF-a, IL-1b, IL-6)->Inflammation

Caption: Key pathways in the inflammatory response.

G cluster_workflow Carrageenan-Induced Paw Edema Workflow Animal Acclimatization Animal Acclimatization Baseline Paw Volume Measurement Baseline Paw Volume Measurement Animal Acclimatization->Baseline Paw Volume Measurement Compound Administration Compound Administration Baseline Paw Volume Measurement->Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection Paw Volume Measurement (Post-injection) Paw Volume Measurement (Post-injection) Carrageenan Injection->Paw Volume Measurement (Post-injection) Data Analysis Data Analysis Paw Volume Measurement (Post-injection)->Data Analysis

Caption: Workflow for the in vivo paw edema assay.

Conclusion

The pyrazole scaffold continues to be a highly valuable framework in the design of novel anti-inflammatory agents. The versatility of this heterocyclic ring allows for chemical modifications that can lead to compounds with potent and selective inhibitory activities against key targets in the inflammatory cascade. The data presented in this guide highlight the significant anti-inflammatory potential of various pyrazole derivatives, demonstrating their efficacy in both in vitro and in vivo models. Further research and development in this area hold the promise of delivering new and improved therapeutic options for the treatment of inflammatory diseases.

References

In Vitro Efficacy of Novel Pyrazole Derivatives in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor in medicinal chemistry. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating significant cytotoxic activity against a range of cancer cell lines. This guide provides a comparative analysis of the in vitro performance of several recently developed pyrazole derivatives, supported by experimental data and detailed methodologies to aid in the evaluation and future development of this important scaffold.

Comparative Cytotoxicity of Novel Pyrazole Derivatives

The following tables summarize the in vitro anticancer activity of various novel pyrazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

Table 1: IC50 Values (in µM) of Pyrazole Derivatives Against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference DrugIC50 (µM) of Ref. Drug
Compound 5e MCF-7 (Breast)24.6DoxorubicinNot Specified
HepG2 (Liver)11.5DoxorubicinNot Specified
HCT-116 (Colon)3.6DoxorubicinNot Specified
Compound 3f MDA-MB-468 (Breast)14.97 (24h)Paclitaxel49.90 (24h)
MDA-MB-468 (Breast)6.45 (48h)Paclitaxel25.19 (48h)
Compound 5 HepG2 (Liver)13.14Doxorubicin4.5
MCF-7 (Breast)8.03Doxorubicin4.5
Compound 6 HepG2 (Liver)22.76Doxorubicin4.5
MCF-7 (Breast)26.08Doxorubicin4.5
Compound 10 MCF-7 (Breast)15.38Doxorubicin4.5
Ferrocene-pyrazole hybrid 47c HCT-116 (Colon)3.12Not SpecifiedNot Specified
PC-3 (Prostate)124.40Not SpecifiedNot Specified
HL60 (Leukemia)6.81Not SpecifiedNot Specified
SNB19 (Astrocytoma)60.44Not SpecifiedNot Specified
Compound 50h 786-0 (Renal)9.9 µg/mLDoxorubicinNot Specified
MCF-7 (Breast)31.87 µg/mLDoxorubicinNot Specified
Pyrazolo[4,3-f]quinoline derivative 48 HCT116 (Colon)1.7Not SpecifiedNot Specified
HeLa (Cervical)3.6Not SpecifiedNot Specified
Indole-pyrazole derivative 33 HCT116 (Colon)<23.7Doxorubicin24.7–64.8
MCF7 (Breast)<23.7Doxorubicin24.7–64.8
HepG2 (Liver)<23.7Doxorubicin24.7–64.8
A549 (Lung)<23.7Doxorubicin24.7–64.8
Indole-pyrazole derivative 34 HCT116 (Colon)<23.7Doxorubicin24.7–64.8
MCF7 (Breast)<23.7Doxorubicin24.7–64.8
HepG2 (Liver)<23.7Doxorubicin24.7–64.8
A549 (Lung)<23.7Doxorubicin24.7–64.8
Pyrazolone-pyrazole derivative 27 MCF7 (Breast)16.50Tamoxifen23.31
Pyrazole carbaldehyde derivative 43 MCF7 (Breast)0.25Doxorubicin0.95
Isolongifolanone-pyrazole derivative 37 MCF7 (Breast)5.21Not SpecifiedNot Specified

Data compiled from multiple sources.[1][2][3]

Table 2: Kinase Inhibitory Activity of Selected Pyrazole Derivatives

Compound/DerivativeTarget KinaseIC50 (µM)Reference DrugIC50 (µM) of Ref. Drug
Compound 50 EGFR0.09Erlotinib10.6
VEGFR-20.23Sorafenib1.06
Indole-pyrazole derivative 33 CDK20.074DoxorubicinNot Specified
Indole-pyrazole derivative 34 CDK20.095DoxorubicinNot Specified
Pyrazolone-pyrazole derivative 27 VEGFR-20.828Not SpecifiedNot Specified
Pyrazole carbaldehyde derivative 43 PI3 KinasePotent InhibitorDoxorubicinNot Specified
Pyrazolo[4,3-f]quinoline derivative 48 Haspin Kinase>90% inhibition at 0.1 µMNot SpecifiedNot Specified
Compound 4 CDK20.75Roscovitine0.99
Compound 5 CDK20.56Roscovitine0.99
Compound 6 CDK20.46Roscovitine0.99
Compound 7 CDK20.77Roscovitine0.99
Compound 10 CDK20.85Roscovitine0.99
Compound 11 CDK20.45Roscovitine0.99

Data compiled from multiple sources.[3]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of in vitro data. The following are methodologies for the key assays cited in this guide.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the pyrazole derivatives or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

  • Cell Treatment: Cells are treated with the pyrazole derivatives at their respective IC50 concentrations for a specified time.

  • Cell Harvesting: Adherent cells are detached using trypsin-EDTA, and both adherent and suspension cells are collected by centrifugation.

  • Cell Staining: The cell pellet is washed with cold PBS and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, FITC-positive/PI-positive cells are late apoptotic or necrotic, and FITC-negative/PI-negative cells are viable.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[5]

  • Cell Treatment and Harvesting: Cells are treated with the pyrazole derivatives and harvested as described for the apoptosis assay.

  • Cell Fixation: The cells are washed with PBS and fixed in ice-cold 70% ethanol while vortexing, followed by incubation at -20°C for at least 2 hours.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing Propidium Iodide and RNase A in the dark.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of the PI-stained DNA.

In Vitro Kinase Inhibition Assays (CDK2, EGFR, VEGFR-2)

These assays measure the ability of the pyrazole derivatives to inhibit the activity of specific protein kinases. A common method is the ADP-Glo™ Kinase Assay.[2][6][7][8]

  • Reaction Setup: The assay is typically performed in a 96- or 384-well plate. The reaction mixture contains the specific kinase (e.g., CDK2/Cyclin A2, EGFR, VEGFR-2), a suitable substrate, ATP, and the pyrazole derivative at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ADP Detection: After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Analysis: The luminescence is measured using a plate reader. The signal is inversely proportional to the amount of inhibitor activity. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizing Mechanisms and Workflows

To better understand the biological processes and experimental procedures involved, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis A Cancer Cell Lines (e.g., MCF-7, HepG2) B Cell Seeding (96-well plates) A->B C Treatment with Pyrazole Derivatives B->C D MTT Assay (Cytotoxicity) C->D E Annexin V/PI Assay (Apoptosis) C->E F PI Staining (Cell Cycle) C->F G IC50 Determination D->G H Apoptotic Cell Quantification E->H I Cell Cycle Phase Distribution F->I

Experimental workflow for in vitro evaluation.

Signaling_Pathways cluster_EGFR_VEGFR EGFR/VEGFR Signaling cluster_CDK CDK-Mediated Cell Cycle Progression EGFR EGFR/ VEGFR-2 RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Pyrazole1 Pyrazole Derivatives Pyrazole1->EGFR G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK2 CDK2/ Cyclin E/A Rb Rb CDK2->Rb phosphorylates E2F E2F Rb->E2F inhibits G1_S_Transition G1/S Transition E2F->G1_S_Transition promotes Pyrazole2 Pyrazole Derivatives Pyrazole2->CDK2

Targeted signaling pathways of pyrazole derivatives.

Apoptosis_Induction cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Pyrazole Pyrazole Derivatives Bax Bax (Pro-apoptotic) Pyrazole->Bax Bcl2 Bcl-2 (Anti-apoptotic) Pyrazole->Bcl2 DeathReceptor Death Receptors (e.g., TRAIL-R2) Pyrazole->DeathReceptor Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 (Executioner Caspase) Caspase9->Caspase3 Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Mechanism of pyrazole-induced apoptosis.

References

A Comparative Guide to the Structure-Activity Relationship of Pyrazole Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2][3] In the realm of oncology, pyrazole derivatives have emerged as a significant class of kinase inhibitors, targeting key enzymes in cancer cell signaling pathways.[2][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of two prominent classes of pyrazole-based kinase inhibitors: Epidermal Growth Factor Receptor (EGFR) inhibitors and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. The information presented herein is intended to aid researchers in the design and development of novel, potent, and selective pyrazole-based anticancer agents.

Pyrazole Derivatives as EGFR Inhibitors

Overexpression and mutations of EGFR are hallmarks of various cancers, making it a prime target for anticancer drug development.[5] Pyrazole-containing compounds have been extensively explored as EGFR inhibitors, with several demonstrating potent activity.[5][6]

Structure-Activity Relationship Highlights:

The general pharmacophore for pyrazole-based EGFR inhibitors often involves a substituted pyrazole ring that anchors the molecule into the ATP-binding site of the kinase. Key SAR observations include:

  • Substitution at N1 of the pyrazole ring: Large, aromatic groups, such as a 2,4-dichlorophenyl group, are often favored for potent antagonistic activity.[7]

  • Substitution at C3 of the pyrazole ring: A carboxamido group at this position is a common feature and is crucial for binding.[7]

  • Substitution at C5 of the pyrazole ring: A para-substituted phenyl ring at this position significantly influences potency.[7] For instance, a p-iodophenyl group has been shown to be highly effective.[7]

Comparative Biological Activity of Pyrazole-Based EGFR Inhibitors:

The following table summarizes the in vitro activity of representative pyrazole derivatives against EGFR and various cancer cell lines.

Compound IDR1 (at N1)R3 (at C3)R5 (at C5)Target KinaseIC50 (µM)Cancer Cell LineIC50 (µM)Reference
C5 -CSNH2-(3,4-dimethylphenyl)-(4-methoxyphenyl)EGFR0.07MCF-70.08[6]
50 Fused PyrazoleFused PyrazoleFused PyrazoleEGFR0.09HepG20.71[2]
53 -Se-alkyl4-amino-5-substituted selenolo[2,3-c]pyrazole4-amino-5-substituted selenolo[2,3-c]pyrazoleEGFR-HepG215.98[2]
54 -Se-alkyl4-amino-5-substituted selenolo[2,3-c]pyrazole4-amino-5-substituted selenolo[2,3-c]pyrazoleEGFR-HepG213.85[2]

Pyrazole Derivatives as VEGFR-2 Inhibitors

VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is critical for tumor growth and metastasis.[8] Inhibition of VEGFR-2 is a validated strategy in cancer therapy, and several pyrazole derivatives have shown promising anti-angiogenic activity through VEGFR-2 inhibition.[8]

Structure-Activity Relationship Highlights:

Similar to EGFR inhibitors, pyrazole-based VEGFR-2 inhibitors also target the ATP-binding pocket of the kinase. The SAR for this class of compounds often reveals:

  • The pyrazole core as a hinge binder: The pyrazole scaffold frequently forms hydrogen bonds with the hinge region of the kinase.

  • Substituents extending into hydrophobic pockets: Different substitutions on the pyrazole ring can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

  • Dual Inhibition: Interestingly, some pyrazole derivatives have been found to be potent dual inhibitors of both EGFR and VEGFR-2, which could offer a broader spectrum of anticancer activity.[2]

Comparative Biological Activity of Pyrazole-Based VEGFR-2 Inhibitors:

The following table presents the in vitro activity of selected pyrazole derivatives against VEGFR-2 and cancer cell lines.

Compound IDR1 (at N1)R3 (at C3)R5 (at C5)Target KinaseIC50 (µM)Cancer Cell LineIC50 (µM)Reference
50 Fused PyrazoleFused PyrazoleFused PyrazoleVEGFR-20.23HepG20.71[2]
3f ---VEGFR-20.102-0.418--[8]
6b ---VEGFR-20.2HepG22.52[8]
10b ---VEGFR-20.195HepG2 / MCF-7-[8]
2a ---VEGFR-20.209HepG2 / MCF-7-[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of pyrazole derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay determines the ability of a compound to inhibit the activity of a specific kinase (e.g., EGFR, VEGFR-2).

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR-2)

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Test compounds (pyrazole derivatives)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare a solution of the test compound in DMSO and then dilute it to the desired concentrations in the kinase assay buffer.

  • Add the kinase and the substrate to the wells of a 384-well plate.

  • Add the test compound solutions to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader. The signal is typically a measure of the amount of ADP produced.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (pyrazole derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizing Relationships and Workflows

Diagrams can effectively illustrate complex relationships and processes. The following are Graphviz diagrams representing the general SAR of pyrazole-based kinase inhibitors and a typical experimental workflow.

SAR_Kinase_Inhibitors cluster_sar Structure-Activity Relationship (SAR) Pyrazole_Core Pyrazole Core (Hinge Binding) Biological_Activity Potent & Selective Kinase Inhibition Pyrazole_Core->Biological_Activity Essential Scaffold N1_Substituent N1-Substituent (Hydrophobic Pocket) N1_Substituent->Biological_Activity Modulates Potency C3_Substituent C3-Substituent (Solvent Exposed Region) C3_Substituent->Biological_Activity Influences Selectivity C5_Substituent C5-Substituent (Hydrophobic Pocket) C5_Substituent->Biological_Activity Key for Potency

Caption: General SAR of Pyrazole-Based Kinase Inhibitors.

Experimental_Workflow Start Compound Synthesis In_Vitro_Kinase_Assay In Vitro Kinase Assay (e.g., EGFR, VEGFR-2) Start->In_Vitro_Kinase_Assay Cell_Viability_Assay Cell Viability Assay (e.g., MTT on Cancer Cells) In_Vitro_Kinase_Assay->Cell_Viability_Assay Active Compounds Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Cell Cycle Analysis) Cell_Viability_Assay->Mechanism_of_Action Potent Compounds Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

References

Comparative Docking Analysis of Pyrazole Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pyrazole inhibitors based on molecular docking studies. It includes a summary of quantitative data, detailed experimental protocols, and visualizations to support computational drug design efforts.

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous inhibitors targeting a wide range of proteins implicated in various diseases. Computational methods, particularly molecular docking, have become indispensable in the rational design and optimization of these pyrazole-based compounds.[1] This guide offers a technical overview of the computational methodologies and key findings from recent comparative docking studies.

Data Presentation: A Comparative Overview of Pyrazole Inhibitor Docking Studies

The following table summarizes quantitative data from various studies on pyrazole inhibitors, highlighting their target proteins, docking scores, binding energies, and experimentally determined inhibitory concentrations (IC50) or inhibition constants (Ki). This allows for a direct comparison of the predicted binding affinities and observed potencies of different pyrazole derivatives against several key protein targets.

Target ProteinPDB IDPyrazole Derivative/CompoundDocking Score/Binding Energy (kcal/mol)K_i_ / IC_50_ (nM)Reference
VEGFR-22QU5Compound 1b-10.09 (kJ/mol)-[2][3][4]
Aurora A2W1GCompound 1d-8.57 (kJ/mol)-[2][3][4]
CDK22VTOCompound 2b-10.35 (kJ/mol)-[2][3][4]
hCA I-Compound 6-5.13[5]
hCA II-Compound 6-11.77[5]
hCA I-Compound 8-16.9[5]
hCA II-Compound 8-67.39[5]
DNA gyrase B-Compound AGlide E-model: -55 to -88-
MTAN-Compound AGlide E-model: -56 to -120-
Tubulin1SA0Compound 5odG: -91.43IC50: 10 (µM)
EGFR-Compound 23-10.36-
PI3K-Compound 43-IC50: 0.25 (µM)[6]
COX-21CX2Designed Amides-10.2-[7]

Experimental Protocols

This section provides a detailed methodology for conducting a comparative molecular docking study of pyrazole inhibitors, synthesized from common practices described in the cited literature.

Software and Tools
  • Molecular Docking Software: AutoDock 4.2, AutoDock Vina, Glide (Schrödinger Suite)[3][7][8]

  • Visualization and Analysis: PyMOL, Discovery Studio Visualizer, UCSF Chimera[1][9]

  • Ligand and Protein Preparation: AutoDock Tools (ADT), LigPrep (Schrödinger), Chimera[2][8]

Protein Preparation
  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

  • Initial Cleanup: Remove water molecules, co-crystallized ligands, and any non-essential ions from the PDB file.[7] If the protein is a multimer, select the relevant chain for the docking study.[7]

  • Add Hydrogens: Add polar hydrogen atoms to the protein structure, which is crucial for defining correct hydrogen bonding.

  • Assign Charges: Assign Kollman charges to the protein atoms.[9]

  • Define the Binding Site (Grid Generation): Define a grid box that encompasses the active site of the protein. The grid coordinates are typically centered on the co-crystallized ligand or a known binding pocket.

Ligand Preparation
  • Create 3D Structures: Generate 3D conformations of the pyrazole inhibitor library. This can be done using software like ChemDraw and optimized using a force field like MM2.

  • Energy Minimization: Perform energy minimization of the ligand structures to obtain stable conformations.

  • Assign Charges and Torsion: Add Gasteiger charges to the ligand atoms and define rotatable bonds to allow for conformational flexibility during docking.[3]

  • Convert to Required Format: Convert the prepared ligand files into the appropriate format for the docking software (e.g., PDBQT for AutoDock).

Molecular Docking Simulation
  • AutoDock: Employ a Lamarkian genetic algorithm for the docking calculations.[3] This algorithm explores different conformations and orientations of the ligand within the defined grid box and calculates the binding energies for each pose.

  • Glide: Utilize a hierarchical series of filters to search for possible ligand positions within the binding site.[10] Glide offers different precision modes (HTVS, SP, XP) for balancing speed and accuracy.[11] The Emodel scoring function is used to select the best poses for a given ligand, while GlideScore is used to rank different ligands.[10]

Analysis of Results
  • Ranking Poses: The docking results will provide a set of docked conformations (poses) for each ligand, ranked by their predicted binding energy or docking score. The pose with the lowest binding energy is typically considered the most favorable.

  • Interaction Analysis: Visualize the top-ranked poses to analyze the intermolecular interactions between the pyrazole inhibitor and the protein's active site residues. Key interactions to identify include hydrogen bonds, hydrophobic interactions, and van der Waals forces.[3]

  • Comparative Analysis: Compare the docking scores and binding modes of the different pyrazole inhibitors to understand structure-activity relationships (SAR) and identify key structural features that contribute to potent binding.

Mandatory Visualization

Signaling Pathway Inhibition by Pyrazole Derivatives

The following diagram illustrates a simplified signaling pathway often targeted by pyrazole inhibitors, such as the MAPK/ERK and PI3K/AKT pathways, which are crucial in cancer cell proliferation and survival.[6]

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation MAPK/ERK Pathway AKT AKT PI3K->AKT AKT->Proliferation PI3K/AKT Pathway Pyrazole Pyrazole Inhibitor Pyrazole->RAF Inhibition Pyrazole->PI3K Inhibition

Caption: Simplified MAPK/ERK and PI3K/AKT signaling pathways targeted by pyrazole inhibitors.

Experimental Workflow for Comparative Docking

The following diagram outlines the general workflow for a comparative molecular docking study of pyrazole inhibitors.

Docking_Workflow Start Start: Target Identification Protein_Prep Protein Preparation (PDB, Add H, Assign Charges) Start->Protein_Prep Ligand_Prep Ligand Preparation (3D Structure, Energy Min.) Start->Ligand_Prep Grid_Gen Grid Generation (Define Binding Site) Protein_Prep->Grid_Gen Docking Molecular Docking (AutoDock / Glide) Ligand_Prep->Docking Grid_Gen->Docking Analysis Analysis of Results (Scores, Interactions, SAR) Docking->Analysis Lead_Opt Lead Optimization Analysis->Lead_Opt

Caption: Generalized workflow for a comparative molecular docking study of pyrazole inhibitors.

References

Assessing the Neuroprotective Activity of Pyrazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel neuroprotective agents is a cornerstone of modern neuroscience research, driven by the increasing prevalence of neurodegenerative diseases. Among the diverse chemical scaffolds explored, pyrazole and its derivatives have emerged as a promising class of compounds with significant potential to mitigate neuronal damage and inflammation. This guide provides a comparative overview of the neuroprotective activity of various pyrazole compounds, supported by experimental data from recent studies. It is designed to assist researchers in navigating the landscape of pyrazole-based neurotherapeutics and to provide a foundation for future drug discovery efforts.

Comparative Efficacy of Pyrazole Derivatives

The neuroprotective effects of pyrazole compounds are often evaluated through their ability to inhibit key enzymes implicated in neuroinflammation and neurodegeneration, as well as their capacity to enhance neuronal cell viability in the face of cytotoxic insults. The following tables summarize the in vitro efficacy of several pyrazole derivatives from various studies, providing a snapshot of their comparative potencies.

Table 1: Inhibition of Pro-inflammatory Cytokines by Pyrazole Derivatives

Compound IDTargetAssay SystemIC50 (µM)ComparatorComparator IC50 (µM)
Compound 6g IL-6 ExpressionLPS-stimulated BV2 microglial cells9.562Dexamethasone29.87
Celecoxib18.46

Data synthesized from a study on novel pyrazole derivatives for mitigating secondary inflammation in spinal cord injury.[1][2]

Table 2: Inhibition of Cholinesterase Enzymes by Pyrazole-based Compounds

Compound IDTarget EnzymeIC50 (µM)ComparatorComparator IC50 (µM)
Compound K3 Butyrylcholinesterase (BuChE)0.79--
Compound K22 Acetylcholinesterase (AChE)2.60--
Donepezil Acetylcholinesterase (AChE)~0.021-0.053--

Data for pyrazole compounds K3 and K22 are from a study on fluorosulfate-containing pyrazole heterocycles.[3] Donepezil IC50 values are provided for reference.[4][5]

Table 3: Neuroprotective Effects of Pyrazole Derivatives on Neuronal Cell Viability

Compound IDCell LineInsultConcentration (µM)% Cell Viability Increase
Compound 2b, 2c, 2e, 3 SH-SY5YSupernatant from stimulated THP-1 cells50-100~30-40%
Compound 7 SH-SY5Y6-hydroxydopamine (6-OHDA)1-5~4-11%
Compound 10 SH-SY5Y6-hydroxydopamine (6-OHDA)1-5~2-7.5%
Compound 12 SH-SY5Y6-hydroxydopamine (6-OHDA)1-10~3-13.7%

Data for compounds 2b, 2c, 2e, and 3 are from a study on pyrazole ethandiamide compounds.[6] Data for compounds 7, 10, and 12 are from a study on N-propananilide derivatives.[7]

Key Signaling Pathways in Neuroprotection by Pyrazole Compounds

The neuroprotective and anti-inflammatory effects of pyrazole derivatives are often mediated through the modulation of critical intracellular signaling pathways. Two such pathways are the Nuclear Factor-kappa B (NF-κB) and the cAMP response element-binding protein (CREB) signaling cascades.

The NF-κB signaling pathway is a central regulator of inflammation.[2][6][8][9][10] In the context of neuroinflammation, activation of this pathway in glial cells leads to the production of pro-inflammatory cytokines such as TNF-α and IL-6, which can be neurotoxic. Several pyrazole compounds exert their anti-inflammatory effects by inhibiting the activation of NF-κB.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptor (e.g., TLR4) Stimuli->Receptor LPS, TNF-α IKK_complex IKK Complex Receptor->IKK_complex activates IκBα IκBα IKK_complex->IκBα phosphorylates NF-κB NF-κB (p50/p65) Proteasome Proteasome IκBα->Proteasome ubiquitination & degradation NF-κB_active Active NF-κB NF-κB->NF-κB_active translocates Pyrazole Pyrazole Compound Pyrazole->IKK_complex inhibits DNA DNA (κB site) NF-κB_active->DNA Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines

NF-κB Signaling Pathway Inhibition by Pyrazole Compounds.

The CREB signaling pathway plays a crucial role in neuronal survival, plasticity, and memory.[1][11][12][13] Activation of CREB, through phosphorylation, leads to the transcription of genes that promote neuroprotection and inhibit apoptosis. Some neuroprotective compounds may exert their effects by activating this pathway.

CREB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Neurotrophic_Factor Neurotrophic Factor (e.g., BDNF) Receptor Receptor Tyrosine Kinase (e.g., TrkB) Neurotrophic_Factor->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates CREB CREB Akt->CREB phosphorylates Pyrazole Pyrazole Compound Pyrazole->Akt promotes activation pCREB p-CREB CREB->pCREB DNA DNA (CRE) pCREB->DNA Transcription Gene Transcription DNA->Transcription Survival_Proteins Neuroprotective Proteins (e.g., Bcl-2) Transcription->Survival_Proteins

CREB Signaling Pathway Activation by Pyrazole Compounds.

Experimental Protocols

Standardized in vitro assays are fundamental for the preliminary assessment of the neuroprotective potential of novel compounds. The following are detailed protocols for two commonly used assays: the MTT assay for cell viability and the LDH assay for cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well microtiter plates

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium

  • Test pyrazole compounds and vehicle control

  • Neurotoxic agent (e.g., H2O2, 6-OHDA)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole compounds for a predetermined pre-incubation period (e.g., 1-2 hours). Include a vehicle-only control.

  • Induction of Cytotoxicity: Add the neurotoxic agent to the wells (except for the untreated control wells) and incubate for the desired duration (e.g., 24 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay Protocol

This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is a measure of cytotoxicity.

Materials:

  • 96-well microtiter plates

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium

  • Test pyrazole compounds and vehicle control

  • Neurotoxic agent

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period with the neurotoxic agent, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.

  • Assay Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • Reagent Addition: Add the LDH assay reaction mixture (as per the kit manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader. A reference wavelength (e.g., 680 nm) should also be measured to subtract background.

  • Data Analysis: Determine the amount of LDH release. Controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer) should be included to calculate the percentage of cytotoxicity.

Experimental_Workflow cluster_invitro In Vitro Assessment Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Compound_Treatment Treatment with Pyrazole Compounds Cell_Culture->Compound_Treatment Neurotoxic_Insult Induction of Neurotoxicity (e.g., 6-OHDA, H2O2) Compound_Treatment->Neurotoxic_Insult Viability_Assay Cell Viability Assay (MTT) Neurotoxic_Insult->Viability_Assay Cytotoxicity_Assay Cytotoxicity Assay (LDH) Neurotoxic_Insult->Cytotoxicity_Assay Data_Analysis Data Analysis (% Viability, % Cytotoxicity) Viability_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis

References

Safety Operating Guide

Safe Disposal of 3-Phenyl-1H-pyrazole-4-carbaldehyde: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 3-Phenyl-1H-pyrazole-4-carbaldehyde (CAS No: 26033-20-5), a compound commonly used in synthetic chemistry. Adherence to these guidelines is essential to mitigate risks associated with its hazardous properties.

I. Understanding the Hazards

This compound is classified with several hazards that necessitate careful handling during disposal.[1][2] It is harmful if swallowed, toxic in contact with skin, causes skin irritation, and can result in serious eye damage. Furthermore, it is harmful to aquatic life with long-lasting effects.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₈N₂O
Molecular Weight 172.18 g/mol [1][2]
Appearance Solid[1]
Melting Point 142-147 °C[1]
Storage Temperature 2-8°C[1]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1]
Acute Toxicity, Dermal3H311: Toxic in contact with skin
Skin Irritation2H315: Causes skin irritation
Serious Eye Damage1H318: Causes serious eye damage
Specific target organ toxicity — repeated exposure1H372: Causes damage to organs (spleen, Thyroid) through prolonged or repeated exposure
Short-term (acute) aquatic hazard3H402: Harmful to aquatic life
Long-term (chronic) aquatic hazard3H412: Harmful to aquatic life with long lasting effects

II. Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment (PPE).

  • Hand Protection : Wear appropriate chemical-resistant gloves. Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices.

  • Eye/Face Protection : Use safety glasses with side-shields or chemical goggles.[3][4]

  • Skin and Body Protection : Wear a lab coat or other protective clothing to prevent skin exposure.[3][4]

  • Respiratory Protection : If there is a risk of inhaling dust, use a NIOSH/MSHA approved respirator.[5]

III. Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound.

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, properly labeled, and sealed hazardous waste container.
  • The container should be made of a material compatible with the chemical.
  • Do not mix with other waste streams unless compatibility has been confirmed.

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
  • Include the CAS number (26033-20-5) and the relevant hazard pictograms (e.g., skull and crossbones, health hazard, exclamation mark, environment).

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[3][4]
  • The storage area should be away from incompatible materials, such as strong oxidizing agents.[3]
  • Keep the container tightly closed and store in a cool, dry place.[5]

4. Professional Disposal:

  • Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal company.[3][4]
  • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
  • Never dispose of this chemical down the drain or in the regular trash.[3]

5. Spill Management:

  • In the event of a spill, evacuate the area if necessary.
  • Wear the appropriate PPE as outlined in Section II.
  • For small spills, carefully sweep up the solid material and place it into the designated hazardous waste container.[3] Avoid generating dust.
  • Clean the spill area with a suitable solvent and then wash with soap and water.
  • Collect all cleanup materials in the hazardous waste container.

IV. Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

A Start: Identify Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in Designated Container B->C H Spill Occurs B->H D Label Container Clearly (Name, CAS, Hazards) C->D E Store in Secure Hazardous Waste Area D->E F Arrange for Professional Waste Disposal E->F G End: Proper Disposal Complete F->G H->C No I Contain and Clean Up Spill (Following Protocol) H->I Yes I->C

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling 3-Phenyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Protocols for 3-Phenyl-1H-pyrazole-4-carbaldehyde

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield that meets ANSI Z.87.1 1989 standards.[3]Protects against potential splashes and airborne particles of the compound, preventing serious eye irritation.[1][2]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber with a minimum layer thickness of 0.11 mm) and a lab coat.[4]Prevents skin contact which can cause irritation.[1][2] Disposable nitrile gloves offer broad protection for short-term use.[3]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.[2]To be used in areas with inadequate ventilation or when dust formation is likely, to prevent respiratory tract irritation.[1][2]
Body Protection A Nomex® laboratory coat or other flame-resistant material should be worn over cotton clothing.[3]Provides an additional layer of protection against spills.
Footwear Closed-toe shoes that cover the entire foot.[3]Protects feet from spills and falling objects.

Experimental Workflow: Handling and Disposal

Proper handling and disposal of this compound are crucial to minimize exposure and environmental contamination. The following workflow outlines the necessary steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Ventilated Area prep_ppe->prep_setup handling_weigh Weigh Compound Carefully prep_setup->handling_weigh handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Glassware handling_dissolve->cleanup_decontaminate cleanup_ppe Remove and Dispose of PPE cleanup_decontaminate->cleanup_ppe disposal_waste Collect Chemical Waste cleanup_ppe->disposal_waste disposal_container Store in Labeled Container disposal_waste->disposal_container disposal_facility Transfer to Approved Facility disposal_container->disposal_facility

Figure 1. Step-by-step workflow for handling and disposal.

Detailed Experimental Protocols

1. Preparation:

  • Donning PPE: Before handling the compound, put on all required personal protective equipment as detailed in Table 1.

  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure that an eyewash station and safety shower are readily accessible.[1]

2. Handling:

  • Weighing: To minimize dust formation, weigh the solid compound carefully.[4]

  • Solution Preparation: When preparing solutions, slowly add the compound to the solvent to avoid splashing.

3. Post-Experiment Clean-up:

  • Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with the chemical.

  • PPE Removal: Remove disposable gloves and any contaminated PPE and dispose of them in the appropriate waste stream. Wash hands and any exposed skin thoroughly after handling.[1]

4. Disposal Plan:

  • Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container. Do not empty into drains.[1]

  • Disposal: Dispose of the chemical waste through an approved waste disposal plant.[1] Follow all local, state, and federal regulations for hazardous waste disposal. One recommended method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
3-Phenyl-1H-pyrazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.